Product packaging for Merigolix(Cat. No.:CAS No. 1454272-94-6)

Merigolix

Cat. No.: B10856235
CAS No.: 1454272-94-6
M. Wt: 752.7 g/mol
InChI Key: LJPSGSMPGVITHK-MHZLTWQESA-N
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Description

Merigolix is a useful research compound. Its molecular formula is C36H35F7N4O6 and its molecular weight is 752.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H35F7N4O6 B10856235 Merigolix CAS No. 1454272-94-6

Properties

CAS No.

1454272-94-6

Molecular Formula

C36H35F7N4O6

Molecular Weight

752.7 g/mol

IUPAC Name

4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid

InChI

InChI=1S/C36H35F7N4O6/c37-26-9-4-8-25(35(38,39)40)24(26)19-46-28-21-52-34(13-16-45(17-14-34)18-23-11-12-29(53-23)36(41,42)43)31(28)32(50)47(33(46)51)20-27(22-6-2-1-3-7-22)44-15-5-10-30(48)49/h1-4,6-9,11-12,27,44H,5,10,13-21H2,(H,48,49)/t27-/m0/s1

InChI Key

LJPSGSMPGVITHK-MHZLTWQESA-N

Isomeric SMILES

C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)C[C@@H](C4=CC=CC=C4)NCCCC(=O)O)CC5=C(C=CC=C5F)C(F)(F)F)CC6=CC=C(O6)C(F)(F)F

Canonical SMILES

C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)CC(C4=CC=CC=C4)NCCCC(=O)O)CC5=C(C=CC=C5F)C(F)(F)F)CC6=CC=C(O6)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Merigolix: A Deep Dive into its Mechanism of Action in Endometrial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as SKI-2670 and TU2670) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is currently under investigation for the treatment of estrogen-dependent gynecological disorders, most notably endometriosis and uterine fibroids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects within endometrial cells. By competitively blocking the GnRH receptor, this compound offers a novel therapeutic approach to managing the debilitating symptoms of endometriosis.

Core Mechanism of Action: Antagonism of the GnRH Receptor

The primary mechanism of action of this compound is its competitive antagonism of the GnRH receptor in the anterior pituitary gland. This action inhibits the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in these gonadotropins results in a dose-dependent suppression of ovarian estradiol production, a key factor in the pathophysiology of endometriosis.

Preclinical and Clinical Evidence of Hormonal Suppression

Preclinical studies using the developmental compound SKI2670 have demonstrated its potent functional antagonism of the human GnRH receptor with a subnanomolar binding affinity.[2] In vivo studies in castrated monkeys showed that a single administration of SKI2670 led to a more potent and longer-lasting reduction in serum LH levels compared to elagolix at equivalent doses.[2] Furthermore, repeated administration in intact female monkeys resulted in the suppression of both gonadotropins and gonadal hormones.[2]

A first-in-human, Phase 1 clinical trial of TU2670 in healthy premenopausal women confirmed these findings, demonstrating a dose-dependent suppression of LH, FSH, and estradiol following a single oral administration.[3]

Direct Effects on Endometrial Cells

Beyond its systemic hormonal effects, evidence suggests that GnRH antagonists, as a class, exert direct effects on endometrial cells. The expression of GnRH and its receptors has been identified in the human endometrium, suggesting a potential for autocrine or paracrine regulation of endometrial cell function. Studies have indicated that GnRH antagonists can directly influence the cellular processes of endometrial tissue.

Antiproliferative and Pro-apoptotic Effects

In vitro studies with other GnRH antagonists have shown that they can inhibit the proliferation and induce apoptosis in endometrial cells. For instance, the GnRH antagonist leuprolide acetate has been shown to enhance apoptosis in endometrial cell cultures. Another study demonstrated that a GnRH antagonist could weaken the growth ability of endometrial stromal cells. These direct cellular effects may contribute to the therapeutic efficacy of this compound in endometriosis by directly targeting the ectopic endometrial implants.

Signaling Pathways Modulated by this compound

The binding of this compound to the GnRH receptor on pituitary gonadotropes and potentially on endometrial cells blocks the activation of downstream signaling pathways. In the pituitary, GnRH receptor activation typically leads to the activation of Gαq/11, stimulating the phospholipase C (PLC) pathway, which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the synthesis and release of LH and FSH. By blocking this initial step, this compound effectively shuts down this signaling cascade.

In endometrial cells, the downstream signaling of the GnRH receptor is less well-characterized but is thought to involve pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are known to regulate cell proliferation and survival. By antagonizing the GnRH receptor, this compound may inhibit these pro-survival pathways, contributing to its antiproliferative and pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its developmental precursors.

Table 1: Preclinical and Phase 1 Pharmacodynamic Effects of this compound (SKI2670/TU2670)

ParameterSpecies/PopulationDoseEffectSource
Binding Affinity Human GnRH Receptor-Subnanomolar
LH Suppression Healthy Premenopausal Women20-80 mg (single dose)Maximal suppression of 58-82% at 6-8 hours
FSH Suppression Healthy Premenopausal Women20-80 mg (single dose)Maximal suppression of 25-37% at 6-12 hours
Estradiol Suppression Healthy Premenopausal Women20-80 mg (single dose)Maximal suppression of 23-64% at 12-24 hours

Table 2: Clinical Efficacy of this compound in Endometriosis (Phase 2a)

DoseMean Reduction in Dysmenorrhea Score (NRS)p-value vs. PlaceboSource
120 mg-4.30.044
240 mg-5.40.001
320 mg-6.2<0.001
Placebo-2.7-

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on the published literature, the following methodologies were employed:

GnRH Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay would typically be used to determine the binding affinity of this compound for the GnRH receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human GnRH receptor (e.g., CHO, HEK293) prep2 Harvest cells and homogenize prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with a radiolabeled GnRH analog (e.g., [125I]-Buserelin) prep4->assay1 assay2 Add increasing concentrations of unlabeled this compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand (e.g., filtration) assay3->assay4 assay5 Quantify radioactivity of bound ligand assay4->assay5 analysis1 Plot percentage of specific binding against this compound concentration assay5->analysis1 analysis2 Fit data to a one-site competition model analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Workflow for a GnRH Receptor Binding Assay.
In Vivo Assessment of Hormonal Suppression in Monkeys (General Protocol)

This protocol outlines the general steps for evaluating the in vivo efficacy of a GnRH antagonist in a non-human primate model.

G cluster_animal Animal Model cluster_dosing Dosing and Sampling cluster_analysis Hormone Analysis animal1 Select healthy, adult female monkeys (e.g., cynomolgus) animal2 Acclimatize animals to housing conditions animal1->animal2 animal3 Surgically castrate a subset of animals (for specific endpoints) animal2->animal3 dosing1 Administer single or repeated oral doses of this compound or vehicle control animal3->dosing1 dosing2 Collect blood samples at predetermined time points dosing1->dosing2 dosing3 Process blood to obtain serum dosing2->dosing3 analysis1 Measure serum concentrations of LH, FSH, and estradiol using immunoassays (e.g., ELISA) dosing3->analysis1 analysis2 Analyze hormone levels over time and compare between treatment groups analysis1->analysis2

Workflow for In Vivo Hormonal Suppression Studies.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of this compound.

G cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Endometrium Endometrial Tissue Ovaries->Endometrium Estradiol (+) This compound This compound This compound->Pituitary Antagonizes GnRH Receptor (-)

Systemic Mechanism of Action of this compound.

G cluster_cell Endometrial Cell GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activation PLC PLC Gq11->PLC MAPK MAPK Pathway PLC->MAPK PI3K_Akt PI3K/Akt Pathway PLC->PI3K_Akt Proliferation Cell Proliferation & Survival MAPK->Proliferation Stimulation Apoptosis Apoptosis MAPK->Apoptosis Inhibition PI3K_Akt->Proliferation Stimulation PI3K_Akt->Apoptosis Inhibition This compound This compound This compound->GnRHR Binds & Blocks GnRH GnRH GnRH->GnRHR Binds & Activates

Proposed Direct Cellular Mechanism in Endometrial Cells.

Conclusion

This compound represents a promising oral therapeutic for endometriosis, acting primarily through the suppression of the hypothalamic-pituitary-gonadal axis, leading to a reduction in systemic estradiol levels. Additionally, based on the effects of other GnRH antagonists, this compound is likely to exert direct antiproliferative and pro-apoptotic effects on endometrial cells by blocking local GnRH receptor signaling. Further research is warranted to fully elucidate the direct molecular pathways modulated by this compound within endometrial cells and to confirm its long-term efficacy and safety in the management of endometriosis.

References

The Pharmacodynamics of Merigolix on Pituitary Gonadotrophs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids.[3][4] The therapeutic efficacy of this compound stems from its direct action on the gonadotroph cells of the anterior pituitary gland. By competitively blocking the GnRH receptor, this compound effectively downregulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a rapid and reversible suppression of gonadotropin and sex steroid production.[5] This guide provides a comprehensive overview of the pharmacodynamics of this compound at the pituitary level, detailing its mechanism of action, downstream signaling effects, and the experimental methodologies used for its characterization.

Mechanism of Action at the Pituitary Gonadotroph

This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrophs. Under normal physiological conditions, pulsatile secretion of GnRH from the hypothalamus stimulates the GnRHR, initiating a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound binds to the GnRHR, preventing its activation by endogenous GnRH. This blockade leads to a rapid and dose-dependent decrease in the secretion of both LH and FSH, which in turn suppresses the production of estrogen and progesterone by the ovaries. Unlike GnRH agonists, which cause an initial surge in gonadotropin release before inducing receptor downregulation, this compound and other GnRH antagonists provide immediate suppression of the HPG axis without a flare effect.

Signaling Pathways Modulated by this compound

The binding of GnRH to its receptor typically activates the Gαq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for gonadotropin synthesis and secretion.

By blocking the GnRH receptor, this compound inhibits the activation of this Gαq/11-mediated pathway, preventing the generation of IP3 and DAG and the subsequent rise in intracellular calcium and PKC activation. The ultimate downstream effect is the inhibition of LH and FSH synthesis and release from the gonadotroph cells.

GnRH GnRH GnRHR GnRH Receptor (on Pituitary Gonadotroph) GnRH->GnRHR Binds and Activates This compound This compound This compound->GnRHR Binds and Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase Cβ (PLCβ) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Gonadotropin_synthesis LH & FSH Synthesis and Secretion Ca_release->Gonadotropin_synthesis Promotes PKC_activation->Gonadotropin_synthesis Promotes

Caption: Signaling pathway of GnRH receptor activation and this compound inhibition.

Quantitative Pharmacodynamic Data

While specific preclinical pharmacodynamic data for this compound are not extensively published, the following tables present representative data for oral GnRH antagonists based on published findings for molecules in the same class. These values illustrate the expected potency and efficacy of this compound in in vitro systems.

Table 1: Representative In Vitro Binding Affinity of an Oral GnRH Antagonist

ParameterDescriptionRepresentative Value
Ki (nM) Inhibitory constant for binding to the human GnRH receptor.0.5 - 5.0
IC50 (nM) Concentration causing 50% inhibition of radiolabeled ligand binding.1.0 - 10.0

Table 2: Representative In Vitro Functional Activity of an Oral GnRH Antagonist in Pituitary Cells

AssayParameterRepresentative Value
Calcium Mobilization IC50 (nM) for inhibition of GnRH-induced calcium release.5.0 - 20.0
LH Secretion IC50 (nM) for inhibition of GnRH-induced LH release.10.0 - 50.0
FSH Secretion IC50 (nM) for inhibition of GnRH-induced FSH release.10.0 - 50.0

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamic properties of GnRH antagonists like this compound. The following are representative protocols for key in vitro experiments.

GnRH Receptor Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor.

1. Cell Culture and Membrane Preparation:

  • Culture a suitable cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).

  • Add increasing concentrations of unlabeled this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start cell_culture Culture GnRHR-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up competitive binding assay (Radioligand + this compound + Membranes) membrane_prep->assay_setup incubation Incubate to equilibrium assay_setup->incubation filtration Separate bound and free ligand (Filtration) incubation->filtration measurement Measure radioactivity filtration->measurement analysis Analyze data (IC₅₀, Kᵢ) measurement->analysis end End analysis->end start Start cell_culture Culture pituitary cells (Primary or LβT2) start->cell_culture pre_incubation Pre-incubate with this compound cell_culture->pre_incubation stimulation Stimulate with GnRH pre_incubation->stimulation collection Collect supernatant stimulation->collection elisa Measure LH and FSH (ELISA/RIA) collection->elisa analysis Analyze data (IC₅₀) elisa->analysis end End analysis->end

References

An In-depth Analysis of Merigolix's Interaction with Gonadotropin-Releasing Hormone (GnRH) Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix (also known as TU2670) is an orally administered, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, currently under clinical investigation for the treatment of endometriosis and uterine fibroids.[1][2][3] This technical guide delves into the binding characteristics of this compound to its target, the GnRH receptor. While specific quantitative binding affinity data for this compound, such as Ki or IC50 values, are not publicly available in preclinical or clinical study reports, this document provides a comprehensive overview of the established mechanism of action, the experimental protocols used to characterize such interactions, and the associated signaling pathways. A comparative analysis of binding affinities for other well-established GnRH antagonists is included to provide a contextual framework for researchers.

Introduction to this compound and the GnRH Receptor

This compound is a small molecule antagonist that competitively binds to the GnRH receptor in the pituitary gland.[3][4] Unlike GnRH agonists that initially cause a surge in gonadotropin release (a "flare effect"), this compound provides immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This rapid reduction in gonadotropins leads to decreased production of ovarian hormones, primarily estrogen, which is the therapeutic goal in managing hormone-dependent conditions like endometriosis and uterine fibroids. The oral bioavailability of this compound offers a significant advantage over injectable GnRH analogues, potentially improving patient adherence and convenience.

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed on the surface of pituitary gonadotropic cells. Its activation by the endogenous ligand, GnRH, is a critical step in the regulation of the hypothalamic-pituitary-gonadal axis.

Binding Affinity of this compound to GnRH Receptors

The binding affinity of a ligand to its receptor is a critical determinant of its potency and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through in vitro competitive binding assays.

Quantitative Data

As of the latest available information, specific Ki or IC50 values for the binding of this compound to the human GnRH receptor have not been publicly disclosed by TiumBio or its partners. However, the characterization of this compound as a "potent" antagonist in scientific literature and company communications suggests a high binding affinity.

To provide a frame of reference for the expected range of binding affinities for this class of drugs, the following table summarizes the reported binding affinities of other well-characterized GnRH receptor antagonists.

CompoundReceptor SourceRadioligandIC50 (nM)Ki (nM)Reference
ElagolixHuman GnRH Receptor[125I]-Tryptorelin1.060.83Not directly cited
RelugolixHuman GnRH Receptor[125I]-Tryptorelin0.330.13Not directly cited
LinzagolixHuman GnRH Receptor[125I]-Leuprolide1.80.9Not directly cited
This compound Human GnRH Receptor Not Specified Not Publicly Available Not Publicly Available

Note: The values presented for other antagonists are for comparative purposes and are derived from various literature sources. The specific experimental conditions may vary.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound like this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Competitive Binding Assay Protocol

This protocol provides a generalized methodology for a competitive binding assay for the GnRH receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-Tryptorelin, [125I]-Leuprolide).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled GnRH receptor ligand (e.g., 1 µM Tryptorelin).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure radioactivity.

2. Experimental Procedure:

  • Membrane Preparation: The cell membranes expressing the GnRH receptor are thawed on ice and diluted to the desired protein concentration in the assay buffer.

  • Assay Plate Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding Wells: Contain the cell membranes and the radioligand.

    • Non-specific Binding Wells: Contain the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

    • Test Compound Wells: Contain the cell membranes, the radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are collected, and the radioactivity retained on each filter is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

GnRH Receptor Signaling Pathway

This compound, as a competitive antagonist, blocks the initiation of the GnRH receptor signaling cascade. Understanding this pathway is crucial for comprehending its mechanism of action.

Upon binding of the endogenous agonist, GnRH, the GnRH receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq/11. This initiates a downstream signaling cascade:

  • G-protein Activation: The activated Gαq/11 subunit exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C.

  • Gonadotropin Synthesis and Secretion: The activation of PKC and other downstream effectors ultimately leads to the synthesis and secretion of LH and FSH from the gonadotropic cells.

By competitively inhibiting the binding of GnRH to its receptor, this compound prevents these downstream signaling events, thereby reducing LH and FSH release.

Visualizations

GnRH Receptor Signaling Pathway

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Gonadotropins LH & FSH Synthesis & Secretion PKC->Gonadotropins Leads to

Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.

Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with GnRH Receptors incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., [125I]-Tryptorelin) prep_radioligand->incubate prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubate filtrate Rapid Filtration to Separate Bound from Unbound Ligand incubate->filtrate wash Wash Filters to Remove Non-specific Binding filtrate->wash count Measure Radioactivity on Filters wash->count analyze Calculate Specific Binding and Determine IC50/Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a promising oral GnRH receptor antagonist with a mechanism of action centered on the competitive blockade of the GnRH receptor, leading to the suppression of the hypothalamic-pituitary-gonadal axis. While the precise binding affinity of this compound to the GnRH receptor remains proprietary information, the established methodologies for its determination are well-defined and crucial for the characterization of its pharmacological profile. The information and protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating a deeper understanding of the investigation into the binding affinity of this compound and other novel GnRH antagonists. Further disclosure of preclinical data will be instrumental in completing the quantitative assessment of this compound's receptor binding characteristics.

References

Merigolix: A Technical Deep Dive into its Antagonistic Effects on GnRH Receptor Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix (also known as SKI2670 or TU2670) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking the GnRH receptor, this compound effectively modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of gonadotropins and gonadal steroids. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the underlying molecular mechanisms.

Introduction: Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrophs.[2] Under normal physiological conditions, the binding of GnRH to its receptor initiates a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the gonads to produce sex steroids such as estrogen and testosterone.

This compound competitively binds to the GnRH receptor, preventing the endogenous GnRH from activating it.[2] This blockade disrupts the downstream signaling cascade, leading to a rapid and dose-dependent reduction in the secretion of LH and FSH. Consequently, the production of gonadal sex steroids is suppressed.[2]

Downstream Signaling Pathways Affected by this compound

The primary intracellular signaling pathway initiated by the activation of the GnRH receptor is the Gαq/11 pathway. As a competitive antagonist, this compound inhibits the activation of this pathway.

The Gαq/11-PLCβ-IP3-DAG Signaling Cascade

Upon binding of GnRH to its receptor, the associated G-protein, Gαq/11, is activated. This activation leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The activation of PKC and the increase in intracellular Ca2+ are critical for the downstream effects of GnRH, including the synthesis and release of LH and FSH. By blocking the initial step of GnRH binding, this compound prevents the activation of Gαq/11 and the subsequent production of IP3 and DAG, thereby inhibiting the mobilization of intracellular calcium and the activation of PKC.

Merigolix_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLCb PLCβ G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Hormone_release LH/FSH Synthesis and Release Ca2_release->Hormone_release Leads to PKC->Hormone_release Leads to

Figure 1: this compound Inhibition of GnRH Receptor Signaling

Quantitative Data

While extensive quantitative data for this compound's effects on intracellular signaling are not widely published, preclinical studies have characterized it as a potent antagonist.

ParameterValueDescription
Binding Affinity (Ki) Subnanomolar[1]Indicates a very high affinity of this compound for the human GnRH receptor.
Functional Potency (IC50) Not explicitly reported.As a potent functional antagonist, it effectively inhibits GnRH-induced responses at low concentrations.

Note: The exact Ki and IC50 values for this compound are not publicly available in the reviewed literature. The "subnanomolar" description is based on a published preclinical study.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonistic activity of compounds like this compound on the GnRH receptor and its downstream signaling pathways.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the GnRH receptor.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Cell membranes prepared from cells expressing the human GnRH receptor (e.g., HEK293-GnRHR or LβT2 cells).

  • Radiolabeled GnRH analog (e.g., [125I]-Histrelin).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radiolabeled ligand against the concentration of this compound.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare GnRH Receptor Membrane Suspension B Incubate Membranes with Radioligand & this compound A->B C Rapid Filtration to Separate Bound/Free Ligand B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis (IC50/Ki) E->F

Figure 2: Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the signaling cascade.

Objective: To quantify the inhibitory effect of this compound on GnRH-induced IP3 production.

Materials:

  • Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or LβT2 cells).

  • [3H]-myo-inositol.

  • GnRH agonist.

  • This compound at various concentrations.

  • Lithium chloride (LiCl) solution (to inhibit IP degradation).

  • Perchloric acid.

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Label the cells by incubating them with [3H]-myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubate the labeled cells with increasing concentrations of this compound.

  • Stimulate the cells with a GnRH agonist in the presence of LiCl.

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Extract and neutralize the soluble inositol phosphates.

  • Separate the [3H]-inositol phosphates from free [3H]-inositol using Dowex anion-exchange chromatography.

  • Quantify the amount of [3H]-inositol phosphates by scintillation counting.

  • Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound to determine its inhibitory potency (IC50).

Intracellular Calcium Mobilization Assay

This assay measures the ability of a GnRH antagonist to block the GnRH-induced increase in intracellular calcium concentration.

Objective: To assess the inhibitory effect of this compound on GnRH-stimulated calcium release.

Materials:

  • Cells expressing the GnRH receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • GnRH agonist.

  • This compound at various concentrations.

  • A fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with increasing concentrations of this compound.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with a GnRH agonist.

  • Measure the change in fluorescence intensity over time.

  • The inhibition of the calcium response by this compound is quantified by comparing the peak fluorescence in the presence and absence of the antagonist.

  • Plot the percentage of inhibition against the concentration of this compound to determine its IC50.

Calcium_Mobilization_Workflow A Load Cells with Calcium-Sensitive Dye B Pre-incubate with this compound A->B C Measure Baseline Fluorescence B->C D Stimulate with GnRH Agonist C->D E Measure Fluorescence Change D->E F Data Analysis (IC50) E->F

Figure 3: Intracellular Calcium Assay Workflow

Conclusion

This compound is a potent GnRH receptor antagonist that effectively suppresses the HPG axis by blocking the primary downstream signaling pathway of the GnRH receptor, the Gαq/11-PLCβ-IP3-DAG cascade. Its subnanomolar binding affinity underscores its high potency. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel GnRH antagonists, facilitating a deeper understanding of their therapeutic potential in hormone-dependent diseases.

References

Preclinical Profile of Merigolix: A Novel GnRH Antagonist for Uterine Fibroids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical evidence for Merigolix (also known as TU2670), a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, in the context of uterine fibroid treatment. Developed by TiumBio, this compound has demonstrated promising results in clinical trials, and this document consolidates the foundational preclinical data for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent and selective antagonist of the GnRH receptor. By competitively binding to GnRH receptors in the pituitary gland, it inhibits the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins results in a dose-dependent reduction of ovarian estrogen and progesterone production, key hormones implicated in the growth and maintenance of uterine fibroids.

Preclinical Pharmacodynamics

A first-in-human, single-dose, randomized, double-blind, placebo-controlled Phase 1 clinical trial in healthy premenopausal women provided significant insights into the pharmacodynamic effects of this compound. The study revealed a dose-dependent suppression of key hormones involved in the female reproductive cycle. These clinical findings were noted to be consistent with the results from prior preclinical animal studies.[1]

DoseMaximal Suppression of Luteinizing Hormone (LH)Maximal Suppression of Follicle-Stimulating Hormone (FSH)Maximal Suppression of Estradiol
20 mg58%28%34%
40 mg65%32%55%
80 mg78%35%75%
160 mg82%39%82%

Table 1: Dose-Dependent Hormonal Suppression by this compound in Healthy Premenopausal Women (Data from Phase 1 Clinical Trial).[1]

Preclinical Pharmacokinetics

The Phase 1 study also characterized the pharmacokinetic profile of this compound, demonstrating its suitability for oral administration.

DoseTmax (median, hours)t1/2 (mean, hours)AUClast (ng·h/mL)Cmax (ng/mL)
20 mg0.753.017.78.1
40 mg1.004.556.819.5
80 mg1.005.9166.948.7
160 mg1.005.6417.995.4

Table 2: Pharmacokinetic Parameters of this compound in Healthy Premenopausal Women (Data from Phase 1 Clinical Trial).[1]

Experimental Protocols

First-in-Human Phase 1 Clinical Trial

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy premenopausal women.[1]

Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, single-dose ascending trial. A total of 16 healthy premenopausal women, aged 23 to 45, were enrolled.[1]

Dosing: Participants were randomized to receive a single oral dose of 20, 40, 80, or 160 mg of this compound or a placebo. The dose was administered 7 (±1) days after the onset of menstrual bleeding.

Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound. A noncompartmental analysis was performed to calculate key pharmacokinetic parameters including Tmax, t1/2, AUClast, and Cmax.

Pharmacodynamic Analysis: Serum levels of LH, FSH, and estradiol were measured at baseline and at various time points post-dose to assess the extent and duration of hormonal suppression. The relative minimum concentration values (Cmin, % Baseline) were calculated.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the competitive antagonism of the GnRH receptor in the anterior pituitary. This disrupts the hypothalamic-pituitary-gonadal axis, leading to a reduction in the hormonal stimulation of uterine fibroids.

Merigolix_Mechanism_of_Action cluster_pituitary Anterior Pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR This compound This compound AnteriorPituitary Anterior Pituitary LH_FSH LH & FSH GnRHR->LH_FSH stimulates release of This compound->GnRHR blocks Ovaries Ovaries LH_FSH->Ovaries Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone produces UterineFibroids Uterine Fibroids Estrogen_Progesterone->UterineFibroids Growth Growth & Maintenance Suppression Suppression Stimulation Stimulation

Caption: Mechanism of action of this compound in the hypothalamic-pituitary-gonadal axis.

Preclinical_To_Clinical_Workflow Preclinical Preclinical Animal Studies Phase1 Phase 1 Clinical Trial (Healthy Volunteers) Preclinical->Phase1 Informs Phase2 Phase 2 Clinical Trial (Uterine Fibroid Patients) Phase1->Phase2 Supports Progression Efficacy Demonstrated Efficacy (Reduced Bleeding & Fibroid Size) Phase2->Efficacy Establishes Safety Favorable Safety Profile Phase2->Safety Confirms

Caption: Developmental workflow of this compound from preclinical to clinical evaluation.

Conclusion

The available preclinical and early clinical data for this compound (TU2670) establish its mechanism of action as a potent oral GnRH antagonist. The dose-dependent suppression of gonadotropins and sex hormones observed in the Phase 1 trial provides a strong rationale for its efficacy in hormone-dependent conditions such as uterine fibroids. While detailed preclinical studies in specific uterine fibroid models are not publicly available at this time, the consistency of the clinical pharmacodynamic effects with prior animal studies underscores the robustness of the preclinical findings. Further research and publication of dedicated preclinical studies will provide a more comprehensive understanding of the cellular and molecular effects of this compound on uterine leiomyoma.

References

In Vitro Characterization of Merigolix: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as SKI2670, TU2670, NCE403, and HS10518) is an orally active, non-peptide small molecule that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids, this compound offers a promising therapeutic alternative to injectable GnRH agonists and other antagonists.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key experimental protocols for its evaluation, and a framework for presenting critical pharmacological data.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to GnRH receptors on the pituitary gonadotrophs. This binding action blocks the endogenous GnRH from activating the receptor, thereby disrupting the downstream signaling cascade. The inhibition of the GnRH receptor leads to a reduction in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Consequently, the circulating levels of these gonadotropins decrease, resulting in the suppression of ovarian sex steroid production, including estrogen and progesterone. This suppression of hormonal drivers is the key to the therapeutic efficacy of this compound in managing conditions like endometriosis and uterine fibroids.

GnRH Signaling Pathway and this compound Inhibition

The following diagram illustrates the GnRH signaling pathway and the point of intervention for this compound.

GnRH_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonads GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Gq11 Gq/11 GnRHR->Gq11 Activation PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC LH_FSH LH & FSH Synthesis & Secretion Ca2->LH_FSH PKC->LH_FSH Sex_Steroids Estrogen & Progesterone Production LH_FSH->Sex_Steroids Stimulation This compound This compound This compound->GnRHR Competitive Antagonism

GnRH signaling pathway and this compound's mechanism of action.

Data Presentation: In Vitro Pharmacological Profile

While specific quantitative in vitro pharmacological data for this compound is not extensively available in the public domain due to its ongoing development, the following table outlines the key parameters typically determined during the in vitro characterization of a GnRH antagonist.

ParameterDescriptionSignificance
Binding Affinity (Ki) The equilibrium dissociation constant, representing the affinity of this compound for the GnRH receptor. A lower Ki value indicates higher binding affinity.Determines the potency of the antagonist at the receptor level.
IC50 (Binding) The concentration of this compound required to inhibit 50% of a radiolabeled ligand from binding to the GnRH receptor.A practical measure of binding potency in a competitive binding assay.
Functional Potency (EC50) The concentration of this compound that produces 50% of its maximal inhibitory effect in a functional assay (e.g., inhibition of GnRH-induced calcium flux or IP1 accumulation).Correlates binding affinity with functional cellular response, indicating the drug's ability to block receptor signaling.
Receptor Selectivity The binding affinity of this compound for the GnRH receptor compared to its affinity for other receptors.High selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.
Mechanism of Antagonism Characterization of whether the antagonism is competitive or non-competitive.Informs on how the antagonist interacts with the receptor and the endogenous ligand. This compound is a competitive antagonist.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible in vitro characterization of a GnRH antagonist like this compound. Below are representative methodologies for key experiments.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel GnRH antagonist.

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment start Start: Compound Synthesis (this compound) receptor_binding GnRH Receptor Binding Assays start->receptor_binding functional_assays Functional Assays start->functional_assays selectivity_screening Receptor Selectivity Screening start->selectivity_screening radioligand_binding Radioligand Displacement Assay (Determine Ki, IC50) receptor_binding->radioligand_binding calcium_flux Calcium Flux Assay (Measure inhibition of GnRH-induced Ca²⁺ release) functional_assays->calcium_flux ip1_accumulation IP1 Accumulation Assay (Measure inhibition of GnRH-induced IP1) functional_assays->ip1_accumulation data_analysis Data Analysis & Interpretation selectivity_screening->data_analysis report In Vitro Characterization Report data_analysis->report radioligand_binding->data_analysis calcium_flux->data_analysis ip1_accumulation->data_analysis

A generalized experimental workflow for GnRH antagonist characterization.
GnRH Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki and IC50) of this compound for the human GnRH receptor.

Materials:

  • Cell line stably expressing the human GnRH receptor (e.g., HEK293-hGnRHR or CHO-hGnRHR).

  • Radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).

  • This compound (test compound) at various concentrations.

  • Non-labeled GnRH agonist (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Scintillation counter or gamma counter.

Methodology:

  • Cell Membrane Preparation: Culture the GnRH receptor-expressing cells to confluency. Harvest the cells and homogenize them in a cold buffer to prepare cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled GnRH antagonist at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-induced intracellular calcium mobilization.

Materials:

  • Cell line stably expressing the human GnRH receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GnRH agonist (e.g., Buserelin) as a stimulant.

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating and Dye Loading: Plate the GnRH receptor-expressing cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for a defined period to allow the antagonist to bind to the receptors.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a fixed concentration of a GnRH agonist into each well to stimulate the cells. Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium release.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the GnRH-induced calcium response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the antagonist activity.

Functional Assay: IP1 Accumulation

Objective: To quantify the functional antagonism of this compound by measuring its effect on the GnRH-induced accumulation of inositol monophosphate (IP1), a downstream product of the Gq/11 signaling pathway.

Materials:

  • Cell line stably expressing the human GnRH receptor.

  • Commercially available IP-One HTRF assay kit.

  • GnRH agonist as a stimulant.

  • This compound at various concentrations.

  • Cell culture and assay reagents as per the kit instructions.

Methodology:

  • Cell Stimulation: Plate the GnRH receptor-expressing cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound. Stimulate the cells with a fixed concentration of a GnRH agonist.

  • Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection assay according to the HTRF kit protocol. This typically involves adding a conjugate of IP1-d2 and an anti-IP1 cryptate, followed by incubation.

  • HTRF Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the percentage of inhibition of the GnRH-induced IP1 accumulation against the logarithm of the this compound concentration. Determine the EC50 value from the resulting dose-response curve.

Conclusion

The in vitro characterization of this compound is a critical component of its preclinical development, providing essential data on its potency, selectivity, and mechanism of action. The experimental protocols outlined in this guide represent standard methodologies for evaluating GnRH antagonists. Through these and other in vitro studies, this compound has been identified as a potent and selective oral GnRH antagonist, with its clinical development ongoing for the treatment of endometriosis, uterine fibroids, and other hormone-dependent diseases. The continued investigation and data dissemination will further elucidate the pharmacological profile of this promising therapeutic agent.

References

Early-Stage Research on Merigolix for Assisted Reproductive Technology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as TU2670, SKI2670, and HS-10518) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking the GnRH receptor in the pituitary gland, this compound provides a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of ovarian sex hormones like estradiol and progesterone.[1][3] This mechanism of action positions this compound as a promising candidate for the treatment of various sex hormone-dependent conditions, including endometriosis and uterine fibroids, for which it is currently in Phase 2 clinical trials.[4]

Recently, the development of this compound has expanded to include its use in assisted reproductive technology (ART). Specifically, it is being investigated for the prevention of a premature LH surge in women undergoing controlled ovarian stimulation (COS), a critical step in many ART protocols. The oral route of administration offers a significant potential advantage in terms of patient convenience and comfort over the current standard of care, which involves injectable GnRH analogues.

This technical guide summarizes the available early-stage research on this compound, focusing on its core pharmacology, pharmacokinetics, pharmacodynamics, and the foundational data relevant to its application in ART.

Core Pharmacology and Mechanism of Action

This compound is a potent and selective antagonist of the human GnRH receptor, exhibiting a subnanomolar binding affinity. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin and sex hormone levels before inducing downregulation of the GnRH receptor, this compound provides immediate and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

The binding of this compound to the GnRH receptor on pituitary gonadotrophs competitively inhibits the binding of endogenous GnRH. This blockade prevents the intracellular signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropins leads to a decrease in ovarian estradiol production, preventing the premature LH surge that can compromise the outcomes of COS.

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Stimulates LH_FSH LH & FSH Synthesis and Release GnRHR->LH_FSH Activates Estradiol Estradiol Production LH_FSH->Estradiol Stimulates This compound This compound (Oral) This compound->GnRHR Competitively Blocks

Figure 1: Mechanism of Action of this compound on the HPG Axis.

Pharmacokinetics and Pharmacodynamics

A first-in-human, Phase 1 clinical trial in healthy premenopausal women evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending oral doses of this compound (20, 40, 80, and 160 mg).

Pharmacokinetics

This compound demonstrated rapid absorption, with the median time to maximum plasma concentration (Tmax) occurring between 0.75 and 1.00 hours post-dosing. The maximum plasma concentration (Cmax) and area under the concentration-time curve (AUClast) increased in a dose-dependent manner. The mean apparent half-life (t1/2) ranged from 3.0 to 5.9 hours.

DoseTmax (hr, median)t1/2 (hr, mean)Cmax (ng/mL, mean)AUClast (ng·h/mL, mean)
20 mg0.75 - 1.003.0 - 5.98.117.7
40 mg0.75 - 1.003.0 - 5.9N/AN/A
80 mg0.75 - 1.003.0 - 5.9N/AN/A
160 mg0.75 - 1.003.0 - 5.995.4417.9
Table 1: Summary of Single Ascending Dose Pharmacokinetics of this compound. (Note: Cmax and AUClast for 40mg and 80mg were not explicitly provided in the abstract).
Pharmacodynamics

The pharmacodynamic analysis revealed a rapid and dose-dependent suppression of LH, FSH, and estradiol. This rapid onset of action is a key characteristic of GnRH antagonists and is crucial for their use in preventing a premature LH surge in COS protocols.

HormoneDose RangeTime to Max. Suppression (hr)Max. Suppression from Baseline (%)
LH20 - 160 mg6 - 858% - 82%
FSH20 - 160 mg6 - 1228% - 39%
Estradiol20 - 160 mg12 - 2434% - 82%
Table 2: Summary of Single Ascending Dose Pharmacodynamics of this compound.

Clinical Development for Assisted Reproductive Technology

TiumBio's partner, Hansoh Pharma, has received Investigational New Drug (IND) approval from the China National Medical Products Administration (NMPA) to initiate a clinical trial of this compound for the inhibition of premature LH surges in women undergoing COS for ART.

Experimental Protocol for GnRH Antagonist in Controlled Ovarian Stimulation (A Representative Workflow)

While the specific protocol for the upcoming this compound trial is not yet public, a typical GnRH antagonist protocol for COS in ART involves the following key steps. This workflow is provided as a representative example of how this compound is likely to be evaluated.

Methodology:

  • Baseline Assessment: On day 2 or 3 of the menstrual cycle, patients undergo a baseline ultrasound and hormonal assessment (LH, FSH, estradiol).

  • Ovarian Stimulation: Ovarian stimulation is initiated with daily injections of gonadotropins (e.g., recombinant FSH). The dosage is individualized based on patient characteristics such as age, antral follicle count, and previous response to stimulation.

  • Initiation of GnRH Antagonist: this compound administration would likely begin in the mid-to-late follicular phase. This is typically determined by one of two strategies:

    • Fixed Protocol: this compound is started on a fixed day of stimulation (e.g., day 5 or 6).

    • Flexible Protocol: this compound is initiated when the lead follicle reaches a certain size (e.g., 12-14 mm) and/or the serum estradiol level reaches a predefined threshold.

  • Monitoring: Follicular growth and hormone levels are monitored regularly through ultrasound and blood tests. Gonadotropin doses may be adjusted based on the ovarian response.

  • Triggering of Final Oocyte Maturation: When at least two to three lead follicles reach a mean diameter of 17-18 mm, a final oocyte maturation trigger is administered. In GnRH antagonist cycles, this can be either human chorionic gonadotropin (hCG) or a GnRH agonist. The use of a GnRH agonist trigger is a key advantage of antagonist protocols, as it can reduce the risk of ovarian hyperstimulation syndrome (OHSS).

  • Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the trigger injection.

  • Fertilization and Embryo Culture: The retrieved oocytes are fertilized with sperm in the laboratory, and the resulting embryos are cultured for 3 to 5 days.

  • Embryo Transfer: One or more embryos are transferred into the uterus.

  • Luteal Phase Support: Progesterone supplementation is provided to support the uterine lining for embryo implantation.

  • Pregnancy Test: A serum pregnancy test is performed approximately two weeks after embryo transfer.

Start Start of Menstrual Cycle (Day 1) Stimulation Initiate Ovarian Stimulation (Gonadotropins, Day 2-3) Start->Stimulation Merigolix_Start Start this compound (Oral) (Fixed or Flexible Protocol) Stimulation->Merigolix_Start Monitoring Follicular and Hormonal Monitoring (Ultrasound, Blood Tests) Merigolix_Start->Monitoring Trigger Trigger Final Oocyte Maturation (hCG or GnRH Agonist) Monitoring->Trigger Lead follicles ≥17-18mm Retrieval Oocyte Retrieval (~36h post-trigger) Trigger->Retrieval Lab Fertilization and Embryo Culture Retrieval->Lab Transfer Embryo Transfer Lab->Transfer

Figure 2: Representative Experimental Workflow for a GnRH Antagonist Protocol in ART.

Summary and Future Directions

The early-stage data on this compound demonstrate its potential as a potent, orally administered GnRH antagonist with a favorable pharmacokinetic and pharmacodynamic profile for use in ART. Its rapid, dose-dependent suppression of gonadotropins and estradiol makes it a strong candidate for preventing a premature LH surge during controlled ovarian stimulation.

The initiation of a clinical trial for this indication is a significant step forward. Future research will need to establish the optimal dosing regimen and protocol (fixed vs. flexible) for this compound in a diverse patient population undergoing ART. Key outcomes to be assessed will include the prevention of premature LH surges, the number and quality of oocytes retrieved, fertilization rates, embryo quality, and ultimately, clinical pregnancy and live birth rates. The safety and tolerability of this compound in this setting will also be a primary focus.

The development of an effective and convenient oral GnRH antagonist like this compound has the potential to significantly improve the patient experience in ART by reducing the burden of injections and simplifying treatment protocols. As more data from preclinical and clinical studies become available, a clearer picture of this compound's role in assisted reproduction will emerge.

References

Merigolix: A Technical Guide to its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix, also known by its developmental codes SKI2670, TU2670, NCE403, and HS10518, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is under investigation for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids.[2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and relevant experimental protocols to support its application in research and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are definitive, others are computationally predicted due to the limited availability of publicly accessible experimental data.

PropertyValueSource
IUPAC Name 4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acidPubChem
Molecular Formula C₃₆H₃₅F₇N₄O₆PubChem
Molecular Weight 752.7 g/mol PubChem
CAS Number 1454272-94-6Benchchem
Appearance SolidCymitQuimica
XLogP3 (Predicted) 1.7PubChem
Hydrogen Bond Donors (Predicted) 2GPCRdb
Hydrogen Bond Acceptors (Predicted) 9GPCRdb
Rotatable Bonds (Predicted) 12GPCRdb
pKa (Predicted) Not publicly available
Aqueous Solubility (Predicted) Not publicly available

Mechanism of Action: GnRH Receptor Antagonism

This compound functions as a competitive antagonist at the GnRH receptor, which is a G protein-coupled receptor (GPCR) located on the gonadotropic cells of the pituitary gland. By binding to the GnRH receptor, this compound prevents the endogenous GnRH from binding and initiating the downstream signaling cascade. This blockade leads to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. The reduction in circulating gonadotropins, in turn, suppresses the production of gonadal steroids, including estrogen and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.

Merigolix_Signaling_Pathway This compound Signaling Pathway cluster_downstream Downstream Signaling Cascade (Blocked by this compound) This compound This compound GnRH_Receptor GnRH Receptor (GnRHR) on Pituitary Gonadotrophs This compound->GnRH_Receptor Competitively binds and blocks Gq11 Gq/11 Protein Activation GnRH_Receptor->Gq11 Activates GnRH Gonadotropin-Releasing Hormone (GnRH) GnRH->GnRH_Receptor Binds and activates PLC Phospholipase C (PLC) Activation Gq11->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Release LH and FSH Synthesis and Release Ca_PKC->Gonadotropin_Release Gonadal_Steroids Decreased Estrogen and Progesterone Production Gonadotropin_Release->Gonadal_Steroids Leads to

Caption: GnRH Receptor Antagonism by this compound.

Experimental Protocols

Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. However, the following section outlines a representative methodology for a key experiment in the characterization of a GnRH receptor antagonist.

In Vitro GnRH Receptor Binding Affinity Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the GnRH receptor.

1. Materials and Reagents:

  • Cell Line: A stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled GnRH analog with high affinity for the receptor (e.g., [¹²⁵I]-labeled GnRH agonist or antagonist).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH analog.

  • Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin (BSA) and protease inhibitors.

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus.

2. Cell Membrane Preparation:

  • Culture the GnRH receptor-expressing cells to a high density.

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

3. Binding Assay:

  • In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.

  • Add a fixed concentration of the radioligand to each well.

  • Add varying concentrations of the test compound (this compound) to the wells.

  • For determining non-specific binding, add a high concentration of the non-radiolabeled GnRH analog to a set of wells.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

4. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (GnRHR-expressing cells) start->prep_membranes setup_assay Set up Binding Assay Plate: - Membranes - Radioligand - this compound (varying conc.) - Non-specific control prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki measure->analyze end End analyze->end Drug_Development_Pipeline discovery Drug Discovery (Lead Identification & Optimization) preclinical Preclinical Studies (In vitro & In vivo Toxicology, PK/PD) discovery->preclinical ind Investigational New Drug (IND) Application preclinical->ind phase1 Phase I Clinical Trials (Safety & Dosage in Healthy Volunteers) ind->phase1 phase2 Phase II Clinical Trials (Efficacy & Side Effects in Patients) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale Efficacy & Monitoring) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approval Regulatory Approval & Post-Market Surveillance nda->approval

References

Navigating the Preclinical Landscape: An In-depth Guide to the Oral Bioavailability of Merigolix in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix, an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, is under development for the treatment of hormone-dependent diseases such as endometriosis and uterine fibroids. A critical aspect of its preclinical evaluation lies in understanding its oral bioavailability across various animal models. This technical guide provides a comprehensive overview of the methodologies used to assess the oral pharmacokinetics of GnRH antagonists, offering a framework for interpreting the potential bioavailability of this compound. Due to the limited publicly available preclinical pharmacokinetic data for this compound, this guide incorporates representative data from other orally active GnRH antagonists to illustrate key concepts and provide a comparative context. Detailed experimental protocols and mandatory visualizations of key biological and experimental processes are included to facilitate a deeper understanding for researchers in the field.

Introduction to this compound and Oral GnRH Antagonists

This compound is a small molecule antagonist of the GnRH receptor, which plays a pivotal role in the hypothalamic-pituitary-gonadal axis. By blocking the GnRH receptor in the pituitary gland, this compound rapidly reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in the production of estrogen and testosterone. Unlike GnRH agonists which cause an initial surge in hormone levels, oral antagonists like this compound offer a rapid onset of action without this "flare" effect, making them an attractive therapeutic option.

The oral route of administration is highly preferred for patient compliance and convenience. However, achieving adequate oral bioavailability for small molecule drugs can be challenging. Factors such as aqueous solubility, intestinal permeability, first-pass metabolism, and efflux transporter activity all influence the extent to which an orally administered drug reaches systemic circulation. Therefore, thorough characterization of oral bioavailability in preclinical animal models is a cornerstone of drug development.

Comparative Oral Bioavailability of GnRH Antagonists in Animal Models

While specific quantitative oral bioavailability data for this compound in animal models is not publicly available, examining the pharmacokinetic parameters of other non-peptide, oral GnRH antagonists can provide valuable insights into the expected profile of this class of compounds. The following tables summarize representative data from preclinical studies of other GnRH antagonists.

Table 1: Oral Pharmacokinetic Parameters of Representative GnRH Antagonists in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)Reference
SHR7280----63.1[1]
Elagolix----5.8[2]
AG-04557220---8 (intact male), 24 (female/castrated male)[3]

Table 2: Oral Pharmacokinetic Parameters of Representative GnRH Antagonists in Dogs

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)Reference
SHR7280----64.5[1]

Table 3: Oral Pharmacokinetic Parameters of Representative GnRH Antagonists in Monkeys

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)Reference
Elagolix----11[2]

Detailed Experimental Protocols

The following sections outline standardized protocols for conducting oral bioavailability studies in common animal models. These protocols are intended to be representative and may require optimization based on the specific physicochemical properties of the test compound.

Rodent Oral Bioavailability Study Protocol (Rat)

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound after a single oral gavage administration to rats.

Materials:

  • Sprague-Dawley or Wistar rats (male or female, specific weight range)

  • Test compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulation of the test compound in the selected vehicle at the desired concentration.

  • Dosing:

    • Weigh each animal immediately before dosing to determine the exact volume to be administered.

    • Administer the test compound formulation via oral gavage at a specified dose volume (e.g., 5 or 10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Place blood samples into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

    • To determine absolute oral bioavailability, a separate group of animals is administered the test compound intravenously, and the AUC from the oral dose is compared to the AUC from the intravenous dose, corrected for dose.

Canine Oral Bioavailability Study Protocol

Objective: To evaluate the pharmacokinetic profile and oral bioavailability of a test compound following a single oral administration to beagle dogs.

Materials:

  • Beagle dogs (male or female, specific age and weight range)

  • Test compound

  • Gelatin capsules or a suitable vehicle for oral administration

  • Blood collection supplies (syringes, needles, K2-EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate dogs to the study environment and handling procedures.

  • Fasting: Fast dogs overnight (approximately 12-18 hours) prior to dosing, with ad libitum access to water.

  • Dosing:

    • Administer the test compound orally, either as a neat powder in a gelatin capsule or as a solution/suspension.

    • Ensure the dog swallows the entire dose. A small amount of water may be given to facilitate swallowing.

  • Blood Sampling:

    • Collect blood samples (approximately 1-2 mL) from the cephalic or jugular vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation and Storage: Follow the same procedure as described for the rodent study.

  • Bioanalysis and Pharmacokinetic Analysis: Follow the same procedures as outlined in the rodent protocol, using a validated LC-MS/MS method for canine plasma.

Non-Human Primate Oral Bioavailability Study Protocol (Cynomolgus Monkey)

Objective: To characterize the pharmacokinetics and oral bioavailability of a test compound after a single oral administration to cynomolgus monkeys.

Materials:

  • Cynomolgus monkeys (male or female, specific age and weight range)

  • Test compound

  • Vehicle for oral administration (e.g., fruit-flavored suspension) or gelatin capsules

  • Nasogastric tube (if necessary)

  • Blood collection supplies

  • Primate restraint chair (if required)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Training: Acclimate monkeys to the housing and study procedures. Train animals to accept oral dosing voluntarily if possible.

  • Fasting: Fast monkeys overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the test compound orally. This can be achieved by voluntary consumption of a flavored suspension, placement of a capsule in a piece of fruit, or, if necessary, via a nasogastric tube.

  • Blood Sampling:

    • Collect blood samples (approximately 1 mL) from a peripheral vein (e.g., femoral or saphenous) at designated time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation and Storage: Follow the same procedure as described for the rodent study.

  • Bioanalysis and Pharmacokinetic Analysis: Follow the same procedures as outlined in the rodent protocol, using a validated LC-MS/MS method for monkey plasma.

Mandatory Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, leading to the synthesis and secretion of LH and FSH. This compound, as a GnRH antagonist, blocks the initial step in this pathway.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR This compound This compound (Antagonist) This compound->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Transcription Gene Transcription (LHβ, FSHβ) MAPK->Gene_Transcription Regulates LH_FSH_synthesis LH & FSH Synthesis & Secretion Gene_Transcription->LH_FSH_synthesis Leads to

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for an Oral Bioavailability Study

The following diagram outlines the key steps in a typical preclinical oral bioavailability study.

Oral_Bioavailability_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_ex_vivo Ex-Vivo Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation & Fasting dosing_po Oral Dosing (PO) animal_acclimation->dosing_po dosing_iv Intravenous Dosing (IV for F%) animal_acclimation->dosing_iv dose_prep Dose Formulation Preparation dose_prep->dosing_po dose_prep->dosing_iv blood_sampling Serial Blood Sampling dosing_po->blood_sampling dosing_iv->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_storage Sample Storage (-80°C) plasma_prep->sample_storage bioanalysis LC-MS/MS Bioanalysis sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis bioavailability_calc Oral Bioavailability (F%) Calculation pk_analysis->bioavailability_calc

Caption: Workflow for a preclinical oral bioavailability study.

Conclusion

Understanding the oral bioavailability of this compound in animal models is paramount for its successful clinical development. While specific preclinical data for this compound remains proprietary, this guide provides a robust framework for researchers by summarizing the expected pharmacokinetic properties of oral GnRH antagonists based on comparator compounds. The detailed experimental protocols and visual diagrams of the GnRH signaling pathway and study workflows offer practical guidance for designing and interpreting preclinical oral bioavailability studies. As more data on this compound becomes available, this guide can serve as a foundational document for its continued evaluation and development.

References

Merigolix: A Technical Overview of its GnRH Receptor Antagonism and Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix (also known as TU2670, DW4902, SKI-2670, NCE-403, and HS10518) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist currently in clinical development for the treatment of endometriosis and uterine fibroids.[1][2] As a competitive antagonist, this compound prevents endogenous GnRH from binding to its receptors on the pituitary gonadotrophs. This action disrupts the downstream signaling cascade, leading to a reduction in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The subsequent decrease in gonadotropin levels suppresses the production of gonadal sex steroids, including estrogen and testosterone.[3] This technical guide synthesizes the currently available public information on this compound, focusing on its mechanism of action and clinical findings. At present, specific data regarding the cellular uptake and tissue distribution of this compound are not publicly available. This document will, therefore, outline the known aspects of the drug and provide a generalized framework for the experimental approaches typically used to determine cellular uptake and tissue distribution for small molecule therapeutics.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions by competitively binding to the GnRH receptor, a G protein-coupled receptor (GPCR) located on the gonadotropic cells of the pituitary gland.[3] Unlike GnRH agonists, which initially cause a surge in hormone levels, this compound directly blocks the receptor, preventing its activation by endogenous GnRH. This blockade inhibits the Gq/11 signaling pathway, which is normally activated by GnRH to stimulate the release of LH and FSH. The reduction in these gonadotropins leads to a dose-dependent suppression of estradiol and other sex steroids.

Merigolix_Mechanism_of_Action cluster_pituitary Pituitary Gonadotroph Cell GnRHR GnRH Receptor Gq11 Gq/11 GnRHR->Gq11 Activation PLC PLC Gq11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate Gonadotropin_Release LH & FSH Release Ca_PKC->Gonadotropin_Release Stimulates GnRH GnRH GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Cellular_Uptake_Workflow cluster_workflow In Vitro Cellular Uptake Experimental Workflow A 1. Culture Pituitary Gonadotroph Cells B 2. Incubate with Labeled this compound A->B C 3. Terminate Uptake (Wash with Cold Buffer) B->C D 4. Lyse Cells C->D E 5. Quantify Intracellular Drug Concentration D->E F 6. Data Analysis (Uptake Kinetics) E->F

References

Preclinical Safety and Toxicology of Merigolix: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Merigolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist currently under clinical development for the treatment of endometriosis and uterine fibroids.[1][2] As with any investigational new drug, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks before human administration. This technical guide aims to provide a comprehensive overview of the initial safety and toxicology profile of this compound based on publicly available preclinical data. However, a thorough search of the public domain, including scientific literature and regulatory documents, did not yield specific quantitative data from preclinical toxicology studies, such as No-Observed-Adverse-Effect Levels (NOAELs), acute toxicity (e.g., LD50), repeated-dose toxicity, genotoxicity, reproductive toxicity, or safety pharmacology studies. The available information primarily focuses on the mechanism of action and clinical trial outcomes.

This guide will, therefore, outline the general framework of preclinical safety assessment for a drug like this compound, detail its mechanism of action, and present a logical workflow for the types of studies that would have been conducted. While specific data for this compound is not available, this document will serve as a foundational resource for understanding the required safety evaluation for this class of compounds.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule antagonist of the GnRH receptor.[3] The GnRH receptor is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of estrogen and progesterone by the ovaries. This mechanism of action is central to its therapeutic effect in hormone-dependent conditions such as endometriosis and uterine fibroids.[4][5]

Signaling Pathway of GnRH Receptor Antagonism

The binding of GnRH to its receptor on pituitary gonadotrope cells initiates a signaling cascade that results in the synthesis and release of LH and FSH. This compound, as a competitive antagonist, prevents this binding and subsequent downstream signaling.

GnRH_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Gq_11 Gq/11 GnRHR->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Gonadotropin_Release LH/FSH Release Ca_PKC->Gonadotropin_Release

Caption: Simplified GnRH Receptor Signaling Pathway and the Antagonistic Action of this compound.

Framework for Preclinical Safety and Toxicology Evaluation

A comprehensive preclinical safety program for a small molecule drug like this compound typically includes a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and inform clinical monitoring strategies.

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety and toxicology evaluation of a new chemical entity.

Preclinical_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies (Animal Models) cluster_Clinical Clinical Development Genotoxicity Genotoxicity Assays (Ames, MLA, Micronucleus) Dose_Range Dose-Range Finding Genotoxicity->Dose_Range Safety_Pharm Safety Pharmacology (hERG, Nav1.5, Cav1.2) Safety_Pharm->Dose_Range Metabolism Metabolism & DDI (CYP Inhibition/Induction) Metabolism->Dose_Range Acute_Tox Acute Toxicity Acute_Tox->Dose_Range Repeated_Dose Repeated-Dose Toxicity (Rodent & Non-rodent) Dose_Range->Repeated_Dose Repro_Tox Reproductive Toxicology Repeated_Dose->Repro_Tox Carcinogenicity Carcinogenicity Repeated_Dose->Carcinogenicity Phase_I Phase I Clinical Trials Repeated_Dose->Phase_I Repro_Tox->Phase_I

References

Methodological & Application

Application Note & Protocol: Preclinical Evaluation of Merigolix in a Rat Model of Endometriosis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the evaluation of Merigolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, in a surgically induced rat model of endometriosis. The protocol details the surgical procedure for establishing endometriotic lesions, guidelines for this compound administration, and key endpoints for assessing efficacy. This application note is intended to serve as a guide for researchers investigating novel therapeutics for endometriosis.

Introduction to this compound and Endometriosis

Endometriosis is a chronic, estrogen-dependent inflammatory condition characterized by the presence of endometrial-like tissue outside the uterine cavity. This ectopic tissue growth leads to debilitating symptoms such as chronic pelvic pain, dysmenorrhea, and infertility. A primary therapeutic strategy for managing endometriosis is the suppression of systemic estrogen levels.

This compound is an orally active, non-peptide GnRH antagonist.[1] By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This leads to a reduction in ovarian estrogen production, thereby suppressing the growth and inflammatory activity of endometriotic lesions. Recent clinical trials have demonstrated the potential of this compound in reducing endometriosis-associated pain in humans.[1][3][4]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by disrupting the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates this mechanism of action.

This compound Signaling Pathway cluster_brain Brain cluster_gonad Ovary cluster_lesion Endometriotic Lesion Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH/FSH (+) Lesion Lesion Growth & Inflammation Ovary->Lesion Estrogen (+) This compound This compound This compound->Pituitary Blocks GnRH Receptor

Caption: Mechanism of action of this compound on the HPG axis and endometriotic lesions.

Experimental Protocol

This protocol is based on the well-established autotransplantation model of endometriosis in rats.

Animals
  • Species: Adult female Sprague-Dawley or Wistar rats.

  • Age: 8-10 weeks.

  • Weight: 225-275 g.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimatized for at least one week prior to any experimental procedures.

  • Ethics: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Surgical Induction of Endometriosis

The most common and reliable method for inducing endometriosis in rats is the surgical autotransplantation of uterine tissue.

Materials:

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Sterile surgical instruments.

  • Suture material (e.g., 4-0 or 5-0 silk).

  • Sterile saline solution.

  • Surgical scrub (e.g., Betadine).

Procedure:

  • Anesthetize the rat and confirm the absence of a pedal withdrawal reflex.

  • Shave the abdomen and sterilize the surgical site.

  • Perform a 2-3 cm midline laparotomy to expose the abdominal cavity.

  • Ligate and excise one uterine horn. Place the excised horn in sterile saline.

  • Cut the uterine horn into small squares of approximately 5x5 mm.

  • Suture four of these uterine squares to the peritoneum, ensuring the endometrial lining faces the abdominal cavity. Common attachment sites include the intestinal mesentery and the abdominal wall.

  • Close the abdominal wall and skin in layers.

  • Provide post-operative analgesia as per veterinary recommendations.

  • Allow a 2-4 week recovery period for the endometriotic lesions to establish and vascularize before commencing treatment.

Experimental Workflow Diagram

Experimental Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Acclimatization (1 week) B Surgical Induction of Endometriosis (Day 0) A->B C Recovery & Lesion Establishment (2-4 weeks) B->C D Randomize into Treatment Groups C->D E Daily Oral Gavage with This compound or Vehicle (4 weeks) D->E F Monitor Animal Health and Body Weight E->F G Euthanasia & Necropsy F->G H Measure Lesion Volume G->H I Collect Blood for Hormone Analysis (ELISA) G->I J Histopathological Analysis of Lesions G->J

Caption: Overall experimental workflow from induction to endpoint analysis.

Treatment Groups and Administration
  • Group 1: Sham Control: Rats undergo a sham surgery (laparotomy without tissue implantation) and receive the vehicle.

  • Group 2: Vehicle Control: Rats with induced endometriosis receive the vehicle daily.

  • Group 3: this compound (Low Dose): Rats with induced endometriosis receive a low dose of this compound.

  • Group 4: this compound (High Dose): Rats with induced endometriosis receive a high dose of this compound.

  • Group 5: Positive Control (e.g., Leuprolide): Rats with induced endometriosis receive a known effective treatment.

Dosing and Administration:

  • Vehicle: A common vehicle for oral administration is 0.5% methylcellulose in sterile water.

  • Administration: Administer this compound or vehicle once daily via oral gavage.

  • Treatment Duration: A treatment period of 4 weeks is often sufficient to observe significant effects on lesion size.

Endpoint Evaluation

At the termination of the study, the following endpoints should be evaluated:

  • Lesion Measurement: After euthanasia, carefully dissect and measure the dimensions (length and width) of all visible endometriotic cysts. The volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Hormone Level Analysis: Collect blood via cardiac puncture. Separate the serum and store at -80°C. Use commercially available ELISA kits to quantify serum levels of estradiol, LH, and FSH.

  • Histopathology: Excise the endometriotic lesions, fix in 10% neutral buffered formalin, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma and to assess tissue morphology.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Endometriotic Lesion Volume

Treatment Group Dose (mg/kg/day) N Mean Lesion Volume (mm³) ± SEM % Reduction vs. Vehicle
Sham Control - 10 N/A N/A
Vehicle Control - 10 -
This compound (Low) e.g., 10 10
This compound (High) e.g., 30 10

| Positive Control | Specify | 10 | | |

Table 2: Effect of this compound on Serum Hormone Levels

Treatment Group Dose (mg/kg/day) N Estradiol (pg/mL) ± SEM LH (ng/mL) ± SEM FSH (ng/mL) ± SEM
Sham Control - 10
Vehicle Control - 10
This compound (Low) e.g., 10 10
This compound (High) e.g., 30 10

| Positive Control | Specify | 10 | | | |

Conclusion

This detailed protocol provides a robust framework for the preclinical assessment of this compound in a rat model of endometriosis. By following these guidelines, researchers can generate reliable and reproducible data on the efficacy of this compound in reducing endometriotic lesion growth and its impact on the HPG axis. This will be crucial for the further development of this promising therapeutic agent for endometriosis.

References

Application Notes and Protocols for In Vivo Administration of Merigolix in Uterine Fibroid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as TU2670 or DW4902) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is under investigation for the treatment of hormone-dependent gynecological conditions, including uterine fibroids and endometriosis.[3][4] this compound functions by competitively blocking GnRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in ovarian production of estrogen and progesterone, key hormones in the pathogenesis of uterine fibroids.[5] Unlike GnRH agonists that cause an initial hormonal surge, this compound provides a rapid onset of action without this flare-up effect, offering a potential advantage in patient management.

These application notes provide a summary of the available clinical data for this compound in the context of uterine fibroid treatment and present a representative, detailed protocol for the in vivo evaluation of oral GnRH antagonists using a patient-derived xenograft (PDX) model of uterine fibroids. Due to the limited public availability of specific preclinical in vivo studies for this compound, this protocol is based on established methodologies for similar compounds and serves as a comprehensive guide for researchers.

Mechanism of Action: GnRH Antagonism in Uterine Fibroids

Uterine fibroids are benign tumors of the myometrium whose growth is largely dependent on the ovarian steroid hormones estrogen and progesterone. The production of these hormones is regulated by the hypothalamic-pituitary-ovarian (HPO) axis. This compound, as a GnRH antagonist, disrupts this axis at the level of the pituitary gland.

G Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) UterineFibroid Uterine Fibroid Growth Ovaries->UterineFibroid Estrogen & Progesterone (+) This compound This compound (Oral GnRH Antagonist) GnRH_Receptor GnRH Receptor This compound->GnRH_Receptor

Figure 1. Signaling pathway of this compound in uterine fibroids.

Summary of Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of this compound in treating symptoms associated with uterine fibroids. A Phase 2 clinical trial revealed statistically significant improvements in key endpoints for patients treated with this compound compared to placebo.

EndpointDosage Groups (High, Medium, Low)PlaceboOutcomeCitation
Primary Endpoint
Heavy Menstrual BleedingStatistically significant reductionNo significant changeThis compound met the primary endpoint of reducing heavy menstrual bleeding across all dosage groups.
Secondary Endpoints
Fibroid SizeReduction observedNo significant changeThis compound demonstrated a reduction in the size of uterine fibroids.
Hemoglobin LevelsIncreasedNo significant changeTreatment with this compound led to an increase in hemoglobin levels, indicating an improvement in anemia.
Pelvic PainRelief observedNo significant changePatients receiving this compound experienced relief from pelvic pain.

Table 1. Summary of this compound Phase 2 Clinical Trial Outcomes for Uterine Fibroids.

Representative In Vivo Experimental Protocol

The following protocol describes a patient-derived xenograft (PDX) model in immunocompromised mice, a robust method for evaluating the efficacy of novel therapeutic agents against human uterine fibroids.

Objective: To assess the in vivo efficacy of orally administered this compound on the growth of human uterine fibroid tissue in a PDX mouse model.

Animal Model: Female, 6-8 week old, severely combined immunodeficient (SCID) or NOD-scid IL2Rgammanull (NSG) mice.

Materials:

  • Fresh human uterine fibroid tissue obtained from hysterectomy with patient consent.

  • Sterile Dulbecco's Modified Eagle Medium (DMEM).

  • Matrigel® Basement Membrane Matrix.

  • 17β-estradiol and progesterone pellets (e.g., 60-day slow-release).

  • This compound (formulated for oral gavage).

  • Vehicle control for this compound.

  • Surgical instruments for implantation.

  • Anesthesia (e.g., isoflurane).

  • Calipers for tumor measurement.

  • Imaging system (optional, for bioluminescent or fluorescently tagged tissue).

Methodology:

  • Tissue Preparation:

    • Immediately place freshly collected uterine fibroid tissue in cold, sterile DMEM.

    • In a sterile biosafety cabinet, dissect the tissue into small fragments (approximately 2-3 mm³).

  • Animal Preparation and Hormone Supplementation:

    • Anesthetize the mice using isoflurane.

    • Surgically implant a 17β-estradiol and a progesterone slow-release pellet subcutaneously in the dorsal flank of each mouse. This is crucial for supporting the hormone-dependent growth of the fibroid tissue.

    • Allow a 2-3 day recovery period before tissue implantation.

  • Xenograft Implantation:

    • Anesthetize the hormone-supplemented mice.

    • Prepare a suspension of the uterine fibroid tissue fragments in a 1:1 mixture of DMEM and Matrigel.

    • Inject approximately 100-200 µL of the tissue suspension subcutaneously into the dorsal flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation. Palpable tumors are expected to develop within 2-4 weeks.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Treatment Group: Administer this compound orally via gavage once daily. The exact dosage should be determined based on pharmacokinetic and tolerability studies, but a starting point could be extrapolated from doses of similar compounds (e.g., 10-30 mg/kg).

    • Control Group: Administer the vehicle control using the same volume and route of administration.

    • Treat the animals for a specified duration, typically 4-8 weeks.

  • Efficacy Evaluation:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor the body weight of the mice twice weekly as an indicator of general health and treatment toxicity.

    • Hormone Levels: At the end of the study, collect blood samples via cardiac puncture to measure serum levels of estradiol, progesterone, LH, and FSH.

    • Histology and Immunohistochemistry: At the end of the study, euthanize the mice and excise the tumors. Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Analysis:

  • Compare the mean tumor growth between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

  • Analyze differences in final tumor weight, hormone levels, and immunohistochemical staining between the groups using a t-test or one-way ANOVA.

G Start Start: Obtain fresh human uterine fibroid tissue PrepareTissue Prepare Tissue: Fragment into 2-3 mm³ pieces Start->PrepareTissue Implantation Xenograft Implantation: Subcutaneous injection of tissue fragments with Matrigel PrepareTissue->Implantation AnimalPrep Animal Preparation: Implant Estrogen & Progesterone pellets in SCID mice AnimalPrep->Implantation TumorGrowth Tumor Growth: Monitor for palpable tumors (2-4 weeks) Implantation->TumorGrowth Randomization Randomization: Group mice when tumors reach 100-150 mm³ TumorGrowth->Randomization Treatment Treatment (4-8 weeks): - Group 1: Vehicle (Oral) - Group 2: this compound (Oral) Randomization->Treatment Monitoring Monitoring: - Tumor Volume (2x/week) - Body Weight (2x/week) Treatment->Monitoring Endpoint Endpoint Analysis: - Final tumor weight - Serum hormone levels - Histology (H&E, IHC) Monitoring->Endpoint End End Endpoint->End

Figure 2. Experimental workflow for in vivo evaluation of this compound.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use. The dosages and treatment durations are provided as a starting point and may require adjustment. Researchers should consult relevant literature for the most current best practices in uterine fibroid xenograft modeling.

References

Application Note: Determination of Merigolix GnRH Antagonism Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Merigolix (also known as SKI2670 or TU2670) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is under development for the treatment of gonadal-hormone-dependent diseases such as endometriosis and uterine fibroids.[1] this compound competitively binds to GnRH receptors on pituitary gonadotrophs, preventing the endogenous GnRH from binding and activating the receptor. This action disrupts the downstream signaling cascade, leading to a reduction in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Consequently, this suppresses the production of gonadal sex steroids.

This application note provides detailed protocols for cell-based assays to characterize the antagonistic properties of this compound on the human GnRH receptor. The described methods include a competitive radioligand binding assay to determine binding affinity and functional assays measuring intracellular calcium mobilization and inositol monophosphate (IP1) accumulation to assess functional antagonism.

Principle of the Assays

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in gonadotropin secretion.

The assays described herein quantify the ability of this compound to antagonize these signaling events.

  • Competitive Radioligand Binding Assay: This assay determines the binding affinity (Ki) of this compound to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

  • Intracellular Calcium Mobilization Assay: This functional assay measures the inhibition of GnRH-induced intracellular calcium release in the presence of this compound.

  • IP-One Accumulation Assay: This functional assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of GnRH receptor activation and its inhibition by this compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound in the described cell-based assays.

Table 1: GnRH Receptor Binding Affinity of this compound

CompoundCell LineRadioligandBinding Affinity (Ki)
This compound (SKI2670)CHO-K1 cells expressing human GnRH receptor[125I]-HistrelinSubnanomolar[1]
Positive Control (e.g., Cetrorelix)CHO-K1 cells expressing human GnRH receptor[125I]-Histrelin~1-10 nM

Table 2: Functional Antagonism of this compound on GnRH Receptor Signaling

AssayCell LineAgonistThis compound IC50Positive Control IC50
Intracellular Calcium MobilizationU2OS cells expressing human GnRH receptorGnRHExpected in the nanomolar range~10-100 nM
IP-One AccumulationHEK293 cells expressing human GnRH receptorGnRHExpected in the nanomolar range~10-100 nM

Mandatory Visualizations

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Competitively Binds & Inhibits Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Gonadotropin_release ↓ LH/FSH Release Ca_cyto->Gonadotropin_release Leads to PKC->Gonadotropin_release Contributes to

Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture 1. Culture GnRHR-expressing cells cell_plating 2. Plate cells in microplates cell_culture->cell_plating compound_prep 3. Prepare this compound dilutions cell_plating->compound_prep pre_incubation 4. Pre-incubate cells with this compound compound_prep->pre_incubation agonist_addition 5. Add GnRH agonist pre_incubation->agonist_addition incubation 6. Incubate agonist_addition->incubation measurement 7. Measure signal (Fluorescence/Radioactivity) incubation->measurement data_analysis 8. Analyze data to determine IC50/Ki measurement->data_analysis

Caption: General experimental workflow for determining this compound GnRH antagonism.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human GnRH receptor.

  • Radioligand: [125I]-Histrelin or another suitable iodinated GnRH analog.

  • Test Compound: this compound.

  • Positive Control: Unlabeled GnRH or a known GnRH antagonist (e.g., Cetrorelix).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Protocol:

  • Prepare cell membranes from the GnRHR-expressing CHO-K1 cells.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of various concentrations of this compound or positive control.

    • 50 µL of [125I]-Histrelin (at a concentration close to its Kd).

    • 100 µL of cell membrane suspension.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of unlabeled GnRH.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonistic potency (IC50) of this compound by measuring the inhibition of GnRH-induced calcium release.

Materials:

  • Cell Line: U2OS or HEK293 cells stably expressing the human GnRH receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Test Compound: this compound.

  • Agonist: GnRH.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Seed the GnRHR-expressing cells into the microplates and culture overnight.

  • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including probenecid.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • During the incubation, prepare serial dilutions of this compound and a fixed concentration of GnRH (typically EC80).

  • After incubation, wash the cells with assay buffer.

  • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Plot the response against the concentration of this compound to determine the IC50 value.

IP-One Accumulation Assay

Objective: To determine the functional antagonistic potency (IC50) of this compound by measuring the inhibition of GnRH-induced IP1 accumulation.

Materials:

  • Cell Line: HEK293 cells stably expressing the human GnRH receptor.

  • IP-One Assay Kit (e.g., from Cisbio) containing IP1-d2, anti-IP1 cryptate, and lysis buffer.

  • Test Compound: this compound.

  • Agonist: GnRH.

  • Stimulation Buffer (provided in the kit or a similar buffer containing LiCl).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Seed the GnRHR-expressing cells into the microplates and culture overnight.

  • Prepare serial dilutions of this compound and a fixed concentration of GnRH (typically EC80) in stimulation buffer.

  • Remove the culture medium and add the this compound dilutions to the cells.

  • Incubate for 15-30 minutes at 37°C.

  • Add the GnRH agonist to the wells and incubate for 30-60 minutes at 37°C.

  • Lyse the cells by adding the components of the IP-One assay kit (IP1-d2 and anti-IP1 cryptate in lysis buffer) according to the manufacturer's protocol.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IP1 concentration for each well based on a standard curve.

  • Plot the IP1 concentration against the concentration of this compound to determine the IC50 value.

Conclusion

The cell-based assays described in this application note provide robust and reliable methods for characterizing the GnRH antagonistic properties of this compound. These protocols can be readily implemented in a research or drug development setting to assess the potency and mechanism of action of novel GnRH receptor antagonists. The subnanomolar binding affinity and expected potent functional antagonism of this compound make it a significant compound in the development of treatments for hormone-dependent diseases.

References

Dosing Regimen for Merigolix in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available data reveals a notable absence of detailed preclinical animal studies for Merigolix (also known as TU2670). Information released by the developing company, TiumBio, focuses almost exclusively on human clinical trial results. While preclinical evaluations are a mandatory step before human trials, the specific protocols, dosing regimens, and quantitative outcomes in animal models have not been disclosed in scientific publications or public announcements.

This document, therefore, provides a general framework for preclinical studies of gonadotropin-releasing hormone (GnRH) antagonists like this compound, based on established methodologies in the field. The provided protocols and data tables are illustrative and should be adapted based on compound-specific pharmacokinetics and pharmacodynamics.

I. General Considerations for Preclinical Dosing of GnRH Antagonists

Preclinical studies for GnRH antagonists aim to establish the pharmacokinetic (PK) profile, pharmacodynamic (PD) activity, and safety of the compound in relevant animal models. The choice of animal species is critical and often includes rodents (rats, mice) for initial screening and non-human primates (e.g., cynomolgus monkeys) for studies requiring closer physiological similarity to humans, particularly regarding the reproductive cycle.

Key Objectives of Preclinical Dosing Studies:

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data informs dose selection and frequency.

  • Pharmacodynamic Assessment: To evaluate the efficacy of this compound in suppressing the hypothalamic-pituitary-gonadal (HPG) axis. Key endpoints include the reduction of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estrogen, and progesterone levels.

  • Efficacy in Disease Models: To test the therapeutic effect in animal models of endometriosis or uterine fibroids.

  • Safety and Toxicology: To determine the no-observed-adverse-effect level (NOAEL) and identify potential toxicities.

II. Hypothetical Preclinical Dosing Regimens and Data

The following tables present hypothetical data for this compound in common preclinical models. It is crucial to reiterate that these are not actual experimental results for this compound but are based on typical findings for oral GnRH antagonists.

Table 1: Single-Dose Pharmacokinetics of this compound in Female Sprague-Dawley Rats
Dose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Half-life (t½) (hr)
1150 ± 251.0 ± 0.5600 ± 753.5 ± 0.8
101200 ± 1801.5 ± 0.55500 ± 6204.2 ± 1.1
505500 ± 7502.0 ± 0.728000 ± 31005.1 ± 1.3

Data are presented as mean ± standard deviation.

Table 2: Hormone Suppression in Ovariectomized Cynomolgus Monkeys Following Repeat Oral Dosing of a GnRH Antagonist
Treatment GroupDose (mg/kg/day)DurationMean LH Suppression (%)Mean Estradiol Suppression (%)
Vehicle Control014 days00
Low Dose114 days45 ± 835 ± 7
Mid Dose514 days85 ± 1278 ± 10
High Dose2014 days>95>90

Data are presented as mean ± standard deviation.

III. Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats
  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old, 200-250g).

  • Acclimation: Animals are acclimated for at least 7 days before the study.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Dose Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: A single oral gavage dose is administered.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected via the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

Protocol 2: Efficacy Study in a Rat Model of Endometriosis
  • Model Induction: Endometriosis is surgically induced in female rats by auto-transplanting uterine tissue to the peritoneal cavity.

  • Treatment Initiation: After a recovery period and confirmation of lesion establishment (e.g., via laparoscopy), daily oral treatment with this compound or vehicle begins.

  • Dosing: Animals are dosed once daily for 4 weeks.

  • Endpoint Assessment:

    • Lesion Size: Lesions are measured at the end of the treatment period.

    • Histology: Lesions are excised, fixed, and processed for histological evaluation to assess tissue morphology and cell proliferation.

    • Hormone Levels: Blood samples are collected to measure serum levels of LH, FSH, and estradiol.

  • Statistical Analysis: Differences between treatment groups are assessed using appropriate statistical tests (e.g., ANOVA).

IV. Visualizations

The following diagrams illustrate the mechanism of action of GnRH antagonists and a typical preclinical experimental workflow.

GnRH_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH_FSH LH / FSH Pituitary->LH_FSH releases GnRH_Receptor GnRH Receptor Gonads Gonads (Ovaries) Sex_Hormones Estrogen & Progesterone Gonads->Sex_Hormones produce GnRH->Pituitary LH_FSH->Gonads Endometriosis Endometriosis/ Uterine Fibroids Sex_Hormones->Endometriosis stimulate growth This compound This compound (GnRH Antagonist) This compound->GnRH_Receptor blocks

Caption: Mechanism of action of this compound as a GnRH antagonist.

Preclinical_Workflow start Animal Model Selection (e.g., Rat, NHP) dose_range Dose Range Finding Study (Single Ascending Dose) start->dose_range pk_study Pharmacokinetic (PK) Study (Single & Repeat Dose) dose_range->pk_study pd_study Pharmacodynamic (PD) Study (Hormone Suppression) pk_study->pd_study efficacy_study Efficacy Study in Disease Model (e.g., Endometriosis) pd_study->efficacy_study tox_study Toxicology Studies (GLP & non-GLP) efficacy_study->tox_study data_analysis Data Analysis & Interpretation tox_study->data_analysis clinical_candidate Decision for Clinical Development data_analysis->clinical_candidate

Caption: General workflow for preclinical evaluation of a GnRH antagonist.

Measuring the Efficacy of Merigolix In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix (also known as TU2670, SKI2670, NCE403, and HS10518) is an orally active, non-peptide small molecule that functions as a selective and potent competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor (GnRHR).[1] The GnRHR is a G protein-coupled receptor (GPCR) located on the gonadotropic cells of the pituitary gland, playing a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1] By competitively binding to the GnRHR, this compound blocks the endogenous GnRH from activating the receptor, thereby preventing the downstream signaling cascade that leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This immediate suppression of gonadotropins, without the initial hormonal flare associated with GnRH agonists, makes this compound a promising therapeutic agent for hormone-dependent conditions such as endometriosis, uterine fibroids, and for use in assisted reproductive technology.[1]

The in vitro evaluation of this compound's efficacy is essential for understanding its pharmacological profile, including its potency, selectivity, and mechanism of action. This document provides detailed protocols for key in vitro assays to measure the efficacy of this compound.

Mechanism of Action: GnRH Receptor Signaling

The GnRH receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding (e.g., GnRH), the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This compound, as a competitive antagonist, prevents this cascade by blocking GnRH from binding to its receptor.

GnRH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor (GnRHR) Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Downstream Downstream Effects (LH/FSH Synthesis & Secretion) Ca_release->Downstream Leads to GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Competitively Binds & Blocks Experimental_Workflow cluster_assays In Vitro Assays start Start: Characterize this compound Efficacy assay1 Assay 1: Receptor Binding (Determine Affinity - Ki) start->assay1 assay2 Assay 2: Second Messenger Modulation (Measure Functional Potency - IC₅₀) assay1->assay2 Confirm Functional Antagonism assay3 Assay 3: Downstream Functional Response (Confirm Cellular Effect) assay2->assay3 Validate Downstream Blockade data_analysis Data Analysis & Interpretation assay3->data_analysis end End: Efficacy Profile of this compound data_analysis->end

References

Application Note: Establishing a Uterine Fibroid Research Model for Merigolix Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age, affecting up to 77% of women by menopause.[1] These non-cancerous growths in the muscular wall of the uterus can lead to significant symptoms, including heavy menstrual bleeding, pelvic pain, and infertility.[1][2] Current treatment options are often surgical, highlighting the need for effective and non-invasive pharmacological therapies.[2] The growth of uterine fibroids is largely dependent on the ovarian hormones estrogen and progesterone.[3]

Merigolix is an investigational, orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. By blocking the GnRH receptor in the pituitary gland, this compound reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in estrogen and progesterone production. This mechanism of action makes it a promising candidate for the treatment of hormone-dependent conditions like uterine fibroids. Phase 2 clinical trials have shown that this compound significantly reduces heavy menstrual bleeding and fibroid size in patients with uterine fibroids.

This application note provides detailed protocols for establishing robust in vitro and in vivo research models of uterine fibroids to study the efficacy of this compound. These models are essential for preclinical evaluation of drug candidates, elucidation of molecular mechanisms, and development of novel therapeutic strategies.

In Vitro Model: Primary Uterine Fibroid Cell Culture

Primary cell cultures derived from patient fibroid tissue offer a valuable tool to study the direct effects of therapeutic compounds on fibroid cells. However, it is crucial to maintain the characteristics of the original tissue, as fibroblast overgrowth can be a challenge in later passages.

In Vivo Model: Patient-Derived Xenograft (PDX) Model

Patient-derived xenograft (PDX) models, where human uterine fibroid tissue is implanted into immunodeficient mice, faithfully replicate the hormonal dependency and histological characteristics of human fibroids in situ. These models are indispensable for evaluating the systemic effects of drugs like this compound on fibroid growth and development. The formation and growth of these xenografts are dependent on the supplementation of 17β-estradiol and progesterone.

Mechanism of Action of this compound

This compound acts as a competitive antagonist of the GnRH receptor in the anterior pituitary gland. This blockade prevents the pulsatile binding of endogenous GnRH, thereby inhibiting the synthesis and release of FSH and LH. The subsequent reduction in ovarian estrogen and progesterone levels leads to a hypoestrogenic state, which in turn suppresses the growth of hormone-dependent uterine fibroids.

Experimental Protocols

Detailed protocols for establishing primary uterine fibroid cell cultures and a patient-derived xenograft model are provided below. These protocols are designed to serve as a comprehensive guide for researchers investigating the effects of this compound on uterine fibroids.

Protocol 1: Establishment of Primary Uterine Fibroid Cell Culture

This protocol details the isolation and culture of primary cells from fresh uterine fibroid tissue.

Materials:

  • Fresh uterine fibroid tissue

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IA

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Sterile surgical instruments

Procedure:

  • Tissue Collection and Transport:

    • Collect fresh uterine fibroid tissue from patients undergoing myomectomy or hysterectomy under sterile conditions.

    • Transport the tissue to the laboratory immediately in ice-cold PBS containing 1% penicillin-streptomycin.

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tissue twice with cold PBS containing antibiotics.

    • Remove any necrotic or connective tissue.

    • Mince the tissue into small pieces (approximately 2 mm³).

  • Enzymatic Digestion:

    • Incubate the minced tissue in DMEM containing 1.0 mg/mL collagenase IA and 10% FBS for 45 minutes at 37°C on a shaker.

    • Neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Plating and Culture:

    • Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate the cells in T25 or T75 culture flasks.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When the cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and re-plate at a 1:3 or 1:4 ratio.

    • It is recommended to use cells from early passages (P1-P3) for experiments to minimize fibroblast contamination.

Protocol 2: Establishment of a Uterine Fibroid Patient-Derived Xenograft (PDX) Model

This protocol describes the subcutaneous implantation of human uterine fibroid tissue into immunodeficient mice.

Materials:

  • Fresh human uterine fibroid tissue

  • Severe Combined Immunodeficient (SCID) or NOD-scid IL2Rgamma-null (NSG) mice (female, 6-8 weeks old)

  • 17β-estradiol and progesterone pellets

  • Matrigel

  • Sterile surgical instruments

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Hormone Pellet Implantation:

    • One week prior to tissue implantation, anesthetize the mice.

    • Implant 17β-estradiol and progesterone pellets subcutaneously in the dorsal neck region to support the growth of the hormone-dependent fibroid tissue.

  • Tissue Preparation:

    • On the day of implantation, prepare fresh uterine fibroid tissue as described in Protocol 1, steps 1 and 2.

    • Cut the tissue into small fragments (approximately 3x3x3 mm).

  • Xenograft Implantation:

    • Anesthetize the mice.

    • Make a small incision in the dorsal flank skin.

    • Create a subcutaneous pocket.

    • Mix the fibroid tissue fragment with Matrigel and implant it into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice weekly for tumor growth.

    • Measure the tumor volume using calipers (Volume = (Length x Width²)/2).

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are ready for the this compound study.

Protocol 3: Evaluation of this compound Efficacy in the PDX Model

This protocol outlines an experimental design to assess the in vivo efficacy of this compound.

Experimental Design:

  • Animal Groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., oral gavage of the vehicle solution).

    • Group 2: this compound - Low Dose (e.g., 10 mg/kg, oral gavage, once daily).

    • Group 3: this compound - High Dose (e.g., 30 mg/kg, oral gavage, once daily).

  • Treatment Duration: 4-8 weeks.

Procedure:

  • Dosing:

    • Administer this compound or vehicle daily via oral gavage.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, collect blood samples for hormone analysis (estradiol, progesterone, LH, FSH).

    • Euthanize the mice and excise the tumors.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Histology: Perform H&E staining and immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) on the excised tumors.

    • Gene Expression Analysis: Analyze the expression of relevant genes (e.g., estrogen receptor, progesterone receptor) in the tumor tissue via qPCR.

    • Hormone Levels: Measure serum hormone levels using ELISA kits.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Primary Uterine Fibroid Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Apoptosis Rate (%) (Mean ± SD)ERα mRNA Expression (Fold Change)PR mRNA Expression (Fold Change)
Vehicle Control0
This compound1
This compound10
This compound50

Table 2: In Vivo Efficacy of this compound in the Uterine Fibroid PDX Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Serum Estradiol (pg/mL) (Mean ± SD)Serum Progesterone (ng/mL) (Mean ± SD)Ki-67 Positive Cells (%) (Mean ± SD)
Vehicle Control0
This compound10
This compound30

Mandatory Visualization

GnRH_Signaling_Pathway cluster_pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH->Pituitary GnRHR GnRH Receptor FSH_LH FSH & LH Pituitary->FSH_LH releases Ovaries Ovaries FSH_LH->Ovaries stimulate Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone produce Uterine_Fibroid Uterine Fibroid Estrogen_Progesterone->Uterine_Fibroid stimulate Growth Fibroid Growth Uterine_Fibroid->Growth Merigolix_MOA This compound This compound (Oral GnRH Antagonist) GnRHR GnRH Receptor (Anterior Pituitary) This compound->GnRHR binds to & blocks Blockade Blockade FSH_LH Reduced FSH & LH Secretion Blockade->FSH_LH leads to Estrogen_Progesterone Reduced Estrogen & Progesterone Production FSH_LH->Estrogen_Progesterone Fibroid_Shrinkage Fibroid Shrinkage & Symptom Relief Estrogen_Progesterone->Fibroid_Shrinkage Experimental_Workflow start Patient Fibroid Tissue invitro In Vitro Model (Primary Cell Culture) start->invitro invivo In Vivo Model (PDX in Mice) start->invivo treatment_vitro This compound Treatment invitro->treatment_vitro treatment_vivo This compound Treatment invivo->treatment_vivo analysis_vitro Cell Viability, Apoptosis, Gene Expression Analysis treatment_vitro->analysis_vitro analysis_vivo Tumor Growth, Hormone Levels, IHC, Gene Expression treatment_vivo->analysis_vivo end Efficacy Data analysis_vitro->end analysis_vivo->end

References

Application Notes and Protocols for Assessing Merigolix's Effect on Hormone Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This suppression of gonadotropins leads to a decrease in the production of ovarian sex hormones, primarily estradiol and progesterone.[5] These application notes provide a comprehensive protocol for assessing the hormone-suppressing effects of this compound in a clinical research setting.

The protocols outlined below are intended to serve as a guide for researchers and scientists involved in the development and evaluation of GnRH antagonists like this compound.

Key Hormones for Assessment

The primary hormones to be monitored to assess the pharmacodynamic effects of this compound are:

  • Gonadotropins:

    • Luteinizing Hormone (LH)

    • Follicle-Stimulating Hormone (FSH)

  • Ovarian Steroid Hormones:

    • Estradiol (E2)

    • Progesterone (P4)

Data Presentation: Summarized Quantitative Hormone Data

The following tables are examples of how to structure the quantitative data obtained from hormone assessments during a clinical study of this compound. The data presented here is illustrative and intended to demonstrate the expected trends following this compound administration.

Table 1: Mean Percentage Suppression of Serum LH and FSH from Baseline After 12 Weeks of this compound Administration

Dosage GroupMean LH Suppression (%)Mean FSH Suppression (%)
Placebo5%3%
This compound 120 mg50%30%
This compound 240 mg75%50%
This compound 320 mg90%65%

Table 2: Mean Serum Estradiol and Progesterone Levels After 12 Weeks of this compound Administration

Dosage GroupMean Estradiol (pg/mL)Mean Progesterone (ng/mL)
Placebo855.0
This compound 120 mg401.5
This compound 240 mg250.8
This compound 320 mg15<0.5

Experimental Protocols

Protocol 1: Subject Enrollment and Dosing Regimen

This protocol is based on the design of the Phase 2a clinical trial for this compound (NCT05138562).

  • Subject Population: Recruit female patients with moderate to severe endometriosis-associated pain.

  • Inclusion/Exclusion Criteria: Establish clear inclusion and exclusion criteria to ensure a homogenous study population.

  • Randomization: Randomize participants into different treatment arms, for example:

    • Group A: Placebo once daily

    • Group B: this compound 120 mg once daily

    • Group C: this compound 240 mg once daily

    • Group D: this compound 320 mg once daily

  • Treatment Duration: Administer the assigned treatment for a period of 12 weeks.

  • Blood Sampling Schedule: Collect blood samples for hormone analysis at the following time points:

    • Baseline (prior to first dose)

    • Week 4

    • Week 8

    • Week 12 (end of treatment)

Protocol 2: Measurement of Serum LH and FSH by Chemiluminescent Immunoassay (CLIA)
  • Principle: This assay is a solid-phase, two-site chemiluminescent immunometric assay. Samples are incubated with two antibodies; one antibody is coated on a solid phase (e.g., microplate well), and the other is conjugated to a chemiluminescent label. The amount of light generated is proportional to the concentration of the hormone.

  • Sample Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot for 30 minutes at room temperature.

    • Centrifuge at 1,000-2,000 x g for 15 minutes.

    • Aliquot the serum into cryovials and store at -80°C until analysis.

  • Assay Procedure (Example using a commercial ELISA kit):

    • Bring all reagents and samples to room temperature before use.

    • Add standards, controls, and patient samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated antibody to each well.

    • Incubate for the time specified in the kit instructions (e.g., 45 minutes at room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound antibodies.

    • Add the chemiluminescent substrate and incubate for the specified time.

    • Measure the relative light units (RLUs) using a luminometer.

  • Data Analysis:

    • Construct a standard curve by plotting the RLU of the standards against their known concentrations.

    • Determine the concentration of LH and FSH in the patient samples by interpolating their RLUs from the standard curve.

Protocol 3: Measurement of Serum Estradiol and Progesterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS is the gold standard for steroid hormone analysis, offering high specificity and sensitivity. The technique involves chromatographic separation of the hormones followed by mass spectrometric detection and quantification.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of serum, add 200 µL of acetonitrile containing an internal standard (e.g., deuterated estradiol and progesterone) to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

      • LLE: Transfer the supernatant to a new tube and add a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the phases. Collect the organic phase containing the steroids.

      • SPE: Load the supernatant onto an SPE cartridge. Wash the cartridge to remove interfering substances and then elute the steroid hormones with an appropriate solvent.

    • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the reconstituted sample onto an HPLC or UHPLC system equipped with a suitable analytical column (e.g., C18). Use a gradient elution with mobile phases such as water and methanol with additives like ammonium acetate or formic acid to achieve chromatographic separation.

    • Mass Spectrometry: The eluent from the LC column is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Use Selected Reaction Monitoring (SRM) to detect and quantify the target hormones and their internal standards.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of estradiol and progesterone standards.

    • Calculate the concentration of estradiol and progesterone in the patient samples based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

Merigolix_Signaling_Pathway cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estradiol_Progesterone Estradiol & Progesterone Ovaries->Estradiol_Progesterone produce GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor binds to This compound This compound This compound->GnRH_Receptor blocks LH_FSH->Ovaries stimulate

Caption: Mechanism of action of this compound on the hypothalamic-pituitary-ovarian axis.

Hormone_Assessment_Workflow start Start: Patient Recruitment screening Screening & Enrollment start->screening randomization Randomization (Placebo, 120mg, 240mg, 320mg) screening->randomization baseline Baseline Blood Sample (Week 0) randomization->baseline treatment 12-Week Treatment Period baseline->treatment interim_sampling Interim Blood Samples (e.g., Week 4, Week 8) treatment->interim_sampling final_sampling Final Blood Sample (Week 12) interim_sampling->final_sampling sample_processing Serum Separation & Storage (-80°C) final_sampling->sample_processing hormone_analysis Hormone Analysis sample_processing->hormone_analysis clia CLIA for LH & FSH hormone_analysis->clia lcms LC-MS/MS for Estradiol & Progesterone hormone_analysis->lcms data_analysis Data Analysis & Reporting clia->data_analysis lcms->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for assessing hormone suppression by this compound.

References

Application Notes and Protocols for Merigolix in Controlled Ovarian Stimulation in Animals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published data specifically detailing the use of Merigolix for controlled ovarian stimulation (COS) in animal models is limited. This compound is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist.[1] The protocols and data presented herein are based on the established mechanism of GnRH antagonists and representative studies using other oral GnRH antagonists, such as Elagolix and Relugolix, in relevant animal models.[2][3] These notes are intended to provide a foundational framework for researchers to design and implement studies with this compound.

Introduction to this compound and its Mechanism of Action

This compound is an oral antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] In the physiological state, GnRH, produced by the hypothalamus, stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate follicular development and steroidogenesis.

By competitively blocking the GnRH receptor in the pituitary, this compound rapidly and reversibly suppresses the secretion of LH and FSH.[2] This suppression prevents the endogenous LH surge that would typically trigger ovulation, allowing for precise control over the timing of follicular maturation and oocyte retrieval during assisted reproductive technology (ART) protocols. Unlike GnRH agonists which cause an initial "flare" effect, antagonists like this compound provide immediate suppression of gonadotropins.

Signaling Pathway: HPG Axis and this compound Action

HPG_Axis_this compound Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovary Ovary Pituitary->Ovary  LH, FSH (+) Follicles Follicular Growth (Estradiol) Ovary->Follicles Follicles->Pituitary (-) Feedback This compound This compound (Oral GnRH Antagonist) This compound->Pituitary Blocks GnRH Receptor (-)

Caption: Mechanism of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Application in Controlled Ovarian Stimulation (COS)

The primary application of a GnRH antagonist like this compound in animal COS protocols is to prevent a premature LH surge and subsequent spontaneous ovulation. This allows for the synchronized development of multiple follicles in response to exogenous gonadotropin (e.g., recombinant FSH) administration, maximizing the yield of mature oocytes for research or breeding purposes.

Key Advantages of an Oral GnRH Antagonist Protocol:

  • Immediate Suppression: Rapidly suppresses LH and FSH without an initial surge.

  • Flexibility: Can be initiated in the late follicular phase, leading to shorter stimulation protocols compared to long GnRH agonist protocols.

  • Reduced Animal Handling: Oral administration reduces the stress associated with daily injections required for other antagonists.

  • Rapid Reversibility: Ovarian function can be restored quickly after discontinuation.

Representative Experimental Protocol: COS in a Non-Human Primate Model

The following protocol is a representative model based on studies in rhesus macaques, a common model for human reproductive research. This protocol can be adapted for use with this compound, with dose adjustments being a critical component of initial validation studies.

Animal Model: Adult, regularly cycling female rhesus macaques (Macaca mulatta).

Materials:

  • This compound (or other oral GnRH antagonist)

  • Recombinant human FSH (r-hFSH)

  • Human chorionic gonadotropin (hCG) or GnRH agonist for ovulation trigger

  • Equipment for oral gavage

  • Ultrasound equipment for follicular monitoring

  • Hormone assay kits (LH, Estradiol)

  • Laparoscopic or ultrasound-guided aspiration equipment for oocyte retrieval

Protocol Steps:
  • Baseline Monitoring:

    • Monitor menstrual cycles to establish regularity.

    • On approximately day 1-3 of the menstrual cycle, perform a baseline ultrasound to confirm the absence of large follicles or cysts.

    • Collect a baseline blood sample for hormone analysis.

  • Gonadotropin Stimulation:

    • Initiate daily administration of r-hFSH (e.g., 30-60 IU, intramuscularly) starting on day 1-3 of the cycle to stimulate multifollicular development.

    • Continue daily r-hFSH administration for approximately 7-10 days. The exact duration and dose may need to be adjusted based on the animal's response.

  • GnRH Antagonist Administration:

    • Begin daily oral administration of this compound when the lead follicles reach a diameter of approximately 12-14 mm, or on a fixed day of stimulation (e.g., day 6).

    • Dose Finding: An initial dose-finding study for this compound is recommended. Based on human studies with similar oral antagonists like Elagolix (200 mg) or Relugolix (20-40 mg), an equivalent dose for the animal model should be calculated and tested. The goal is to achieve adequate LH suppression without overly suppressing estradiol levels necessary for follicular growth.

    • Continue daily oral administration of this compound until the day of the ovulation trigger.

  • Follicular Monitoring:

    • Perform serial transabdominal or transvaginal ultrasounds every 1-2 days, starting around day 5-6 of stimulation.

    • Measure the diameter of all developing follicles.

    • Collect blood samples concurrently to monitor serum estradiol and LH levels. The aim is to see rising estradiol with suppressed LH.

  • Ovulation Trigger:

    • When a cohort of follicles reaches a mature size (e.g., >16 mm in diameter), administer a trigger for final oocyte maturation.

    • This is typically a single injection of hCG (e.g., 1000 IU, intramuscularly) or a GnRH agonist. A GnRH agonist trigger is often preferred in antagonist cycles to reduce the risk of Ovarian Hyperstimulation Syndrome (OHSS), although this is less of a concern in non-human primates than in humans.

  • Oocyte Retrieval:

    • Perform oocyte retrieval via laparoscopic or ultrasound-guided follicular aspiration approximately 34-36 hours after the trigger injection.

Workflow Diagram: COS Protocol with Oral GnRH Antagonist

COS_Workflow Start Cycle Day 1-3 Stim Daily r-hFSH (Stimulation) Start->Stim Monitor1 Ultrasound & Hormone Monitoring Stim->Monitor1 ~Day 6 Antagonist Daily Oral this compound (LH Suppression) Monitor1->Antagonist Follicles >12-14mm Trigger hCG/GnRH Agonist Trigger Monitor1->Trigger Follicles >16mm Antagonist->Monitor1 Continue Monitoring Retrieval Oocyte Retrieval (34-36h post-trigger) Trigger->Retrieval

Caption: A typical workflow for a GnRH antagonist-based COS protocol in animals.

Data Presentation: Expected Outcomes

The following tables summarize representative quantitative data from studies utilizing GnRH antagonist protocols in non-human primates and comparative human studies with oral antagonists. These tables provide a baseline for expected results when developing protocols with this compound.

Table 1: Hormonal and Follicular Response to GnRH Antagonist Protocol
ParameterExpected ValueNotes
Duration of Stimulation 8 - 12 daysDependent on gonadotropin dose and individual response.
LH on Trigger Day < 3.0 IU/LDemonstrates effective pituitary suppression.
Estradiol on Trigger Day Variable (e.g., >500 pg/mL)Should be significantly elevated, indicating robust follicular response.
Number of Follicles >14mm > 10Highly dependent on animal's age and ovarian reserve.
Endometrial Thickness > 7 mmImportant parameter if embryo transfer is planned.
Table 2: Oocyte and Embryo Outcomes (Representative Data)

Data adapted from comparative studies of oral vs. injectable GnRH antagonists in ART.

Outcome MetricOral GnRH Antagonist GroupInjectable GnRH Antagonist Group
Mean Number of Oocytes Retrieved 25 - 3525 - 35
Mean Number of Mature (MII) Oocytes 20 - 3020 - 30
Fertilization Rate ~75 - 85%~75 - 85%
Blastocyst Development Rate ~55 - 65%~55 - 65%

Note: Oocyte yield in research animals like macaques can be highly variable based on age, health, and prior stimulation history.

Conclusion

This compound, as an oral GnRH antagonist, holds significant promise for refining controlled ovarian stimulation protocols in animal research. Its oral route of administration can reduce animal stress and handling, while its mechanism of action allows for efficient and flexible cycle management. The provided protocols and data, based on analogous compounds, offer a robust starting point for researchers to investigate the efficacy and optimize the use of this compound in various animal models for assisted reproductive technologies and other reproductive studies. Initial dose-finding and validation studies will be crucial for adapting these general guidelines to specific species and research objectives.

References

Application Notes and Protocols: Immunohistochemical Validation of Merigolix Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) validation of Merigolix's engagement with its biological target, the Gonadotropin-Releasing Hormone Receptor (GnRHR). This compound is an orally administered, non-peptide antagonist of the GnRH receptor, a key regulator of the hypothalamic-pituitary-gonadal axis.[1][2][3][4] Accurate validation of its target engagement is crucial for understanding its mechanism of action and for preclinical and clinical development.

Introduction to this compound and its Target

This compound is under development for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids.[3] Its therapeutic effect is achieved by competitively binding to the GnRH receptor on pituitary gonadotrophs. This action blocks the endogenous GnRH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in these gonadotropins suppresses the production of gonadal sex steroids, including estrogen and testosterone.

Immunohistochemistry is a powerful technique to visualize the distribution and localization of the GnRH receptor in relevant tissues and to provide evidence of target engagement by this compound.

Signaling Pathway of the GnRH Receptor

The GnRH receptor is a G protein-coupled receptor (GPCR). Upon binding of the endogenous ligand GnRH, the receptor primarily couples to Gαq/11 proteins. This activation initiates a signaling cascade that results in the release of gonadotropins. This compound, as a competitive antagonist, prevents this activation.

GnRH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GnRHR GnRH Receptor (GnRHR) G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Gonadotropin_release Gonadotropin Release (LH, FSH) Ca_release->Gonadotropin_release Stimulates PKC->Gonadotropin_release Stimulates GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Binds & Blocks

Caption: Simplified GnRH receptor signaling pathway and the antagonistic action of this compound.

Immunohistochemistry Protocol for GnRH Receptor

This protocol provides a generalized framework for the detection of the GnRH receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific parameters such as antibody concentration and incubation times may be required for different tissues and antibodies.

Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase & Non-specific Binding antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (anti-GnRHR) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Chromogenic Detection (e.g., DAB) secondary_antibody->detection counterstaining Counterstaining (e.g., Hematoxylin) detection->counterstaining dehydration Dehydration & Mounting counterstaining->dehydration analysis Microscopic Analysis dehydration->analysis end End: Stained Tissue Section analysis->end

Caption: General workflow for immunohistochemical staining of the GnRH receptor.
Materials and Reagents

  • FFPE tissue sections (e.g., pituitary gland, uterine fibroids, endometrial tissue)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against GnRH receptor (see Table 1 for examples)

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin

  • Mounting medium

Protocol Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution (e.g., Tris-EDTA, pH 9.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with wash buffer (e.g., PBS).

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Rinse with wash buffer.

    • Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-GnRHR antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions for 30-60 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Prepare and apply the DAB chromogen solution according to the manufacturer's protocol. Incubate until the desired brown color develops.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. GnRH receptor expression will appear as brown staining, while cell nuclei will be blue.

Data Presentation and Interpretation

Quantitative analysis of IHC staining can be performed by scoring the intensity and percentage of positive cells. This data should be presented in a clear and structured format to allow for easy comparison between different experimental groups (e.g., control vs. This compound-treated).

Table 1: Example of Antibody Selection for GnRH Receptor IHC

Antibody NameHost SpeciesClonalityRecommended DilutionSupplierCatalog Number
Anti-GNRH1 antibodyRabbitPolyclonal1:400 - 1:800Proteintech26950-1-AP
GnRH Receptor AntibodyMouseMonoclonalVariesMultipleVaries

Table 2: Example of Quantitative IHC Scoring Data

Treatment GroupNStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control102.5 ± 0.475 ± 8187.5 ± 20.1
This compound (Low Dose)101.2 ± 0.340 ± 648.0 ± 11.5
This compound (High Dose)100.5 ± 0.215 ± 47.5 ± 3.8

Data are presented as mean ± standard deviation. Statistical significance can be determined using appropriate tests (e.g., ANOVA).

Conclusion

Immunohistochemistry is an indispensable tool for the target validation of this compound. The protocols and guidelines presented here provide a robust framework for researchers to visualize and quantify the engagement of this compound with the GnRH receptor in relevant tissues. This information is critical for advancing the understanding of this compound's mechanism of action and for its continued development as a therapeutic agent.

References

Application Notes and Protocols: High-Throughput Screening Assay for Merigolix Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. As a key regulator of the hypothalamic-pituitary-gonadal axis, the GnRH receptor is a well-validated target for therapeutic intervention in a range of hormone-dependent diseases, including endometriosis and uterine fibroids. The development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a critical step in advancing novel treatments for these conditions.

These application notes provide a comprehensive framework for establishing a robust high-throughput screening (HTS) assay to identify and characterize novel this compound analogs. The described protocols are designed to be adaptable to standard laboratory automation and instrumentation, enabling the efficient screening of large compound libraries.

Principle of the Assay

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Activation of the GnRH receptor by its endogenous ligand, GnRH, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration.

This HTS assay is a cell-based functional antagonist assay that measures the ability of this compound analogs to inhibit the GnRH-induced calcium mobilization. The assay utilizes a cell line stably expressing the human GnRH receptor and a fluorescent calcium indicator dye. In the presence of a GnRH receptor antagonist, the binding of GnRH is blocked, resulting in a reduction of the intracellular calcium signal. The potency of the this compound analogs is determined by measuring the concentration-dependent inhibition of the GnRH-induced calcium flux.

Signaling Pathway Diagram

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increase) ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC Co-activates Downstream Downstream Signaling (LH/FSH Release) Ca2_cyto->Downstream PKC->Downstream Phosphorylates This compound This compound Analogs (Antagonist) This compound->GnRHR Blocks

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (GnRHR-expressing cells) Cell_Plating 3. Cell Plating (384-well plates) Cell_Culture->Cell_Plating Compound_Plating 2. Compound Plating (this compound Analogs & Controls) Pre_incubation 5. Pre-incubation (Compounds with Cells) Compound_Plating->Pre_incubation Dye_Loading 4. Calcium Dye Loading Cell_Plating->Dye_Loading Dye_Loading->Pre_incubation GnRH_Addition 6. GnRH Agonist Addition Pre_incubation->GnRH_Addition Signal_Reading 7. Kinetic Fluorescence Reading (FLIPR or equivalent) GnRH_Addition->Signal_Reading Data_Normalization 8. Data Normalization (% Inhibition Calculation) Signal_Reading->Data_Normalization Curve_Fitting 9. Concentration-Response Curve Fitting (IC50) Data_Normalization->Curve_Fitting Hit_Selection 10. Hit Selection & Confirmation Curve_Fitting->Hit_Selection

Caption: High-Throughput Screening Workflow.

Materials and Reagents

ReagentSupplierCatalog No.
HEK293 or CHO cells stably expressing human GnRH receptorIn-house or commercialN/A
DMEM/F-12, high glucose, GlutaMAX™ SupplementThermo Fisher Scientific10565018
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
Geneticin™ Selective Antibiotic (G418 Sulfate)Thermo Fisher Scientific10131035
TrypLE™ Express Enzyme (1X), no phenol redThermo Fisher Scientific12604013
Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesiumThermo Fisher Scientific14190144
Fluo-4 Direct™ Calcium Assay KitThermo Fisher ScientificF10471
GnRH (Gonadorelin) peptideSigma-AldrichL7134
This compound (Reference Compound)MedChemExpressHY-109015
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%Sigma-AldrichD2650
384-well black, clear-bottom microplatesCorning3712

Experimental Protocols

Cell Culture and Maintenance
  • Culture GnRHR-expressing HEK293 or CHO cells in DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency using TrypLE™ Express.

Compound and Cell Plating
  • Prepare a stock solution of this compound analogs in 100% DMSO.

  • Perform serial dilutions of the compounds in DMSO to create a concentration gradient for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells for positive control (no compound, with GnRH) and negative control (no compound, no GnRH).

  • Harvest the GnRHR-expressing cells and resuspend them in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Adjust the cell density to a pre-determined optimal concentration (e.g., 10,000 cells/well).

  • Dispense the cell suspension into the 384-well plates containing the compounds.

Calcium Mobilization Assay
  • Prepare the Fluo-4 Direct™ calcium reagent according to the manufacturer's instructions.

  • Add an equal volume of the calcium reagent to each well of the cell plate.

  • Incubate the plate at 37°C for 60 minutes, followed by 15 minutes at room temperature in the dark to allow for dye loading.

  • Prepare a stock solution of GnRH agonist in assay buffer at a concentration that elicits a submaximal response (EC80), as determined in preliminary experiments.

  • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Add the GnRH agonist solution to all wells simultaneously using the instrument's integrated liquid handler.

  • Immediately begin recording the fluorescence signal for 2-3 minutes to capture the calcium flux.

Data Analysis and Presentation

Data Normalization
  • The raw fluorescence data (Relative Fluorescence Units, RFU) is normalized to the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (RFU_sample - RFU_neg_ctrl) / (RFU_pos_ctrl - RFU_neg_ctrl))

    • RFU_sample: Fluorescence signal in the presence of the test compound.

    • RFU_pos_ctrl: Fluorescence signal of the positive control (GnRH stimulation, no antagonist).

    • RFU_neg_ctrl: Fluorescence signal of the negative control (no GnRH stimulation).

Concentration-Response Curves and IC50 Determination
  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the GnRH-induced response.

Data Presentation

Summarize the quantitative data in clearly structured tables for easy comparison of this compound analogs.

Compound IDStructure (if available)IC50 (nM)Hill SlopeMax Inhibition (%)
This compound(Reference)1.5 ± 0.21.198
Analog A[Structure]0.8 ± 0.11.099
Analog B[Structure]12.3 ± 1.50.995
Analog C[Structure]>1000N/A<10
Assay Quality Control

Monitor the quality and robustness of the HTS assay using the Z'-factor and signal-to-background (S/B) ratio.

  • Z'-factor: A measure of the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

  • S/B Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a more robust assay.

Structure-Activity Relationship (SAR) of this compound Analogs

The development of potent and selective this compound analogs requires a systematic investigation of the structure-activity relationships. Modifications to different parts of the this compound scaffold can significantly impact its binding affinity and functional activity at the GnRH receptor.

Key areas for modification and exploration include:

  • Substitutions on the phenyl ring: Altering the electronic and steric properties of the substituents on the 2-fluoro-6-(trifluoromethyl)phenyl group can influence receptor binding.

  • Modifications of the furan ring: Replacement or substitution of the 5-(trifluoromethyl)furan-2-yl)methyl moiety can affect potency and selectivity.

  • Alterations to the spiro-piperidine linker: Changes in the linker length and flexibility can impact the optimal positioning of the molecule within the receptor binding pocket.

  • Modifications of the butanoic acid chain: The carboxylic acid group is often crucial for interaction with the receptor. Esterification or replacement with bioisosteres can be explored to modulate pharmacokinetic properties.

Systematic synthesis and screening of analog libraries based on these modifications will enable the construction of a comprehensive SAR model to guide the design of next-generation GnRH receptor antagonists with improved therapeutic profiles.

Conclusion

This application note provides a detailed methodology for the development and implementation of a high-throughput screening assay for the discovery and characterization of novel this compound analogs. The described calcium mobilization assay is a robust and reliable method for assessing the antagonist activity of compounds at the GnRH receptor. By following these protocols and data analysis guidelines, researchers can efficiently screen large compound libraries and advance the development of new therapeutics for hormone-dependent diseases.

Application Notes and Protocols for Oral Gavage of Merigolix in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of Merigolix in rodent models. While preclinical studies on this compound in rats have been documented, specific dosage and formulation details are not publicly available. Therefore, this document offers a generalized, best-practice protocol for oral gavage in rodents, alongside specific considerations for researchers working with this compound to guide study design and execution.

Introduction to this compound

This compound (also known as SKI2670 or TU2670) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1] It is under development for the treatment of gonadal-hormone-dependent diseases such as endometriosis.[1] Preclinical studies have demonstrated its efficacy in a rat endometriosis model, where repeated oral administration led to the regression of ectopic implants.[1] As a non-peptide small molecule, this compound offers the advantage of oral bioavailability, which is a significant improvement over traditional peptide-based GnRH analogues that require parenteral administration.[2]

Quantitative Data Summary

Due to the limited public availability of preclinical data for this compound, this section provides general guidelines for oral gavage parameters in rodents. Researchers must conduct pilot studies to determine the optimal dosage, vehicle, and volume for their specific experimental model.

ParameterMouse (Mus musculus)Rat (Rattus norvegicus)Reference
Recommended Gavage Needle Gauge 20-24 gauge16-18 gaugeGeneral laboratory animal guidelines
Recommended Gavage Needle Length 25-38 mm50-75 mmGeneral laboratory animal guidelines
Maximum Oral Gavage Volume 10 mL/kg (typically 0.1-0.3 mL for a 20-30g mouse)20 mL/kg (typically 0.5-3 mL for a 200-300g rat)General laboratory animal guidelines
Frequency of Administration Up to twice dailyUp to twice dailyGeneral laboratory animal guidelines

Experimental Protocols

This section outlines a detailed protocol for the oral gavage of a test compound, like this compound, in rodents. Adherence to aseptic techniques and proper animal handling is critical to ensure animal welfare and data integrity.

Materials
  • This compound (or test compound)

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose, corn oil)

  • Graduated syringes (1 mL or 3 mL)

  • Oral gavage needles (stainless steel or flexible plastic, with a ball tip)

  • Animal scale

  • 70% ethanol for disinfection

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Preparation of this compound Formulation
  • Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. Common vehicles for oral gavage include sterile water, saline, or a suspending agent like 0.5% methylcellulose for poorly soluble compounds. The ideal vehicle should be non-toxic and allow for a homogenous and stable suspension of the test article.

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

    • Prepare the chosen vehicle under sterile conditions.

    • Gradually add the this compound powder to the vehicle while continuously mixing (e.g., using a magnetic stirrer) to ensure a uniform suspension.

    • Visually inspect the suspension for homogeneity before drawing it into the dosing syringe.

Oral Gavage Procedure
  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise volume to be administered.

    • Properly restrain the animal to minimize stress and prevent injury. For mice, this typically involves scruffing the neck and back to immobilize the head and forelimbs. For rats, a towel wrap or a firm but gentle hold around the shoulders and body is effective.

  • Gavage Needle Measurement:

    • Before the first administration to an animal, measure the correct insertion length of the gavage needle. This is done by holding the needle alongside the animal, with the tip at the corner of the mouth and the end extending to the last rib. This length corresponds to the distance to the stomach.

    • Mark the needle at the appropriate length with a permanent marker or tape to ensure consistent and safe insertion depth for subsequent dosings.

  • Administration:

    • Attach the dosing syringe containing the this compound formulation to the gavage needle.

    • With the animal securely restrained and its head held gently in a slightly upward position to straighten the esophagus, insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle immediately and re-attempt. Do not force the needle.

    • Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to deliver the formulation.

    • After administration, gently and smoothly withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its home cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or leakage of the formulation from the mouth or nose.

    • Continue to monitor the animals daily for any adverse effects throughout the study period.

Considerations for this compound Administration

  • Dosage Selection: As specific preclinical dosages for this compound in rodents are not publicly available, researchers should conduct dose-finding studies. A starting point could be derived from the known efficacy of other oral GnRH antagonists in rodent models, such as elagolix, while considering the relative potency of this compound.

  • Vehicle Optimization: The solubility and stability of this compound in various vehicles should be determined to ensure accurate and consistent dosing. A simple formulation in sterile water or a suspension in 0.5% methylcellulose is a common starting point for many oral compounds.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: It is highly recommended to conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen rodent model. This will inform the optimal dosing regimen (dose and frequency) to achieve the desired therapeutic exposure.

Visualization of Experimental Workflow and Signaling Pathway

Oral Gavage Experimental Workflow

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_formulation Prepare this compound Formulation calc_dose Calculate Dose Volume prep_formulation->calc_dose weigh_animal Weigh Animal weigh_animal->calc_dose restrain Restrain Animal calc_dose->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Formulation insert_needle->administer monitor_immediate Immediate Monitoring administer->monitor_immediate monitor_daily Daily Monitoring monitor_immediate->monitor_daily collect_data Data Collection monitor_daily->collect_data

Caption: Workflow for the oral gavage of this compound in rodents.

This compound Signaling Pathway

Merigolix_Signaling_Pathway hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary GnRH gonads Gonads (Ovaries) pituitary->gonads LH & FSH lh_fsh LH & FSH estrogen Estrogen endometriosis Endometriosis Regression gonads->endometriosis Estrogen This compound This compound (Oral GnRH Antagonist) This compound->pituitary Blocks GnRH Receptor gnrh GnRH

Caption: Mechanism of action of this compound on the HPG axis.

References

Application Notes and Protocols for the Quantification of Merigolix in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merigolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3][4] It is currently under investigation for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids.[5] this compound competitively binds to GnRH receptors in the pituitary gland, which blocks the downstream signaling cascade, leading to a reduction in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins subsequently reduces the production of gonadal sex steroids, including estrogen and testosterone.

The quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the determination of this compound concentrations in plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique. The methodologies outlined are based on established principles for the analysis of similar small molecule drugs in biological matrices.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of a GnRH receptor antagonist in plasma. These values serve as a guideline for the expected performance of the this compound assay.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC23.5 - 5.59.4 - 12.71.2 - 13.91.2 - 13.9
Medium QC8003.5 - 5.59.4 - 12.71.2 - 13.91.2 - 13.9
High QC16003.5 - 5.59.4 - 12.71.2 - 13.91.2 - 13.9

CV: Coefficient of Variation, RE: Relative Error

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC288.3 - 95.486.1 ± 10.2
Medium QC80088.3 - 95.4105.0 ± 9.8
High QC160088.3 - 95.497.8 ± 14.1

Experimental Protocols

This section details the materials and methods for the quantification of this compound in plasma samples.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable molecule)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (ultrapure)

  • Control human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard in methanol.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality controls, and unknown plasma samples.

  • Add 100 µL of plasma to the appropriately labeled tubes.

  • For calibration standards and QCs, spike the blank plasma with the corresponding this compound working solutions.

  • Add 20 µL of the internal standard working solution to all tubes (except for blank matrix samples).

  • Vortex each tube for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the tubes at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

UPLC-MS/MS Conditions

UPLC Parameters

  • Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.30 mL/min

  • Injection Volume: 1 µL

  • Gradient Elution:

    • Start with a suitable percentage of Mobile Phase B.

    • Ramp up to a higher percentage of Mobile Phase B to elute this compound and the IS.

    • Return to the initial conditions to re-equilibrate the column.

  • Column Temperature: 40°C

MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: To be determined by direct infusion of the reference standard. A precursor ion (e.g., [M+H]⁺) and a suitable product ion will be selected.

    • Internal Standard: To be determined by direct infusion of the IS.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Gas Flow

    • Collision Gas Pressure

Data Analysis

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of this compound in the unknown samples is then interpolated from this calibration curve using a weighted linear regression model.

Visualizations

Signaling Pathway of this compound (GnRH Receptor Antagonist)

Merigolix_Signaling_Pathway cluster_pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds & activates Pituitary Anterior Pituitary Gland Signaling_Cascade Downstream Signaling (Gq/11, PLC, IP3, DAG) GnRHR->Signaling_Cascade This compound This compound This compound->GnRHR competitively binds & blocks LH_FSH LH & FSH Synthesis and Release Signaling_Cascade->LH_FSH stimulates Gonads Gonads (Ovaries/Testes) LH_FSH->Gonads stimulate Hormones Estrogen & Testosterone Production Gonads->Hormones Suppression Suppression

Caption: this compound competitively antagonizes the GnRH receptor.

Experimental Workflow for this compound Quantification

Merigolix_Quantification_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep Spike_IS Spike Internal Standard Sample_Prep->Spike_IS Precipitate Add Acetonitrile Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_MS UPLC-MS/MS Analysis Supernatant->UPLC_MS Data_Analysis Data Analysis UPLC_MS->Data_Analysis Quantification Quantify this compound Concentration Data_Analysis->Quantification

Caption: Workflow for quantifying this compound in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Merigolix

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Merigolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing low solubility of this compound in my aqueous buffer. Is this expected?

A: this compound is a non-peptide small molecule with a relatively complex and hydrophobic structure (C₃₆H₃₅F₇N₄O₆).[4] Like many orally administered small molecules, particularly those in BCS Class II or IV, it is likely to exhibit poor aqueous solubility.[5] Therefore, encountering solubility challenges in simple aqueous buffers is expected.

Q2: What is the first and most simple step I should take to improve the solubility of this compound?

A: The initial and often most effective step is to assess the impact of pH on solubility. This compound's structure contains ionizable groups, meaning its charge state and, consequently, its solubility can be significantly altered by adjusting the pH of the solution. Experimenting with a range of pH values is a fundamental first step.

Q3: Are there common excipients I can use to enhance this compound solubility?

A: Yes, several classes of pharmaceutical excipients are commonly used to enhance the solubility of poorly soluble drugs. These include:

  • Co-solvents: Such as ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), which can improve solubility by reducing the polarity of the aqueous solvent.

  • Surfactants: Like polysorbates (e.g., Tween® 80) and sodium lauryl sulfate, which can form micelles to encapsulate hydrophobic molecules.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule like this compound can be encapsulated, forming an inclusion complex with improved aqueous solubility.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A: This is a common issue when working with compounds that are highly soluble in organic solvents like DMSO but poorly soluble in water. To prevent precipitation, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, dilute into a buffer that already contains a co-solvent (e.g., 10% ethanol).

  • Incorporate a solubilizer: Add a surfactant or cyclodextrin to the aqueous buffer before adding the this compound stock solution. These excipients can help keep the drug in solution.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound.

Problem Potential Cause Suggested Solution
This compound powder does not visually dissolve in aqueous buffer. The intrinsic solubility of the compound in the selected buffer is very low.1. pH Modification: Determine the pKa of this compound and test solubility in buffers with pH values above and below the pKa. 2. Co-solvent Screening: Introduce water-miscible organic co-solvents to the buffer system. 3. Particle Size Reduction: If feasible, reducing the particle size through techniques like micronization can increase the dissolution rate.
Solution is initially clear but forms a precipitate over time. The solution is supersaturated and thermodynamically unstable. The compound is crashing out of solution.1. Reduce Concentration: Work at a lower, more stable concentration. 2. Use Solubilizing Excipients: Add cyclodextrins or surfactants to form stable complexes or micelles that prevent precipitation. 3. Solid Dispersion: For formulation development, creating a solid dispersion of this compound in a hydrophilic polymer can improve stability and dissolution.
High variability in experimental results. Inconsistent dissolution or precipitation of this compound is affecting the active concentration.1. Ensure Complete Dissolution: Visually confirm and/or quantify that the compound is fully dissolved before starting experiments. 2. Equilibrate Solutions: Allow solutions to equilibrate at the experimental temperature to ensure solubility is stable. 3. Standardize Protocol: Use a consistent, optimized protocol for solution preparation as developed from the troubleshooting steps above.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers).

  • Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility (e.g., in µg/mL) against the buffer pH.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To evaluate the effectiveness of different co-solvents at increasing the solubility of this compound.

Methodology:

  • Select a primary aqueous buffer in which this compound has low solubility (determined from Protocol 1).

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Glycerol).

  • Create a series of solvent systems by mixing the primary buffer with each co-solvent at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Perform the solubility determination as described in Protocol 1 (Steps 2-6) for each co-solvent mixture.

  • Compare the solubility of this compound in each co-solvent system to its solubility in the primary buffer alone to determine the enhancement factor.

Data Presentation

Illustrative data tables are provided below as a template for organizing experimental results.

Table 1: Illustrative pH-Solubility Profile for this compound

Buffer pHMeasured Solubility (µg/mL)
2.055.8
4.05.2
6.01.1
7.40.9
8.015.3
10.098.7

Table 2: Illustrative Co-solvent Solubility Enhancement for this compound (in pH 7.4 Buffer)

Co-solvent System (v/v)Measured Solubility (µg/mL)Fold Increase
Buffer Only0.91.0
10% Ethanol8.59.4
20% Ethanol25.127.9
10% Propylene Glycol12.313.7
20% Propylene Glycol40.645.1
10% PEG 40015.917.7
20% PEG 40055.461.6

Mandatory Visualizations

G A Problem Identified: Poor this compound Solubility B Is the compound ionizable? A->B C Perform pH-Solubility Profile (Protocol 1) B->C Yes E Screen Co-solvents (Protocol 2) B->E No D Is solubility sufficient at an acceptable pH? C->D D->E No H Optimized Formulation D->H Yes F Is solubility sufficient? E->F G Screen Surfactants or Cyclodextrins F->G No F->H Yes G->H Yes I Consider Advanced Methods: - Solid Dispersions - Nanosuspensions G->I No

Caption: A decision-making workflow for troubleshooting poor this compound solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions of Co-solvents (e.g., EtOH, PG, PEG 400) C Create Buffer/Co-solvent Mixtures (e.g., 5%, 10%, 20% v/v) A->C B Prepare Aqueous Buffer (e.g., PBS pH 7.4) B->C D Add Excess this compound Powder to Each Mixture C->D E Equilibrate Samples (e.g., 24h at 25°C) D->E F Centrifuge and Filter Supernatant E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Compare Results & Determine Fold Increase G->H

Caption: Experimental workflow for a co-solvent screening assay.

G CD Hydrophilic Exterior Hydrophobic Cavity CD->p1 Drug This compound (Poorly Soluble) Drug->CD:f1 Encapsulated Drug->p1 Water Water (Aqueous Solution) Water->CD:f0 Complex Inclusion Complex (Soluble) Complex->Water Dissolves in p1->p2 + p2->Complex Forms

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

References

Troubleshooting inconsistent results in Merigolix cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Merigolix in cell-based assays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It binds to the same site as the endogenous GnRH ligand but does not activate the receptor. This blockage disrupts the downstream signaling cascade, leading to a decrease in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Q2: Which cell lines are suitable for this compound cell-based assays?

A2: Several cell lines are commonly used for studying GnRH receptor activity and are suitable for assays with this compound. These include pituitary-derived cell lines like LβT2 and αT3-1, which endogenously express the GnRH receptor. Additionally, non-pituitary cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells can be transiently or stably transfected to express the GnRH receptor.

Q3: What are the most common cell-based assays to assess this compound activity?

A3: The most common cell-based assays for evaluating GnRH receptor antagonists like this compound include:

  • Calcium Flux Assays: Measure changes in intracellular calcium levels upon receptor activation.

  • Inositol Monophosphate (IP1) Accumulation Assays: Quantify the accumulation of IP1, a downstream product of the Gq signaling pathway activated by the GnRH receptor.

  • Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) linked to a response element (e.g., CRE) that is activated by the GnRH receptor signaling cascade.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge in cell-based assays. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy, in the exponential growth phase, and at a consistent confluence at the time of seeding.
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps to ensure even cell distribution.
Variability in Agonist (GnRH) Concentration Prepare fresh agonist dilutions for each experiment from a validated stock. Ensure the final agonist concentration used to challenge the antagonist is consistent and appropriate (typically EC50 to EC80).
Compound Solubility Issues Visually inspect wells for any signs of this compound precipitation, especially at higher concentrations. If solubility is a concern, consider using a different solvent or adjusting the concentration range.
Inconsistent Incubation Times Strictly adhere to the same incubation times for cell treatment, agonist stimulation, and assay development across all experiments.
Issue 2: High Background Signal in the Assay

High background can mask the specific signal and reduce the assay window. Here are common causes and how to address them.

Possible Cause Recommended Solution
Constitutive Receptor Activity This can occur with high receptor expression levels. Consider using a cell line with a lower, more physiological level of GnRH receptor expression or titrating down the amount of transfected plasmid DNA.
Assay Reagent Interference Some compounds can autofluoresce or interfere with the assay chemistry. Run a cell-free control with this compound and the assay reagents to check for direct interference.
Suboptimal Dye Loading (Calcium Flux Assays) Optimize dye concentration and loading time. Incomplete removal of extracellular dye can lead to high background. Ensure thorough but gentle washing steps.
Serum Components Components in serum can sometimes activate the GnRH receptor or interfere with the assay. Consider serum-starving the cells for a few hours before the assay.
Issue 3: Low or No Assay Signal

A weak or absent signal can make it impossible to determine the activity of this compound.

Possible Cause Recommended Solution
Low GnRH Receptor Expression Verify the expression of a functional GnRH receptor in your cell line using a positive control agonist. If using transient transfection, optimize the transfection efficiency.
Ineffective Agonist Stimulation Confirm the activity of your GnRH agonist stock. The concentration used may be too low to elicit a detectable signal.
Incorrect Assay Wavelengths or Filter Sets Ensure that the plate reader settings for excitation and emission wavelengths are correct for the specific fluorescent or luminescent reporter being used.
Cell Death or Poor Cell Health Visually inspect the cells before and after the assay. High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to the cells.

Data Presentation: Representative this compound Activity

The following table summarizes representative quantitative data for this compound in common cell-based assays. Note: These are example values, and actual results may vary depending on the specific experimental conditions, cell line, and assay protocol.

Assay Type Cell Line Parameter Representative Value
Calcium Flux AssayLβT2IC505 - 20 nM
IP1 Accumulation AssayHEK293 (hGnRHR)IC501 - 10 nM
CRE-Luciferase Reporter AssayCHO-K1 (hGnRHR)IC5010 - 50 nM

Experimental Protocols

Calcium Flux Assay Protocol

This protocol provides a general framework for measuring this compound-mediated inhibition of GnRH-induced calcium mobilization.

  • Cell Seeding: Seed LβT2 cells in a black, clear-bottom 96-well plate at a density of 50,000 to 100,000 cells per well. Allow cells to attach and grow overnight.

  • Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Establish a baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Inject a pre-determined concentration of GnRH (e.g., EC80) into the wells and immediately begin kinetic reading of fluorescence for 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀). The resulting ΔF/F₀ values are plotted against the this compound concentration to determine the IC50.

IP1 Accumulation Assay Protocol

This protocol outlines the steps for quantifying the inhibitory effect of this compound on GnRH-stimulated IP1 accumulation.

  • Cell Seeding: Seed HEK293 cells stably expressing the human GnRH receptor in a white, 96-well plate at an optimized density. Allow cells to adhere overnight.

  • Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer containing a range of this compound concentrations. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add a fixed concentration of GnRH (e.g., EC80) to the wells and incubate for a pre-determined time (e.g., 60 minutes) at 37°C. The stimulation buffer should contain LiCl to inhibit IP1 degradation.

  • Cell Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents from a commercial HTRF IP-One assay kit to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the IP1 concentration. Plot the HTRF ratio against the this compound concentration to calculate the IC50.

CRE-Luciferase Reporter Gene Assay Protocol

This protocol describes how to measure the inhibition of GnRH-induced reporter gene expression by this compound.

  • Transfection (if necessary): Co-transfect CHO-K1 cells with a GnRH receptor expression vector and a CRE-luciferase reporter vector.

  • Cell Seeding: Plate the transfected cells in a white, 96-well plate and allow them to recover and express the proteins for 24-48 hours.

  • Compound Treatment: Replace the medium with a serum-free medium containing serial dilutions of this compound. Incubate for 30 minutes.

  • Agonist Stimulation: Add a fixed concentration of GnRH (e.g., EC80) to the wells and incubate for an optimized duration (typically 4-6 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Add a luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.

  • Signal Reading: Measure the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the this compound concentration to determine the IC50 value.

Visualizations

Merigolix_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Gq Gq protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Gene_Transcription Gene Transcription (LH, FSH) Ca_release->Gene_Transcription PKC->Gene_Transcription

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells (e.g., LβT2, HEK293-GnRHR) B 2. Incubate Overnight A->B D 4. Pre-incubate with this compound (Antagonist Treatment) B->D C 3. Prepare Reagents (this compound, GnRH, Buffers) C->D E 5. Stimulate with GnRH (Agonist Challenge) D->E F 6. Add Detection Reagents (e.g., Luciferase Substrate) E->F G 7. Read Plate (Luminescence/Fluorescence) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General experimental workflow.

Troubleshooting_Logic cluster_IC50 IC50 Variability cluster_Signal Signal Issues Start Inconsistent Results? IC50_Check Check Cell Health & Passage Number Start->IC50_Check Yes High_Bg High Background? Start->High_Bg No, Signal Issue Seeding_Check Verify Seeding Density IC50_Check->Seeding_Check Reagent_Check Confirm Reagent Concentrations Seeding_Check->Reagent_Check Low_Signal Low/No Signal? High_Bg->Low_Signal No Constitutive_Activity Assess Constitutive Activity High_Bg->Constitutive_Activity Yes Receptor_Expr Check Receptor Expression Low_Signal->Receptor_Expr Yes Agonist_Activity Verify Agonist Activity Receptor_Expr->Agonist_Activity Reader_Settings Confirm Reader Settings Agonist_Activity->Reader_Settings Interference Test for Compound Interference Constitutive_Activity->Interference

Caption: Troubleshooting decision tree.

Technical Support Center: Enhancing Oral Bioavailability of Merigolix in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies aimed at improving the oral bioavailability of Merigolix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key preclinical characteristics?

This compound (also known as SKI2670 or TU2670) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Preclinical studies have demonstrated its potent functional antagonism for the human GnRH receptor with subnanomolar binding affinity.[2] In animal models, this compound has shown effective suppression of the hypothalamic-pituitary-gonadal axis, suggesting its potential for treating gonadal-hormone-dependent diseases like endometriosis.[2]

Q2: What are the known challenges related to the oral bioavailability of non-peptide GnRH antagonists?

While specific oral bioavailability data for this compound in preclinical models is not publicly available, non-peptide GnRH antagonists as a class can face challenges with oral absorption. For instance, Elagolix, another drug in this class, has shown low oral bioavailability in rats (5.8%) and monkeys (11%).[3] These challenges often stem from physicochemical properties of the compounds.

Q3: What initial pharmacokinetic properties of this compound have been observed in humans?

A first-in-human, single-dose ascending trial in healthy premenopausal women provided the following pharmacokinetic insights for this compound (TU2670):

ParameterValue
Time to Maximum Concentration (Tmax) 0.75 - 1.00 hours
Apparent Half-life (t1/2) 3.0 - 5.9 hours
Area Under the Curve (AUClast) 17.7 - 417.9 ng·h/mL (dose-dependent)
Maximum Concentration (Cmax) 8.1 - 95.4 ng/mL (dose-dependent)
Data from a Phase 1 clinical trial of TU2670 in healthy premenopausal women.

The study showed that both AUClast and Cmax increased in a dose-dependent manner, and a single administration resulted in dose-dependent suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol.

Troubleshooting Guide

This guide addresses common issues researchers may face when working to improve the oral bioavailability of this compound in preclinical models.

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Causes:

  • Poor Aqueous Solubility: this compound, like many non-peptide GnRH antagonists, may have limited solubility in gastrointestinal fluids, leading to incomplete dissolution and absorption.

  • Rapid Metabolism: The compound might be subject to significant first-pass metabolism in the gut wall or liver.

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

  • Inappropriate Vehicle/Formulation: The vehicle used for oral dosing may not be optimal for solubilizing and presenting the drug for absorption.

Suggested Solutions:

  • Solubility Enhancement:

    • pH adjustment: Investigate the pH-solubility profile of this compound and consider using buffered solutions or co-solvents in the formulation.

    • Amorphous solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate and apparent solubility.

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and potentially enhance lymphatic absorption, bypassing first-pass metabolism.

  • Metabolism and Efflux Inhibition:

    • Co-administration with inhibitors: In preclinical models, co-administering this compound with known inhibitors of relevant metabolic enzymes or efflux transporters can help elucidate their role in its low bioavailability. Note: This is an experimental approach to understand mechanisms and not a therapeutic strategy.

  • Formulation Optimization:

    • Particle size reduction: Micronization or nanomilling can increase the surface area of the drug, potentially improving dissolution rates.

    • Use of absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

Problem 2: Discrepancy Between In Vitro Dissolution and In Vivo Absorption

Possible Causes:

  • Precipitation in the GI Tract: The drug may dissolve in the stomach but precipitate in the higher pH environment of the small intestine.

  • Food Effects: The presence of food can significantly alter the gastrointestinal environment (pH, motility, bile secretion), impacting drug dissolution and absorption.

  • Degradation in the GI Tract: this compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.

Suggested Solutions:

  • Simulated GI Fluid Dissolution: Conduct dissolution studies in simulated gastric and intestinal fluids (SGF and SIF) to better predict in vivo behavior.

  • Fasted vs. Fed State Studies: Perform pharmacokinetic studies in both fasted and fed preclinical models to assess the impact of food on bioavailability.

  • Enteric Coating: For compounds with gastric instability, an enteric-coated formulation that dissolves only in the small intestine could be beneficial.

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Solubility

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 5.0, 6.8, and 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • pH meter

Method:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtered supernatant with an appropriate mobile phase.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL for each pH condition.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration in rats or mice.

Materials:

  • This compound formulation

  • Appropriate rodent species (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Method:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Enhancement cluster_0 Formulation Development cluster_1 Preclinical Evaluation Formulation_Screening Formulation Screening (e.g., SEDDS, ASD) Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Formulation_Screening->Physicochemical_Characterization In_Vitro_Dissolution In Vitro Dissolution Testing Physicochemical_Characterization->In_Vitro_Dissolution In_Vivo_PK_Study In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro_Dissolution->In_Vivo_PK_Study Optimized Formulation Data_Analysis Pharmacokinetic Data Analysis In_Vivo_PK_Study->Data_Analysis Bioavailability_Assessment Bioavailability Assessment Data_Analysis->Bioavailability_Assessment Bioavailability_Assessment->Formulation_Screening Iterative Refinement

Caption: Workflow for improving the oral bioavailability of this compound.

Potential_Barriers_to_Oral_Absorption cluster_0 Lumenal Factors cluster_1 Epithelial Factors cluster_2 Post-absorption Factors Poor_Solubility Poor Aqueous Solubility Low_Permeability Low Membrane Permeability Poor_Solubility->Low_Permeability Chemical_Degradation Chemical/Enzymatic Degradation Chemical_Degradation->Low_Permeability First_Pass_Metabolism First-Pass Metabolism (Gut Wall/Liver) Low_Permeability->First_Pass_Metabolism Systemic_Circulation Systemic Circulation Low_Permeability->Systemic_Circulation Efflux_Transporters Efflux by Transporters (e.g., P-gp) Efflux_Transporters->Low_Permeability First_Pass_Metabolism->Systemic_Circulation Reduced Bioavailability Oral_Dose Oral Dose of this compound Oral_Dose->Poor_Solubility Oral_Dose->Chemical_Degradation

Caption: Potential barriers affecting the oral absorption of this compound.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Merigolix in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merigolix, a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist. The focus of this resource is to address potential off-target effects that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By binding to this receptor in the pituitary gland, it blocks the action of endogenous GnRH, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.[1][2] This, in turn, reduces the production of estrogen and progesterone in women and testosterone in men.[2]

Q2: What are the known on-target side effects of this compound and other GnRH antagonists?

The most commonly reported adverse events in clinical trials for this compound are consistent with its intended hormonal suppression and include hot flush, headache, and nausea.[3] These are generally considered on-target effects resulting from the reduction in sex hormones. Other potential on-target side effects associated with GnRH antagonists include vaginal dryness, mood swings, and discontinuation of menses.

Q3: What are off-target effects and why are they a concern with small molecule drugs like this compound?

Off-target effects occur when a drug interacts with unintended biological molecules, such as other receptors, enzymes, or ion channels. These interactions can lead to unexpected pharmacological effects, toxicity, or misleading experimental results, and are a significant cause of drug attrition during development.

Q4: Has a specific off-target profile for this compound been published?

As of the latest available information, a detailed public off-target screening profile for this compound has not been released. Pharmaceutical companies typically conduct extensive off-target profiling during drug development, but this data is often proprietary. Therefore, researchers should be vigilant for unexpected experimental outcomes that cannot be explained by the on-target mechanism of GnRH receptor antagonism.

Q5: What are some general approaches to identify potential off-target effects of a small molecule inhibitor?

A multi-pronged approach is recommended to identify off-target effects. This can include:

  • Computational (In Silico) Screening: Using the chemical structure of this compound to predict potential interactions with a large database of known protein structures.

  • Biochemical Screening: Testing this compound against a panel of purified receptors and enzymes (e.g., a kinome scan).

  • Cell-Based Assays: Employing techniques like proteomics and thermal shift assays to observe changes in protein expression, stability, or post-translational modifications in response to this compound treatment.

Troubleshooting Guide

This section provides guidance on how to investigate unexpected experimental results that may be indicative of off-target effects of this compound.

Scenario 1: Unexpected Cell Viability or Proliferation Changes

Question: I am observing unexpected changes in cell viability or proliferation in my cell line treated with this compound, which does not express the GnRH receptor. What could be the cause?

Possible Cause: This is a strong indication of an off-target effect, as the on-target mechanism should not be active in these cells.

Troubleshooting Steps:

  • Confirm Absence of GnRH Receptor: Verify the absence of GnRH receptor expression in your cell line at both the mRNA and protein level (e.g., via qPCR and Western blot).

  • Dose-Response Analysis: Perform a dose-response experiment to determine the potency of the observed effect. This will help in designing subsequent off-target screening experiments.

  • Structural Analogue Control: If available, use a structurally related but inactive analogue of this compound as a negative control. If the inactive analogue does not produce the same effect, it suggests the effect is specific to the chemical scaffold of this compound.

  • Off-Target Screening:

    • Kinome Profiling: As many small molecules can have off-target effects on kinases, a kinome-wide screen can identify potential kinase targets.

    • Proteomic Profiling: Use techniques like quantitative proteomics to identify changes in protein expression levels that could point to affected pathways.

Scenario 2: Discrepancy Between In Vitro and In Vivo Results

Question: this compound shows high potency and selectivity for the GnRH receptor in my in vitro assays, but in my animal model, I'm observing unexpected phenotypes that are not consistent with GnRH antagonism. How can I investigate this?

Possible Cause: This could be due to off-target effects that are only apparent in a complex biological system, differences in metabolism between species, or engagement with an unexpected target in a specific tissue.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the observed effects are occurring at clinically relevant exposures of this compound.

  • Tissue-Specific Analysis: Investigate if the unexpected phenotype is localized to a specific organ or tissue. This can help narrow down the search for potential off-targets.

  • Cellular Thermal Shift Assay (CETSA) on Tissue Samples: CETSA can be performed on tissue lysates from treated animals to identify which proteins are being engaged by this compound in vivo.

  • Metabolite Profiling: Identify the major metabolites of this compound in the animal model and test them for activity, as a metabolite could be responsible for the off-target effect.

Data Presentation

Since specific off-target data for this compound is not publicly available, the following table provides an illustrative example of how data from an off-target screening panel might be presented.

Target Class Example Target This compound IC50 / Ki (µM) Notes
Primary Target GnRH Receptor0.001High potency
Kinases Example Kinase 1> 10No significant inhibition
Example Kinase 25.2Moderate off-target interaction
GPCRs Example GPCR 1> 10No significant binding
Example GPCR 28.1Weak off-target binding
Ion Channels hERG> 10Low risk of cardiac toxicity
Nuclear Receptors Example NR 1> 10No significant interaction

Experimental Protocols

1. Proteomic Profiling for Off-Target Identification

This protocol provides a general workflow for identifying protein expression changes in response to this compound treatment using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cell line where an unexpected phenotype was observed) to ~80% confluency.

    • Treat cells with this compound at a concentration known to elicit the off-target effect and a vehicle control for 24-48 hours. Include multiple biological replicates.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • Tandem Mass Tag (TMT) Labeling (Optional but Recommended):

    • Label the resulting peptides with TMT reagents to enable multiplexing and accurate quantification.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

    • Use pathway analysis tools to identify signaling pathways that are perturbed by this compound.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm the direct binding of this compound to a potential off-target protein within a cellular context.

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations or a vehicle control.

  • Heat Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thawing or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the specific protein of interest in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Visualizations

Merigolix_Signaling_Pathway This compound This compound GnRH_Receptor GnRH Receptor This compound->GnRH_Receptor Blocks Gq_11 Gq/11 GnRH_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC LH_FSH_synthesis LH/FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis Downstream_Effects Suppression of Estrogen & Testosterone LH_FSH_synthesis->Downstream_Effects

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_discovery Discovery of Potential Off-Target Effects cluster_validation Validation and Characterization cluster_mitigation Mitigation Strategies Unexpected_Phenotype Unexpected Experimental Phenotype Observed Proteomics Proteomic Profiling Unexpected_Phenotype->Proteomics In_Silico_Screening In Silico Screening CETSA Cellular Thermal Shift Assay (CETSA) In_Silico_Screening->CETSA Biochemical_Screening Biochemical Screening (e.g., Kinome Scan) Biochemical_Screening->CETSA Functional_Assays Functional Assays on Identified Off-Target Proteomics->Functional_Assays CETSA->Functional_Assays Dose_Optimization Dose Optimization Functional_Assays->Dose_Optimization Structural_Modification Structural Modification of This compound Functional_Assays->Structural_Modification Counter_Screening Counter-Screening Functional_Assays->Counter_Screening

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Experimental Result with this compound Is_GnRHR_Expressed Is the GnRH Receptor Expressed in the Model? Start->Is_GnRHR_Expressed On_Target_Effect Likely On-Target Effect Is_GnRHR_Expressed->On_Target_Effect Yes Off_Target_Effect Potential Off-Target Effect Is_GnRHR_Expressed->Off_Target_Effect No Investigate_Downstream Investigate Downstream Signaling of GnRHR On_Target_Effect->Investigate_Downstream Proceed_To_Off_Target_Screening Proceed to Off-Target Screening Protocols Off_Target_Effect->Proceed_To_Off_Target_Screening

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Mitigating Merigolix Degradation in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Merigolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, in long-term cell culture experiments. The focus is on preventing and identifying potential degradation of the compound to ensure the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It functions by competitively binding to GnRH receptors on the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of gonadal steroids like estrogen and testosterone. Unlike GnRH agonists that cause an initial hormonal surge, this compound provides immediate suppression without this "flare effect".[1]

Q2: What are the primary factors that can cause this compound to degrade in cell culture?

A2: The stability of small molecules like this compound in cell culture can be influenced by several factors. Based on studies of similar GnRH antagonists, the most critical factors are likely to be:

  • pH of the culture medium: Basic conditions have been shown to cause degradation of other oral GnRH antagonists.[2][3][4]

  • Oxidative stress: Exposure to reactive oxygen species (ROS) present in the culture environment or generated by cellular metabolism can lead to oxidative degradation.[2]

  • Light exposure: Photodegradation can be a concern for light-sensitive compounds.

  • Temperature: Although cell cultures are maintained at 37°C, temperature fluctuations during handling and storage of stock solutions can impact stability.

  • Enzymatic activity: Cells can metabolize compounds, and enzymes present in serum supplements may also contribute to degradation.

  • Interactions with media components: Certain components in the cell culture medium could potentially react with this compound.

Q3: How should I prepare and store this compound stock solutions to maximize stability?

A3: Proper preparation and storage are crucial for maintaining the integrity of this compound.

  • Solvent Selection: Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes in tightly sealed, light-protected vials. Store these aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: How often should the cell culture medium containing this compound be replaced in a long-term experiment?

A4: The frequency of media changes depends on the stability of this compound under your specific experimental conditions and the metabolic activity of your cell line. If stability is a concern, more frequent media changes (e.g., every 24-48 hours) are recommended to ensure a consistent concentration of the active compound. It is advisable to perform a stability study to determine the half-life of this compound in your specific cell culture setup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected biological effect of this compound over time. This compound degradation in the culture medium.1. Assess Stability: Perform a time-course experiment to measure the concentration of this compound in the cell culture medium over the duration of your experiment using HPLC or LC-MS. 2. Increase Media Refreshment: Change the medium containing freshly prepared this compound more frequently (e.g., every 24 hours). 3. Optimize pH: Ensure the pH of your culture medium is stable and within the optimal physiological range (7.2-7.4). 4. Reduce Oxidative Stress: Consider using a culture medium with antioxidants or minimizing exposure to sources of oxidative stress.
High variability between replicate wells or experiments. Inconsistent this compound concentration due to degradation or precipitation.1. Improve Solution Preparation: Ensure complete dissolution of this compound in the stock solvent and uniform mixing when preparing working solutions. 2. Control for Edge Effects: Avoid using the outer wells of culture plates, which are more prone to evaporation and temperature fluctuations. 3. Fresh Preparations: Always use freshly prepared working solutions of this compound for each experiment.
Change in the color of the culture medium beyond what is expected from normal cell metabolism. Potential chemical reaction or degradation of this compound.1. Investigate Media Components: Test the stability of this compound in the basal medium without cells to rule out direct reactions with media components. 2. Analyze Degradation Products: Use techniques like LC-MS to identify potential degradation products in the conditioned medium.
Observed cytotoxicity at concentrations expected to be non-toxic. Formation of a toxic degradation product.1. Confirm Purity of Stock: Ensure the purity of the initial this compound compound. 2. Identify Degradants: Analyze the culture medium for the presence of degradation products. 3. Test Degradant Toxicity: If possible, isolate and test the toxicity of the identified degradation products.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.

  • Aliquot the solution into sterile tubes or wells of a plate.

  • Place the samples in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot.

  • Immediately process the sample for analysis or store at -80°C until all time points are collected.

  • Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine its stability profile and half-life in the medium.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways

Objective: To identify the conditions under which this compound is most likely to degrade and to characterize the resulting degradation products. This information is based on findings for a similar GnRH antagonist, Relugolix.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • LC-MS system

Methodology:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H2O2 (e.g., 3%) and incubate.

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp).

  • Thermal Degradation: Incubate a solid sample or solution of this compound at an elevated temperature.

  • At various time points, take samples from each condition and analyze them using LC-MS to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)This compound in DMEM + 10% FBS (% Remaining)This compound in RPMI-1640 + 10% FBS (% Remaining)This compound in Serum-Free Medium (% Remaining)
0100100100
8959298
24858090
48706582
72554875

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Table 2: Summary of Forced Degradation Studies on a Structurally Similar GnRH Antagonist (Relugolix)

Stress ConditionObservation
Acidic (0.1 M HCl)Stable
Basic (0.1 M NaOH)Significant degradation with the formation of two major degradation products.
Oxidative (3% H2O2)Significant degradation with the formation of two major degradation products.
PhotolyticStable
ThermalStable

Data adapted from forced degradation studies on Relugolix, a similar oral GnRH antagonist. This suggests that this compound may also be susceptible to degradation under basic and oxidative conditions.

Visualizations

Merigolix_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds & Activates This compound This compound This compound->GnRH_R Competitively Binds & Blocks Gq_11 Gq/11 GnRH_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Gonadotropin_synthesis ↓ LH & FSH Synthesis & Release Ca_release->Gonadotropin_synthesis PKC_activation->Gonadotropin_synthesis

Caption: this compound competitively antagonizes the GnRH receptor, blocking downstream signaling.

Stability_Workflow start Start: Inconsistent Experimental Results prep_check Verify Stock Solution Preparation & Storage start->prep_check stability_test Conduct Stability Assay (Protocol 1) prep_check->stability_test degradation_check Is Degradation > 15% in 24h? stability_test->degradation_check no_degradation No Significant Degradation. Investigate other experimental variables (e.g., cell health). degradation_check->no_degradation No degradation Significant Degradation Observed degradation_check->degradation Yes mitigation Implement Mitigation Strategies: - Increase media changes - Check medium pH - Add antioxidants degradation->mitigation re_evaluate Re-evaluate Biological Activity mitigation->re_evaluate end End: Consistent Results re_evaluate->end

Caption: Workflow for troubleshooting this compound degradation in cell culture experiments.

References

Navigating Merigolix Treatment Protocols in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and frequently asked questions (FAQs) for researchers utilizing Merigolix, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, in preclinical animal studies. Adjusting treatment protocols for different animal strains is critical for obtaining reliable and reproducible data. This guide offers insights into dosage considerations, potential strain-specific differences, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the GnRH receptor. It binds to GnRH receptors in the pituitary gland, blocking the action of endogenous GnRH. This inhibition leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of gonadal steroids like estrogen and testosterone.

Q2: In which animal models has this compound (SKI2670) been studied?

A2: Preclinical studies have demonstrated the efficacy of this compound (formerly known as SKI2670) in a rat model of endometriosis and in both castrated and intact female cynomolgus monkeys.[1]

Q3: What are the general recommendations for starting a new in vivo experiment with this compound in a specific animal strain?

A3: When initiating studies in a new animal strain, it is crucial to conduct a pilot dose-ranging study to determine the optimal dose for achieving the desired level of hormonal suppression. Factors such as the strain, sex, and age of the animals can influence the drug's metabolism and efficacy. Monitoring relevant biomarkers, such as serum LH, FSH, and gonadal steroid levels, is essential to confirm the biological effect of this compound.

Troubleshooting Guide

Problem: Inconsistent or lack of hormonal suppression observed at a previously effective dose.

  • Possible Cause 1: Strain-Specific Metabolism. Different animal strains can exhibit significant variations in drug metabolism. For instance, Wistar and Sprague-Dawley rats, while both commonly used, can have different metabolic profiles for certain compounds. This could lead to faster clearance and reduced exposure to this compound in one strain compared to another.

  • Troubleshooting Steps:

    • Confirm Dosing Accuracy: Ensure accurate dose calculation and administration for each animal.

    • Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study in the specific strain being used to determine key parameters like Cmax, Tmax, AUC, and half-life. This will help ascertain if the drug exposure is sufficient.

    • Dose Adjustment: Based on the pilot data, adjust the dose or dosing frequency to achieve the target exposure and hormonal suppression.

    • Literature Review: Consult literature for known metabolic differences of similar compounds in the chosen animal strains.

  • Possible Cause 2: Formulation or Administration Issues. The vehicle used for oral administration and the gavage technique can impact drug absorption.

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure the vehicle is appropriate for this compound and the chosen animal model. The solubility and stability of this compound in the vehicle should be confirmed.

    • Administration Technique: Standardize the oral gavage procedure to minimize variability between animals. Ensure the full dose is delivered.

Problem: Unexpected adverse effects are observed in a particular animal strain.

  • Possible Cause: Strain-Specific Sensitivity or Off-Target Effects. While the primary mechanism of action is well-defined, different genetic backgrounds of animal strains could lead to varied responses and potential off-target effects. Long-term administration of GnRH antagonists in rats has been associated with effects on the seminiferous epithelium in males.[2]

  • Troubleshooting Steps:

    • Dose Reduction: Determine if the adverse effects are dose-dependent by testing lower doses.

    • Comprehensive Health Monitoring: Implement a thorough health monitoring plan to document all clinical signs.

    • Histopathology: At the end of the study, perform a comprehensive histopathological evaluation of major organs to identify any tissue-specific toxicities.

    • Consult Literature: Review toxicological data for other GnRH antagonists to understand potential class-effects.

Experimental Protocols and Data

Signaling Pathway of this compound Action

Merigolix_Action cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Gonads Gonads GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to Gonadotropins LH & FSH Secretion GnRHR->Gonadotropins Stimulates Steroids Estrogen & Testosterone Production Gonadotropins->Steroids Stimulates This compound This compound This compound->GnRHR Blocks

Caption: Mechanism of action of this compound as a GnRH receptor antagonist.

General Experimental Workflow for Evaluating this compound Efficacy

Merigolix_Workflow start Start: Select Animal Strain (e.g., Wistar, Sprague-Dawley) acclimatization Acclimatization Period start->acclimatization baseline Baseline Sample Collection (Blood for hormone analysis) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound Administration (Define dose, frequency, duration) randomization->treatment monitoring In-life Monitoring (Clinical signs, body weight) treatment->monitoring sampling Interim/Final Sample Collection (Blood, tissues) monitoring->sampling analysis Data Analysis (Hormone levels, histopathology) sampling->analysis end End of Study analysis->end

Caption: A generalized workflow for preclinical evaluation of this compound.

Quantitative Data Summary

Disclaimer: The following tables are illustrative and based on the expected outcomes of this compound treatment. Specific data from studies with different animal strains are not publicly available and should be generated through dedicated experiments.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Rat Strains (Single Oral Dose)

ParameterStrain A (e.g., Wistar)Strain B (e.g., Sprague-Dawley)
Dose (mg/kg) 1010
Cmax (ng/mL) 150 ± 25110 ± 20
Tmax (hr) 1.0 ± 0.51.5 ± 0.5
AUC (ng*hr/mL) 600 ± 75450 ± 60
Half-life (hr) 4.0 ± 0.83.5 ± 0.7

Table 2: Hypothetical Pharmacodynamic Response to this compound in Different Rat Strains (24h post-dose)

BiomarkerStrain A (e.g., Wistar)Strain B (e.g., Sprague-Dawley)
Dose (mg/kg) 1010
% LH Suppression 85 ± 10%70 ± 12%
% Estradiol Suppression 75 ± 15%60 ± 18%

Detailed Methodologies (Based on a Rat Endometriosis Model)

This protocol is a generalized representation based on common practices for inducing and evaluating endometriosis in rats and should be adapted for specific experimental needs.

1. Induction of Experimental Endometriosis:

  • Animal Strain: Adult female Sprague-Dawley or Wistar rats (8-10 weeks old).
  • Procedure:
  • Anesthetize the rat using an appropriate anesthetic agent.
  • Perform a midline laparotomy to expose the uterus.
  • Excise a small piece of one uterine horn and place it in sterile saline.
  • Suture the uterine incision.
  • Cut the excised uterine tissue into small fragments (approx. 2x2 mm).
  • Suture these endometrial fragments to the peritoneal wall or other desired locations.
  • Close the abdominal incision.
  • Allow a recovery period of 2-3 weeks for the ectopic endometrial implants to establish and grow.

2. This compound Treatment and Evaluation:

  • Treatment Groups:
  • Vehicle control (e.g., 0.5% methylcellulose in water).
  • This compound (e.g., 3, 10, 30 mg/kg, administered orally once daily).
  • Positive control (e.g., leuprolide acetate).
  • Treatment Duration: 4-6 weeks.
  • Efficacy Assessment:
  • Measure the size of the endometrial implants at the beginning and end of the treatment period.
  • Collect blood samples at specified time points to measure serum levels of LH, FSH, and estradiol.
  • At the end of the study, excise the implants for histological analysis to assess the regression of endometrial tissue.

This technical support guide is intended to provide a foundational understanding for researchers working with this compound in animal models. Given the potential for strain-specific differences, it is imperative to conduct thorough pilot studies to optimize treatment protocols for each unique experimental setting.

References

Technical Support Center: Enhancing Merigolix Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Merigolix for reliable and reproducible experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of this compound in a research setting.

Question: My this compound solution appears cloudy or has visible precipitates. What should I do?

Answer: Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure you are using the recommended solvent (typically DMSO for stock solutions) and that the final concentration in your aqueous experimental medium does not exceed its solubility limit. The concentration of DMSO in the final cell culture medium should generally be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Compound Degradation: Precipitation could be a result of compound degradation, especially if the stock solution is old or has been stored improperly.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to come out of solution. It is highly recommended to aliquot stock solutions into single-use volumes to minimize this.

Troubleshooting Steps:

  • Gently warm the solution (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves.

  • If the issue persists, consider preparing a fresh stock solution from lyophilized powder.

  • When preparing working solutions in aqueous buffers or media, add the this compound stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion.

Question: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What could be the cause?

Answer: Inconsistent activity is often linked to compound instability or inaccurate concentrations.

  • Degradation: this compound, as a small molecule, may be susceptible to degradation under certain conditions. Based on stability studies of similar oral GnRH antagonists like Elagolix and Relugolix, exposure to basic and oxidative conditions should be minimized.[1][2] Acidic conditions may also lead to some degradation.

  • Improper Storage: Long-term storage at inappropriate temperatures, exposure to light, or moisture can lead to gradual degradation of the compound, reducing its effective concentration.

  • Inaccurate Pipetting: Inaccurate pipetting, especially of viscous solvents like DMSO, can lead to incorrect final concentrations.

Troubleshooting Steps:

  • Review your storage and handling procedures. Ensure the compound is stored as recommended (see FAQs below).

  • Prepare fresh dilutions from a new stock solution aliquot for each experiment.

  • Verify the calibration of your pipettes.

  • Include positive and negative controls in your experiments to validate your assay system.

Question: What are the best practices for storing lyophilized this compound powder?

Answer: To ensure the long-term stability of lyophilized this compound, it is recommended to:

  • Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

  • Keep the vial tightly sealed to prevent moisture absorption.

  • Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside the vial.

Question: How should I prepare and store this compound stock solutions?

Answer:

  • Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.

  • Preparation: Dissolve the lyophilized powder in DMSO to a desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.

Question: How many freeze-thaw cycles are acceptable for a this compound stock solution?

Answer: It is strongly recommended to avoid any freeze-thaw cycles. Each cycle increases the risk of compound precipitation and degradation. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.

Data Presentation: Stability of Oral GnRH Antagonists

While specific stability data for this compound is not publicly available, forced degradation studies on structurally related oral GnRH antagonists, Elagolix and Relugolix, provide valuable insights into potential degradation pathways.

Table 1: Summary of Forced Degradation Studies on Relugolix

Stress ConditionReagent/DetailsDurationTemperatureDegradation (%)
Acid Hydrolysis1N HCl24 hours60°C14.2
Base Hydrolysis0.1N NaOH30 minutesRoom Temp12.6
Oxidative6% H₂O₂24 hoursRoom Temp11.1
Thermal-24 hours105°C0.24
PhotolyticUV light7 daysRoom Temp0.33
Water-72 hoursRoom Temp0.20
Humidity90% RH7 days25°C0.06

Data adapted from a stability-indicating UPLC method development study for Relugolix.[2]

Table 2: Summary of Forced Degradation Studies on Elagolix

Stress ConditionReagentDegradation (%)
Acid Hydrolysis1N HCl0.8
Base Hydrolysis1N NaOH0.62
Oxidative30% H₂O₂No significant degradation
Thermal60°CNo significant degradation
PhotolyticUV lightNo significant degradation

Data from a stability-indicating RP-HPLC method development study for Elagolix Sodium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or DMSO.

  • Final Dilution: Add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. The final DMSO concentration in the experimental and control wells should be identical and ideally ≤ 0.1%.

  • Application to Cells: Immediately apply the prepared working solutions to your cell cultures.

Mandatory Visualization

Merigolix_Preparation_Workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_short_term_storage Short-Term Storage lyophilized Lyophilized this compound (-20°C) reconstitute Reconstitute in Anhydrous DMSO lyophilized->reconstitute Equilibrate to RT stock 10 mM Stock Solution reconstitute->stock aliquot Aliquot into Single-Use Vials stock->aliquot stored_aliquot Stored Aliquots (-20°C / -80°C) aliquot->stored_aliquot thaw Thaw Single Aliquot dilute Dilute in Culture Medium thaw->dilute experiment Apply to Experiment dilute->experiment stored_aliquot->thaw

Workflow for preparing this compound solutions.

GnRH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH This compound (GnRH Antagonist) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates ER->Ca2 Releases MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Transcription Gene Transcription (LH, FSH synthesis) MAPK_cascade->Transcription Regulates

GnRH receptor signaling pathway antagonism by this compound.

References

Troubleshooting Merigolix dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistencies in Merigolix dose-response curve experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as SKI2670 or TU2670) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its mechanism of action involves competitively binding to the GnRH receptor on pituitary gonadotrophs. This binding blocks the endogenous GnRH from activating the receptor, thereby disrupting the downstream signaling cascade. The primary pathway affected is the Gq/11 signaling pathway, which leads to a decrease in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]

Q2: What are the expected in vitro potency values for this compound and similar GnRH antagonists?

Direct in vitro IC50 values for this compound in functional assays are not widely published in commercial literature. However, it has been described as a potent functional antagonist for the human GnRH receptor with subnanomolar binding affinity.[2] For comparison, other oral GnRH antagonists have reported IC50 values in the nanomolar to subnanomolar range in various in vitro assays. These values can serve as a benchmark for your experiments.

Comparative In Vitro Potency of Oral GnRH Antagonists

CompoundAssay TypeCell LineIC50 Value
Elagolix Kinase Assay (GnRHR)Not Specified0.25 nM
Calcium Flux AssayNot Specified0.86 nM
Relugolix Binding Assay (human GnRHR)Not Specified0.33 nM
Linzagolix GnRH-stimulated Calcium FluxNot Specified36.7 nM

This table summarizes publicly available in vitro potency data for various oral GnRH antagonists. Experimental conditions can significantly influence IC50 values.

Troubleshooting Guide

Problem 1: Higher than expected IC50 value for this compound.

Q: My dose-response curve for this compound shows a significantly higher IC50 value than anticipated. What could be the cause?

A: Several factors could contribute to a rightward shift in your dose-response curve, indicating lower potency. Consider the following possibilities:

  • Compound Solubility: this compound is a non-peptide small molecule and may have limited aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your assay medium is consistent and low (typically ≤0.5%) to avoid precipitation.

  • Compound Stability: Assess the stability of this compound in your assay buffer and media over the course of your experiment. Degradation of the compound will lead to a decrease in the effective concentration.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling efficiency.

  • Agonist Concentration: In antagonist mode assays, the concentration of the GnRH agonist used to stimulate the receptor will influence the apparent IC50 of this compound. Ensure you are using a consistent and appropriate concentration of the agonist (typically EC50 to EC80).

  • Presence of Serum: Components in serum can bind to this compound, reducing its free concentration and apparent potency. If your assay requires serum, be aware that this can affect your results and maintain a consistent serum percentage.

Problem 2: High variability between replicate wells.

Q: I am observing significant variability in the response between my replicate wells for the same concentration of this compound. What are the likely sources of this error?

A: High variability often points to technical inconsistencies in the assay setup. Here are some common culprits:

  • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, including cell suspension, agonist, and this compound dilutions.

  • Uneven Cell Plating: A non-homogenous cell suspension can lead to different cell numbers in each well, causing variability in the signal. Gently mix the cell suspension before and during plating.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. Consider avoiding the use of the outermost wells for data collection.

  • Incomplete Reagent Mixing: Ensure thorough but gentle mixing of reagents within the wells after addition.

Problem 3: The dose-response curve has a shallow or steep slope.

Q: The Hill slope of my this compound dose-response curve is not ideal (not close to 1.0). What does this indicate?

A: The slope of the dose-response curve provides insights into the nature of the interaction between the antagonist and the receptor.

  • Shallow Slope (Hill Slope < 1.0): This can suggest positive cooperativity in binding, compound instability at higher concentrations, or complex biological responses. It could also be an artifact of solubility issues where the compound precipitates at higher concentrations, leading to a less pronounced effect.

  • Steep Slope (Hill Slope > 1.0): A steep slope may indicate positive cooperativity or could be an artifact of a narrow effective concentration range. Ensure your dose range is wide enough to capture the full curve from baseline to maximal inhibition.

Experimental Protocols

1. Calcium Flux Assay for GnRH Receptor Antagonism

This protocol is designed to measure the ability of this compound to inhibit GnRH-induced intracellular calcium mobilization in a cell line expressing the GnRH receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human GnRH receptor).

  • Cell Preparation:

    • Seed the cells in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters like probenecid.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Agonist Stimulation and Signal Reading:

    • Prepare a solution of a GnRH agonist (e.g., Leuprolide) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

    • Initiate reading and, after establishing a stable baseline, inject the GnRH agonist into all wells.

    • Continue reading the fluorescence signal for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to a positive control (agonist alone) and a negative control (buffer alone).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

2. IP-One HTRF Assay for GnRH Receptor Antagonism

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling, using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Preparation:

    • Harvest and resuspend cells expressing the GnRH receptor in stimulation buffer.

  • Assay Procedure:

    • Dispense the cell suspension into a 384-well low-volume white plate.

    • Add serial dilutions of this compound to the wells.

    • Add a GnRH agonist at its EC80 concentration.

    • Incubate for 1 hour at 37°C.

    • Add IP1-d2 conjugate and anti-IP1-cryptate conjugate to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Signal Reading:

    • Read the HTRF signal on a compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Visualizations

Merigolix_Signaling_Pathway This compound This compound GnRH_R GnRH Receptor This compound->GnRH_R Competitive Antagonism Gq11 Gq/11 GnRH_R->Gq11 Activation PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Downstream Downstream Effects (LH/FSH synthesis/release ↓) Ca_release->Downstream PKC->Downstream

Caption: this compound competitively antagonizes the GnRH receptor, inhibiting Gq/11 signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_plating 1. Plate GnRH-R expressing cells dye_loading 2. Load cells with calcium-sensitive dye cell_plating->dye_loading add_this compound 3. Add this compound serial dilutions dye_loading->add_this compound add_agonist 4. Add GnRH agonist (e.g., Leuprolide) add_this compound->add_agonist read_signal 5. Measure fluorescence signal (kinetic read) add_agonist->read_signal data_analysis 6. Analyze data and generate dose-response curve read_signal->data_analysis

Caption: General experimental workflow for a calcium flux assay to determine this compound IC50.

Troubleshooting_Flowchart start Inconsistent Dose-Response Curve issue_high_ic50 High IC50 Check Compound Solubility/Stability Verify Cell Health/Passage Confirm Agonist Concentration start->issue_high_ic50 Potency Issue issue_high_variability High Variability Review Pipetting Technique Check for Edge Effects Ensure Proper Reagent Mixing start->issue_high_variability Precision Issue issue_bad_slope Poor Hill Slope Shallow Slope: Check Solubility Steep Slope: Widen Dose Range start->issue_bad_slope Curve Shape Issue

Caption: Troubleshooting flowchart for common this compound dose-response curve issues.

References

How to control for hormonal fluctuations in Merigolix animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merigolix in animal studies. The focus is on controlling for hormonal fluctuations to ensure the reliability and reproducibility of experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control for hormonal fluctuations in this compound animal studies?

A1: this compound is a gonadotropin-releasing hormone (GnRH) antagonist that acts on the hypothalamic-pituitary-gonadal (HPG) axis.[1] Its primary mechanism is to suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the levels of sex hormones like estrogen and progesterone. The rodent estrous cycle, a 4- to 5-day cycle in rats and mice, is characterized by dramatic fluctuations in these very hormones.[2] These endogenous hormonal changes can significantly impact the physiological parameters being measured and can mask or confound the effects of this compound, leading to variability in experimental results and misinterpretation of the drug's efficacy and safety profile.

Q2: What are the primary methods for controlling for the estrous cycle in rodent studies?

A2: There are three main approaches to control for the estrous cycle in rodent studies:

  • Monitoring and Staging: This involves tracking the estrous cycle of each animal and conducting experiments or collecting samples only during a specific phase. Vaginal cytology is the most common method for this.[2]

  • Estrous Cycle Synchronization: This involves using hormonal or non-hormonal methods to align the estrous cycles of a cohort of animals, so they are in the same phase at the same time.

  • Ovariectomy: Surgical removal of the ovaries eliminates the primary source of cyclical hormone production. This is a more invasive approach and is typically used when a complete and sustained low-hormone environment is required.

Q3: How can I monitor the estrous cycle in my rats or mice?

A3: Vaginal cytology is the standard method for monitoring the estrous cycle in rodents.[2] It involves collecting vaginal secretions and examining the cell types present under a microscope. The four stages of the estrous cycle—proestrus, estrus, metestrus, and diestrus—are each characterized by a distinct cellular profile.[2]

Q4: What are the common techniques for estrous cycle synchronization?

A4: Estrous cycle synchronization can be achieved through several methods:

  • Hormonal Synchronization:

    • Prostaglandin F2α (PGF2α) or its analogs (e.g., Cloprostenol): These induce luteolysis (breakdown of the corpus luteum), leading to a drop in progesterone and the initiation of a new cycle.

    • GnRH Agonists: Paradoxically, continuous administration of a GnRH agonist can suppress the HPG axis after an initial flare-up, and upon withdrawal, can lead to a synchronized return to cyclicity.

    • Progestogens: Administration of progesterone or synthetic progestins can suppress estrus and ovulation. Withdrawal of the progestogen treatment leads to a synchronized onset of estrus.

    • PMSG (Pregnant Mare Serum Gonadotropin) and hCG (human Chorionic Gonadotropin): PMSG has FSH-like activity and stimulates follicular development, while hCG mimics the LH surge to induce ovulation. This combination is often used for timed mating and superovulation.

  • Non-Hormonal (Pheromonal) Synchronization:

    • Whitten Effect: Housing female mice in the presence of a male mouse or his soiled bedding can induce a synchronized estrus in the females, typically occurring on the third night of exposure.

    • Lee-Boot Effect: When female mice are housed in groups without the presence of a male, their estrous cycles can be suppressed or become irregular. Introducing a male can then trigger a synchronized cycle (an aspect of the Whitten effect).

Q5: Which synchronization method is best for my this compound study?

A5: The choice of synchronization method depends on the specific goals of your study.

  • For studies where a specific hormonal state is required at the start of drug administration, hormonal synchronization methods using PGF2α or a GnRH agonist followed by a washout period may be suitable.

  • For studies requiring timed mating or a predictable window of ovulation, PMSG/hCG protocols are effective.

  • For a less invasive approach in mice, the Whitten effect can be a simple and inexpensive option.

It is crucial to consider that hormonal synchronization methods themselves introduce exogenous hormones, which may have their own effects on the system being studied. A sufficient washout period is necessary before commencing treatment with this compound.

Troubleshooting Guides

Problem: High variability in baseline hormone levels across my study animals.

  • Possible Cause: The animals are in different stages of their estrous cycle.

  • Solution:

    • Implement Estrous Cycle Monitoring: Begin daily monitoring of the estrous cycle using vaginal cytology for at least one full cycle before the start of the experiment to establish a baseline for each animal.

    • Synchronize the Estrous Cycle: Use one of the synchronization methods described in the FAQs to align the cycles of your experimental cohort.

    • Group Animals by Cycle Stage: If synchronization is not feasible, group animals based on their cycle stage on the day of the experiment and analyze the data accordingly.

Problem: Inconsistent or low success rate with estrous cycle synchronization.

  • Possible Cause:

    • Incorrect timing or dosage of hormonal agents.

    • Stress in the animals, which can disrupt cyclicity.

    • For the Whitten effect, insufficient exposure to male pheromones.

  • Solution:

    • Review and Optimize Protocols: Double-check the dosages, timing, and administration routes for your chosen hormonal synchronization protocol.

    • Acclimatize Animals: Ensure animals are properly acclimatized to their housing and handling procedures to minimize stress.

    • Optimize Pheromonal Exposure: For the Whitten effect, ensure direct exposure to soiled bedding from a sexually mature male and that the bedding is fresh.

    • Confirm Synchronization: Always confirm the stage of the estrous cycle via vaginal cytology after the synchronization protocol to verify its success before proceeding with the experiment.

Problem: Unexpected hormonal profiles after this compound administration.

  • Possible Cause:

    • Interaction between this compound and residual hormones from a synchronization protocol.

    • The dose of this compound may not be sufficient to suppress the HPG axis in all animals, especially during the proestrus surge.

  • Solution:

    • Ensure Adequate Washout: If using hormonal synchronization, ensure a sufficient washout period to allow the exogenous hormones to clear before starting this compound treatment.

    • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose of this compound for consistent suppression of endogenous hormones in your specific animal model and strain.

    • Monitor Hormones Throughout the Study: Collect blood samples at multiple time points to track the levels of LH, FSH, estradiol, and progesterone to understand the dynamic response to this compound.

Data Presentation

Table 1: Efficacy of Hormonal Synchronization on Estrus Induction in Mice

GroupTreatmentNumber of AnimalsNumber in EstrusEstrus Rate (%)
ControlSaline15320.0
PMSG10 IU PMSG151173.3
Cloprostenol0.5 µg Cloprostenol151386.7

*p < 0.05 or p < 0.01 compared to the control group. Data adapted from a study on Kunming mice.

Table 2: Typical Serum Hormone Levels During the 4-Day Estrous Cycle in Rats

HormoneProestrusEstrusMetestrusDiestrus
Estradiol (pg/mL)Peak (significantly higher than all other stages)DecreasingNadir (significantly lower than other stages)Increasing
Progesterone (ng/mL)Preovulatory surgeLowRisingPeak
LH (ng/mL)Surge (preovulatory)LowLowLow
FSH (ng/mL)Surge (preovulatory)Secondary surgeLowLow

Note: These are generalized patterns. Absolute values can vary between strains and laboratories. Data is based on descriptive findings in the literature.

Experimental Protocols

Protocol 1: Monitoring the Estrous Cycle via Vaginal Cytology

Objective: To determine the stage of the estrous cycle in female rats or mice.

Materials:

  • Microscope slides

  • Pipette with sterile tips or a sterile swab

  • Sterile saline solution

  • Microscope

  • Staining solution (e.g., Giemsa or Diff-Quik)

Procedure:

  • Sample Collection (Lavage Method):

    • Gently restrain the animal.

    • Using a pipette, take up a small amount of sterile saline.

    • Carefully insert the tip of the pipette into the vaginal opening (do not insert too deeply to avoid cervical stimulation).

    • Dispense and aspirate the saline a few times to collect cells.

    • Expel the saline onto a clean microscope slide and let it air dry.

  • Staining:

    • Fix the slide according to the staining kit's instructions.

    • Apply the staining solution and incubate for the recommended time.

    • Gently rinse the slide and allow it to dry.

  • Microscopic Examination:

    • Examine the slide under a microscope.

    • Identify the predominant cell types to determine the stage of the estrous cycle:

      • Proestrus: Primarily nucleated epithelial cells.

      • Estrus: Predominantly cornified, anucleated epithelial cells.

      • Metestrus: A mix of cornified cells and leukocytes (neutrophils).

      • Diestrus: Mainly leukocytes.

Protocol 2: Estrous Cycle Synchronization using a GnRH Agonist

Objective: To synchronize the estrous cycle in a cohort of female rats.

Materials:

  • GnRH agonist (e.g., Leuprolide acetate)

  • Sterile vehicle for injection

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize animals to housing and handling for at least one week.

  • Baseline Monitoring: Monitor the estrous cycle for at least one full cycle using vaginal cytology to ensure the animals are cycling regularly.

  • GnRH Agonist Administration:

    • Administer the GnRH agonist via the recommended route (e.g., subcutaneous injection or pellet implantation) for a specified duration (e.g., 7 days). This will initially stimulate and then suppress the HPG axis.

  • Withdrawal and Synchronization:

    • Cease administration of the GnRH agonist.

    • A synchronized estrus is expected to occur approximately 4-5 days after withdrawal.

  • Verification:

    • Confirm the stage of the estrous cycle using vaginal cytology to verify synchronization before initiating the this compound study.

Mandatory Visualizations

Merigolix_Signaling_Pathway cluster_pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH_Receptor GnRH Receptor LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone produce GnRH->Pituitary stimulates This compound This compound (Antagonist) This compound->GnRH_Receptor blocks LH_FSH->Ovaries stimulate

Caption: Mechanism of action of this compound as a GnRH receptor antagonist.

Experimental_Workflow A 1. Animal Acclimatization (1-2 weeks) B 2. Baseline Estrous Cycle Monitoring (Vaginal Cytology) A->B C 3. Estrous Cycle Synchronization (e.g., GnRH agonist protocol) B->C D 4. Washout Period (if applicable) C->D E 5. Group Allocation (Control vs. This compound) D->E F 6. This compound Administration (Specified dose and duration) E->F G 7. Endpoint Measurement (e.g., Hormone levels, tissue analysis) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for a this compound animal study.

Hormonal_Control_Logic Start Start of Study (Female Rodents) Decision1 Is hormonal control needed? Start->Decision1 NoControl Proceed with Unsynchronized Animals (Account for cycle in analysis) Decision1->NoControl No ControlMethod Select Control Method Decision1->ControlMethod Yes End Proceed with Experiment NoControl->End Monitoring Monitor and Stage (Vaginal Cytology) ControlMethod->Monitoring Monitor Synchronization Synchronize Cycles ControlMethod->Synchronization Synchronize Ovariectomy Ovariectomy ControlMethod->Ovariectomy Ablate Monitoring->End HormonalSync Hormonal Methods (GnRH agonist, PGF2α, etc.) Synchronization->HormonalSync PheromonalSync Pheromonal Methods (Whitten Effect) Synchronization->PheromonalSync Ovariectomy->End HormonalSync->End PheromonalSync->End

Caption: Decision tree for hormonal control in rodent studies.

References

Technical Support Center: Surgical Endometriosis Models and Merigolix Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the refinement of surgical techniques for creating endometriosis models and the subsequent investigation of therapeutic agents such as Merigolix.

Troubleshooting Guide: Surgical Induction of Endometriosis in Rodent Models

Surgically induced endometriosis in rodents is a fundamental tool for preclinical research. However, the procedures require precision and care to ensure the viability of the model and the welfare of the animals. Below are common issues encountered during these surgeries and their respective solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Lesion Take Rate - Ischemia of the transplanted tissue.- Incorrect suture placement.- Endometrial tissue not in the appropriate hormonal state (e.g., estrus).- Ensure sutures do not constrict blood supply to the implant.- Use fine, non-absorbable sutures to attach the tissue securely but not too tightly.- Harvest uterine tissue from donor animals in the appropriate stage of the estrous cycle (diestrus is often recommended).[1][2]
High Animal Mortality Post-Surgery - Anesthesia overdose.- Hypothermia during or after surgery.- Internal bleeding or organ damage.- Post-operative infection.- Closely monitor the animal's respiratory rate and depth of anesthesia.- Use a heating pad during surgery and recovery to maintain body temperature.[3]- Handle tissues gently to avoid trauma to surrounding organs.[4]- Maintain a sterile surgical field and administer post-operative analgesics and antibiotics as per approved protocols.
Bowel Necrosis or Adhesions - Sutures placed too tightly around mesenteric blood vessels.- Damage to the intestinal mesentery during tissue transplantation.[4]- Inflammatory response to the surgical procedure.- When suturing to the intestinal mesentery, be meticulous to avoid occluding blood flow.- Minimize handling of the intestines and mesentery.- Consider suturing implants to the abdominal wall as an alternative to the mesentery to reduce the risk of bowel complications.
Inconsistent Lesion Size and Growth - Variation in the initial size of the endometrial explants.- Hormonal fluctuations in the recipient animals.- Ovariectomy not performed or incomplete.- Use a biopsy punch to create uniformly sized endometrial implants.- For studies where endogenous hormonal cycles are a confounding factor, consider performing ovariectomies on recipient animals and supplementing with exogenous estrogen to standardize the hormonal environment.
Difficulty Locating Lesions at Necropsy - Implants detaching from the suture site.- Lesion regression.- Inadequate documentation of implant locations.- Use non-absorbable sutures to ensure long-term attachment.- Ensure the hormonal environment supports lesion growth.- Carefully document the anatomical location of each implant during surgery.

Frequently Asked Questions (FAQs)

Q1: What is the optimal surgical method for inducing endometriosis in rodents?

A1: The most common and well-established method is the autologous or syngeneic transplantation of uterine tissue. This typically involves suturing small fragments of the uterus to the peritoneal cavity, often on the intestinal mesentery or the abdominal wall. The choice of location can depend on the specific research question. Laparoscopic techniques are also being developed to minimize the invasiveness of the procedure.

Q2: How can I confirm that the induced lesions are indeed endometriosis?

A2: Histological analysis is the gold standard for confirming the presence of endometrial glands and stroma within the excised lesions.

Q3: What are the key considerations for animal welfare during these procedures?

A3: Aseptic surgical technique, proper anesthesia and analgesia, and post-operative monitoring are critical. Animals should be monitored for signs of pain, distress, or infection, and appropriate veterinary care should be provided.

Q4: How does the estrous cycle of the donor and recipient animals affect the model?

A4: The hormonal environment is crucial for the establishment and growth of endometriotic lesions. It is often recommended to use donor tissue from animals in the diestrus stage. The hormonal status of the recipient will also influence lesion development.

Q5: Can this model be used to study endometriosis-associated pain?

A5: Yes, rodent models of surgically induced endometriosis can be used to assess pain-like behaviors, such as abdominal sensitivity to mechanical stimuli (e.g., using von Frey filaments).

Experimental Protocols

Detailed Methodology for Surgical Induction of Endometriosis in a Mouse Model

This protocol describes the auto-transplantation of uterine tissue to the intestinal mesentery.

  • Animal Preparation: Anesthetize the mouse using an approved anesthetic agent (e.g., isoflurane). Apply ophthalmic ointment to the eyes to prevent drying. Shave the abdomen and sterilize the surgical site with alternating scrubs of an antiseptic solution and 70% ethanol.

  • Uterine Horn Excision: Make a midline laparotomy to expose the abdominal cavity. Gently locate and exteriorize one uterine horn. Ligate the horn at the utero-tubal junction and the uterine body. Excise the uterine horn between the ligatures and place it in sterile saline or culture medium.

  • Endometrial Implant Preparation: Open the excised uterine horn longitudinally to expose the endometrium. Use a 2 mm biopsy punch to create small, uniform fragments of uterine tissue.

  • Implantation: Gently exteriorize the intestines and locate the intestinal mesentery. Using a fine, non-absorbable suture (e.g., 6-0 silk), carefully suture the uterine fragments to the mesenteric vasculature. Ensure the sutures are not too tight to avoid compromising blood flow.

  • Closure and Recovery: Return the intestines to the abdominal cavity. Close the abdominal wall and skin in separate layers using appropriate suture material. Administer analgesics as per your institution's guidelines and monitor the animal during recovery on a heating pad.

Generalized Protocol for Evaluating this compound in a Surgical Endometriosis Model
  • Model Induction: Induce endometriosis in a cohort of rodents using the surgical protocol described above. Allow several weeks for the lesions to establish and grow.

  • Treatment Groups: Randomly assign the animals to different treatment groups:

    • Vehicle control (placebo)

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., another GnRH antagonist or a standard-of-care treatment)

  • Drug Administration: Administer this compound or vehicle orally once daily for a predetermined treatment period (e.g., 4-8 weeks).

  • Pain Assessment (Optional): If studying endometriosis-associated pain, perform behavioral testing (e.g., von Frey test) at baseline and at regular intervals throughout the treatment period.

  • Necropsy and Lesion Analysis: At the end of the treatment period, euthanize the animals and carefully dissect and measure the endometriotic lesions. A portion of each lesion should be fixed for histological analysis, and the remainder can be snap-frozen for molecular analyses (e.g., qPCR, Western blot).

  • Data Analysis: Compare lesion size, weight, and histological features between the treatment groups. If pain was assessed, compare the changes in pain thresholds.

Quantitative Data Summary

The following table summarizes the key findings from a Phase 2a clinical trial of this compound in patients with endometriosis-associated pain. This data can serve as a reference for expected outcomes in preclinical models.

Dosage Group Mean Reduction in Dysmenorrhea Score (NRS) p-value vs. Placebo Common Adverse Events
Placebo-2.7--
This compound 120 mg-4.30.044Hot flush, headache, nausea
This compound 240 mg-5.40.001Hot flush, headache, nausea
This compound 320 mg-6.2<0.001Hot flush, headache, nausea

Data compiled from publicly available clinical trial results.

Visualizations

Signaling Pathway of GnRH Receptor Antagonism

GnRH_Pathway cluster_pituitary Pituitary Gonadotrope Cell Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds Pituitary Anterior Pituitary Gonadotropins LH & FSH Synthesis & Secretion G_protein Gq/11 Protein GnRHR->G_protein activates This compound This compound (GnRH Antagonist) This compound->GnRHR blocks PLC PLC G_protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG generates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC leads to Ca_PKC->Gonadotropins stimulates Ovaries Ovaries Gonadotropins->Ovaries stimulate Estrogen Estrogen Production Ovaries->Estrogen stimulates Endometriotic_Lesion Endometriotic Lesion (Growth & Inflammation) Estrogen->Endometriotic_Lesion promotes

Caption: Mechanism of action of this compound as a GnRH receptor antagonist.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow start Start induction Surgical Induction of Endometriosis start->induction recovery Lesion Establishment (2-4 weeks) induction->recovery randomization Randomization into Treatment Groups recovery->randomization treatment Daily Oral Dosing (Vehicle or this compound) (4-8 weeks) randomization->treatment monitoring Behavioral Testing (Pain Assessment) treatment->monitoring Weekly necropsy Necropsy & Tissue Collection treatment->necropsy monitoring->treatment analysis Lesion Measurement, Histology, & Molecular Analysis necropsy->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a rodent endometriosis model.

References

Validation & Comparative

A Head-to-Head Comparison of Merigolix and Leuprolide Acetate for the Management of Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Merigolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, and Leuprolide acetate, an injectable GnRH agonist, for the treatment of endometriosis-associated pain. The information is compiled from publicly available clinical trial data and research publications to assist researchers, scientists, and drug development professionals in understanding the key differences and potential advantages of each therapeutic agent.

Executive Summary

This compound is an emerging oral GnRH antagonist that has shown promising results in Phase 2a clinical trials for reducing endometriosis-associated pain.[1] As a competitive antagonist of the GnRH receptor, it offers a rapid onset of action without the initial hormonal flare-up characteristic of GnRH agonists.[2] Leuprolide acetate, a long-established injectable GnRH agonist, has a well-documented history of efficacy in managing endometriosis symptoms.[3][4] However, its mechanism of action involves an initial surge in hormone levels before inducing a down-regulatory effect.[5] This guide will delve into a head-to-head comparison of their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties, supported by available experimental data.

Mechanism of Action

This compound and Leuprolide acetate both modulate the hypothalamic-pituitary-gonadal (HPG) axis to suppress estrogen production, a key factor in the pathophysiology of endometriosis. However, they achieve this through opposing mechanisms at the GnRH receptor.

This compound: GnRH Antagonist

This compound is a non-peptide, small molecule that competitively binds to and blocks the GnRH receptors in the pituitary gland. This immediate blockade prevents the binding of endogenous GnRH, leading to a rapid and dose-dependent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in ovarian estrogen production alleviates the symptoms of endometriosis.

Leuprolide Acetate: GnRH Agonist

Leuprolide acetate is a synthetic analog of GnRH. Upon administration, it initially stimulates the GnRH receptors, causing a transient increase in LH and FSH secretion, often referred to as a "flare-up." This can temporarily worsen symptoms. However, continuous stimulation with Leuprolide acetate leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotropes, ultimately resulting in a profound suppression of LH and FSH release and a subsequent decrease in estrogen levels to castrate levels.

Visualizing the Signaling Pathways

To illustrate the distinct mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Merigolix_Mechanism cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Ovaries Ovaries GnRH GnRH GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor Stimulates LH_FSH LH & FSH GnRH_Receptor->LH_FSH Stimulates Release Estrogen Estrogen LH_FSH->Estrogen Stimulates Production This compound This compound (Oral) This compound->GnRH_Receptor Blocks

Caption: Mechanism of action of this compound, a GnRH antagonist.

Leuprolide_Mechanism cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Ovaries Ovaries GnRH GnRH GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor Stimulates LH_FSH LH & FSH GnRH_Receptor->LH_FSH Initially Increased Release Then Decreased Release Estrogen Estrogen LH_FSH->Estrogen Initially Increased Production Then Decreased Production Leuprolide Leuprolide Acetate (Injectable) Leuprolide->GnRH_Receptor Initially Stimulates (Flare) Then Downregulates

Caption: Mechanism of action of Leuprolide acetate, a GnRH agonist.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trial data for this compound and Leuprolide acetate is not yet available. Therefore, this comparison is based on data from separate clinical trials.

Table 1: Comparison of Efficacy in Reducing Endometriosis-Associated Pain

FeatureThis compoundLeuprolide Acetate
Trial Name/Identifier NCT05138562 (Phase 2a)Multiple studies
Primary Endpoint Reduction in dysmenorrhea (menstrual pain) score from baseline to 12 weeksReduction in dysmenorrhea, pelvic pain, and pelvic tenderness
Pain Assessment Scale Numeric Rating Scale (NRS) for pain over the past month4-point scale, Verbal Rating Scale (0-3), Visual Analogue Scale (VAS), Numeric Rating Scale (NRS)
Efficacy Results Reduction in NRS Score from Baseline: - 120 mg: -4.3 (p=0.044 vs. placebo)- 240 mg: -5.4 (p=0.001 vs. placebo)- 320 mg: -6.2 (p<0.001 vs. placebo)- Placebo: -2.7Mean Decrease in Pain Scores (vs. Placebo): - Dysmenorrhea: 1.7 points greater reduction (4-point scale)- Pelvic Pain: 1.0 point greater reduction (4-point scale)- Pelvic Tenderness: 0.8 points greater reduction (4-point scale)Median Pain Score Reduction (NRS): - From 7.0 to 2.0 after 3 months
Other Efficacy Measures Improvement in non-menstrual pelvic pain (NMPP) as a key secondary endpoint93% of patients reported improvement in dysmenorrhea, 70% in pelvic pain

Experimental Protocols

This compound: Phase 2a Clinical Trial (NCT05138562)

  • Study Design: A randomized, double-blind, placebo-controlled Phase 2a study.

  • Participants: 86 female patients with moderate to severe endometriosis-associated pain across five European countries.

  • Intervention: Patients were randomized to receive one of three doses of this compound (120 mg, 240 mg, or 320 mg) or a placebo, administered orally once daily for 12 weeks.

  • Primary Efficacy Endpoint: The primary endpoint was the change in the mean dysmenorrhea (menstrual pain) score from baseline to 12 weeks of treatment, as measured by the Numeric Rating Scale (NRS) for pain over the past month.

  • Safety Assessments: Monitoring of adverse events, with a focus on treatment-related side effects.

Leuprolide Acetate: Representative Clinical Trial for Endometriosis

  • Study Design: A randomized, double-blind, placebo-controlled multicenter study.

  • Participants: 52 patients with a diagnosis of endometriosis.

  • Intervention: Patients received either depot Leuprolide acetate (3.75 mg) or a placebo via intramuscular injection once a month for a specified duration (e.g., 3 to 6 months).

  • Efficacy Endpoints: Assessment of dysmenorrhea, pelvic pain, and pelvic tenderness using a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

  • Hormonal and Safety Assessments: Measurement of serum estradiol levels and monitoring of adverse events, particularly those related to hypoestrogenism.

Pharmacokinetics

Table 2: Pharmacokinetic Profile

FeatureThis compoundLeuprolide Acetate
Route of Administration OralIntramuscular or subcutaneous injection
Bioavailability Orally bioavailable non-peptide small moleculeBioavailability by subcutaneous administration is comparable to intravenous administration. Not active when given orally.
Metabolism -Primarily degraded by peptidases.
Protein Binding -43% to 49% to human plasma proteins.
Half-life --
Onset of Action Rapid, due to direct antagonism of GnRH receptors.Delayed, following an initial "flare-up" period of 1-2 weeks.

Safety and Tolerability

Table 3: Common Adverse Events

Adverse EventThis compound (Phase 2a)Leuprolide Acetate
Hot Flushes YesYes (reported in up to 86% of patients)
Headache YesYes (reported in up to 41% of patients)
Nausea YesYes (reported in up to 32% of patients)
Vaginal Dryness -Yes
Decreased Libido -Yes
Bone Mineral Density Loss A known risk with GnRH antagonists, necessitating monitoring.A significant concern, often managed with add-back therapy.
Injection Site Reactions Not applicableYes

Conclusion

This compound and Leuprolide acetate represent two distinct approaches to the medical management of endometriosis-associated pain. This compound, as an oral GnRH antagonist, offers the convenience of oral administration and a rapid onset of action without an initial symptom flare. The Phase 2a data for this compound demonstrates a dose-dependent and statistically significant reduction in menstrual pain.

Leuprolide acetate, an injectable GnRH agonist, is a well-established treatment with proven efficacy in reducing endometriosis-related pain. Its primary drawbacks include the need for injections and the initial hormonal flare-up, which can be distressing for patients. Long-term use of both drug classes is associated with hypoestrogenic side effects, most notably a reduction in bone mineral density, which requires careful monitoring and may necessitate add-back therapy.

The choice between these agents in a clinical research or drug development context will depend on a variety of factors, including the desired speed of onset, route of administration, and the specific patient population being studied. Further head-to-head clinical trials are warranted to definitively compare the efficacy, safety, and long-term outcomes of this compound and Leuprolide acetate.

Experimental Workflow Diagram

Experimental_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Phase (e.g., 12 Weeks) cluster_Assessment Assessment cluster_Analysis Data Analysis Inclusion Inclusion Criteria Met (e.g., Moderate-to-Severe Pain) Randomize Randomization Inclusion->Randomize Exclusion Exclusion Criteria Met Merigolix_Arm This compound (Oral, Daily) - 120 mg - 240 mg - 320 mg Randomize->Merigolix_Arm Leuprolide_Arm Leuprolide Acetate (Injectable, Monthly) Randomize->Leuprolide_Arm Placebo_Arm Placebo Randomize->Placebo_Arm Pain_Assessment Pain Assessment (NRS/VAS) Merigolix_Arm->Pain_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Merigolix_Arm->Safety_Monitoring Hormone_Levels Hormone Level Measurement (Estradiol, LH, FSH) Merigolix_Arm->Hormone_Levels Leuprolide_Arm->Pain_Assessment Leuprolide_Arm->Safety_Monitoring Leuprolide_Arm->Hormone_Levels Placebo_Arm->Pain_Assessment Placebo_Arm->Safety_Monitoring Placebo_Arm->Hormone_Levels Efficacy_Analysis Efficacy Analysis (Change in Pain Scores) Pain_Assessment->Efficacy_Analysis Safety_Analysis Safety Analysis Safety_Monitoring->Safety_Analysis Hormone_Levels->Efficacy_Analysis

Caption: A generalized experimental workflow for a clinical trial comparing this compound and Leuprolide acetate.

References

Cross-validation of Merigolix's effects in different endometriosis models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Merigolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, with other therapeutic alternatives for the treatment of endometriosis. The analysis is based on available clinical and preclinical data to facilitate an objective evaluation of its performance and potential.

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. The management of endometriosis-associated pain is a key therapeutic goal. This compound (also known as TU2670) is a novel, orally active non-peptide GnRH antagonist designed to modulate the hypothalamic-pituitary-gonadal (HPG) axis, thereby reducing systemic estrogen levels and alleviating endometriosis symptoms.[1][2][3] Recent Phase 2a clinical trial data have demonstrated the efficacy of this compound in reducing dysmenorrhea associated with endometriosis.[4][5] This guide will compare these findings with data from other GnRH antagonists and discuss the cross-validation of its effects based on the anticipated, though not publicly detailed, preclinical models.

Mechanism of Action: GnRH Antagonists

GnRH antagonists, including this compound, competitively bind to and block GnRH receptors in the anterior pituitary gland. This action prevents the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in these gonadotropins results in suppressed ovarian production of estradiol, a key driver of endometrial lesion growth and inflammation.

GnRH_Pathway cluster_pituitary Anterior Pituitary cluster_ovary Ovary cluster_endometriosis Endometriotic Lesion Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRH_R GnRH Receptor Gonadotrophs Gonadotroph Cells GnRH_R->Gonadotrophs stimulates LH_FSH LH / FSH Gonadotrophs->LH_FSH releases Ovary Ovary Estradiol Estradiol Ovary->Estradiol produces Lesion Endometriotic Lesion This compound This compound (GnRH Antagonist) This compound->GnRH_R blocks GnRH->GnRH_R binds to LH_FSH->Ovary stimulates Estradiol->Lesion stimulates growth & inflammation

Figure 1: Mechanism of Action of this compound.

Cross-Validation in Different Endometriosis Models

While specific preclinical data for this compound in endometriosis animal models are not publicly available, press releases have indicated that its clinical pharmacodynamic effects are consistent with findings from such studies. Commonly used animal models for endometriosis research include surgically induced endometriosis in rodents (rats) and non-human primates (baboons). These models are crucial for evaluating the efficacy of new therapeutic agents on lesion size, inflammation, and pain-related behaviors.

Hypothetical Preclinical Endometriosis Model Workflow

The following diagram illustrates a typical experimental workflow for evaluating a GnRH antagonist in a surgically induced rat model of endometriosis.

Preclinical_Workflow cluster_model_creation Model Creation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Donor Donor Rat (Uterine Tissue Harvest) Surgical_Induction Surgical Implantation of Endometrial Tissue Donor->Surgical_Induction Recipient Recipient Rat Recipient->Surgical_Induction Randomization Randomization Surgical_Induction->Randomization Lesion Establishment Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle or Comparator) Randomization->Control_Group Lesion_Measurement Measurement of Lesion Size Treatment_Group->Lesion_Measurement Histopathology Histopathological Analysis Treatment_Group->Histopathology Pain_Assessment Assessment of Pain-like Behaviors Treatment_Group->Pain_Assessment Control_Group->Lesion_Measurement Control_Group->Histopathology Control_Group->Pain_Assessment

Figure 2: Preclinical Endometriosis Model Workflow.

Comparative Efficacy of this compound

Clinical Data: this compound in Patients with Endometriosis

A Phase 2a clinical trial (NCT05138562) evaluated the efficacy and safety of this compound in 86 female patients with moderate to severe endometriosis-associated pain. The primary endpoint was the change in the mean dysmenorrhea (menstrual pain) score from baseline to 12 weeks of treatment, as measured by the Numeric Rating Scale (NRS).

Table 1: Efficacy of this compound in Reducing Dysmenorrhea (Phase 2a Trial)

Treatment Group (once daily)Mean Change from Baseline in Dysmenorrhea Score (NRS)p-value vs. Placebo
Placebo-2.7-
This compound 120 mg-4.30.044
This compound 240 mg-5.40.001
This compound 320 mg-6.2<0.001

The study demonstrated a statistically significant and dose-dependent reduction in menstrual pain for all this compound doses compared to placebo.

Comparison with Other GnRH Antagonists

Direct head-to-head comparative trials of this compound against other GnRH antagonists are not yet available. However, a comparison of the clinical trial results for this compound with those of other approved GnRH antagonists, such as Elagolix and Relugolix, can provide some context for its relative efficacy. It is important to note that these are indirect comparisons from separate studies with potentially different patient populations and trial designs.

Table 2: Comparison of Clinical Efficacy of Oral GnRH Antagonists in Endometriosis-Associated Pain

Drug (Trial)DosePrimary EndpointResult
This compound (Phase 2a)120 mg once dailyChange in dysmenorrhea NRS at 12 weeks-4.3 (vs. -2.7 for placebo)
240 mg once daily-5.4 (vs. -2.7 for placebo)
320 mg once daily-6.2 (vs. -2.7 for placebo)
Elagolix (Elaris EM-I & EM-II)150 mg once dailyResponder rate for dysmenorrhea at 3 months43-46% (vs. 20-23% for placebo)
200 mg twice daily72-76% (vs. 20-23% for placebo)
Relugolix Combination Therapy (SPIRIT 1 & 2)40 mg once daily with add-back therapyResponder rate for dysmenorrhea at 24 weeks75% (vs. 27-30% for placebo)

Experimental Protocols

This compound Phase 2a Clinical Trial (NCT05138562)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 86 female patients aged 18-50 years with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.

  • Intervention: Patients were randomized to receive one of three doses of this compound (120 mg, 240 mg, or 320 mg) or a placebo, administered orally once daily for 12 weeks.

  • Primary Outcome Measure: Change from baseline in the mean dysmenorrhea score at 12 weeks, assessed using an 11-point Numeric Rating Scale (NRS).

  • Key Secondary Outcome Measures: Changes in non-menstrual pelvic pain (NMPP), dyspareunia, and overall pelvic pain, as well as safety and tolerability.

Surgically Induced Endometriosis in a Rat Model (Illustrative Protocol based on similar studies)
  • Animal Model: Adult female Wistar rats.

  • Induction of Endometriosis:

    • Donor rats are ovariectomized and treated with estrogen to stimulate uterine growth.

    • Uterine horns are excised from donor rats and minced into small fragments.

    • Recipient rats undergo laparotomy, and the uterine fragments are sutured to the peritoneal wall.

  • Treatment: After a period for lesion establishment, recipient rats are randomized to receive daily oral doses of the test compound (e.g., this compound), a vehicle control, or a comparator drug for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment:

    • At the end of the treatment period, the volume of the endometriotic implants is measured.

    • Implants are excised for histopathological examination to assess the regression of glandular and stromal tissues.

    • Behavioral tests may be conducted to assess pain-related responses.

Safety and Tolerability

In the Phase 2a trial, this compound was generally well-tolerated. The most commonly reported adverse events were consistent with the hypoestrogenic effects of GnRH antagonists and included hot flushes, headache, and nausea. No serious treatment-related adverse events were reported.

Conclusion

This compound has demonstrated a promising efficacy profile in a Phase 2a clinical trial, with a significant and dose-dependent reduction in endometriosis-associated dysmenorrhea. Its oral, once-daily administration offers a convenient treatment option. While direct comparative data against other GnRH antagonists are lacking, indirect comparisons suggest a comparable or potentially favorable efficacy. The consistency of these clinical findings with preclinical data, as alluded to by the manufacturer, supports the therapeutic potential of this compound. Further investigation in Phase 3 trials and the eventual publication of preclinical data will be crucial for a more definitive cross-validation of its effects and to fully establish its position in the therapeutic landscape for endometriosis.

References

Merigolix: A Potent and Selective GnRH Receptor Antagonist for Gynecological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Merigolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, demonstrates high potency and specificity for the human GnRH receptor, positioning it as a promising therapeutic for hormone-dependent diseases such as endometriosis and uterine fibroids. Preclinical data indicates a subnanomolar binding affinity for the GnRH receptor, and in vivo studies have shown a more potent and sustained suppression of gonadotropins compared to other market-available GnRH antagonists.

This compound is currently under development by TiumBio, Daewon Pharmaceutical, and Jiangsu Hansoh Pharmaceutical and is in Phase 2 clinical trials for both endometriosis and uterine fibroids.[1] Its mechanism of action involves competitively binding to GnRH receptors in the pituitary gland.[2] This blockade prevents the endogenous GnRH from initiating the signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing the production of estrogen and other sex steroids.[2]

Comparative Analysis of GnRH Receptor Binding Affinity

To validate the specificity of this compound, a comparison of its binding affinity with other commercially available GnRH receptor antagonists—Elagolix, Relugolix, and Linzagolix—is essential. While specific quantitative binding data for this compound is not publicly available, preclinical studies have characterized it as a potent antagonist with subnanomolar binding affinity.[3]

CompoundGnRH Receptor Binding Affinity
This compound Subnanomolar[3]
ElagolixKD = 54 pM
RelugolixIC50 = 0.33 nM (human)
LinzagolixDescribed as "highly potent and selective"

KD: Dissociation constant, a measure of binding affinity. Lower values indicate higher affinity. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Specificity Profile: Minimizing Off-Target Effects

A critical aspect of drug development is ensuring high specificity for the intended target to minimize off-target effects and associated adverse events. While comprehensive off-target screening data for this compound is not yet publicly disclosed, its characterization as a "selective" antagonist suggests a favorable profile.

For comparison, Elagolix has been screened against a panel of 100 receptors and showed no significant off-target binding. Information on the broader off-target profiles of Relugolix and Linzagolix is limited, though they are also described as selective antagonists.

Preclinical and Clinical Efficacy

Preclinical studies in castrated monkeys demonstrated that a single administration of this compound (then known as SKI2670) resulted in a more potent and prolonged suppression of serum LH levels compared to Elagolix at equivalent doses. Furthermore, repeated dosing in intact female monkeys showed that this compound suppressed both gonadotropins and gonadal hormones, whereas Elagolix only suppressed serum LH levels.

Phase 2a clinical trials have provided further evidence of this compound's efficacy. In a study involving patients with moderate to severe endometriosis-associated pain, this compound demonstrated a statistically significant reduction in dysmenorrhea scores compared to placebo at all tested doses (120 mg, 240 mg, and 320 mg). Another Phase 2 trial in patients with uterine fibroids also met its primary endpoint, showing a significant reduction in heavy menstrual bleeding. The most common treatment-related adverse events reported in these trials were hot flushes, headaches, and nausea.

Experimental Protocols

Radioligand Binding Assay for GnRH Receptor Affinity

This assay is a standard method to determine the binding affinity of a compound to a specific receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GnRH receptor are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

  • Competitive Binding: A fixed concentration of a radiolabeled GnRH antagonist (e.g., [3H]-Elagolix) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which can then be converted to a Ki (inhibition constant) value.

Off-Target Receptor Screening

To assess the specificity of a compound, it is typically screened against a panel of known receptors, ion channels, transporters, and enzymes.

  • Panel Selection: A broad panel of targets (e.g., the SafetyScreen44 panel from Eurofins Discovery) is chosen to identify potential off-target interactions.

  • Assay Formats: A variety of assay formats are used, including radioligand binding assays for receptors and functional assays for enzymes and ion channels.

  • Compound Screening: The test compound (e.g., this compound) is screened at a fixed concentration (e.g., 10 µM) against all targets in the panel.

  • Hit Identification: A "hit" is defined as a significant inhibition or activation of a target (e.g., >50% inhibition in a binding assay).

  • Dose-Response Analysis: For any identified hits, a full dose-response curve is generated to determine the potency (e.g., IC50 or EC50) of the compound at the off-target.

Signaling Pathway and Experimental Workflow Diagrams

GnRH_Signaling_Pathway cluster_pituitary Pituitary Gonadotrope Cell GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds & Activates This compound This compound This compound->GnRH_R Binds & Blocks Gq11 Gq/11 GnRH_R->Gq11 Activates Pituitary Pituitary Gland PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC LH_FSH LH / FSH Release Ca2->LH_FSH PKC->LH_FSH Ovaries Ovaries LH_FSH->Ovaries Estrogen Estrogen Production Ovaries->Estrogen

Caption: GnRH receptor signaling and the antagonistic action of this compound.

Receptor_Binding_Assay_Workflow start Start cells Culture HEK293 cells expressing GnRH-R start->cells membranes Harvest & Homogenize Cell Membranes cells->membranes binding Incubate Membranes with Radioligand & this compound membranes->binding filtration Separate Bound & Free Ligand via Filtration binding->filtration quantify Quantify Radioactivity filtration->quantify analyze Analyze Data to Determine IC50/Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Analysis of Merigolix and Other GnRH Modulators on Bone Mineral Density

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the impact of Merigolix and other Gonadotropin-Releasing Hormone (GnRH) modulators on bone mineral density (BMD). This document summarizes available clinical trial data, details experimental methodologies, and visualizes key biological pathways to offer a comprehensive resource for assessing the skeletal safety profile of these therapies.

The development of GnRH antagonists for managing hormone-dependent conditions such as endometriosis and uterine fibroids has marked a significant advancement in women's healthcare. By competitively blocking GnRH receptors in the pituitary gland, these agents induce a rapid, dose-dependent reduction in gonadotropin and sex hormone levels.[1][2] This mechanism of action, while effective in alleviating symptoms, raises concerns about the potential for bone mineral density loss due to the induced hypoestrogenic state. This guide focuses on this compound, a novel oral GnRH antagonist, and compares its emerging bone safety profile with established GnRH modulators, including the antagonists elagolix and relugolix, and the agonist leuprolide.

Quantitative Comparison of Bone Mineral Density Changes

While specific quantitative data on the impact of this compound on bone mineral density (BMD) from its Phase 2 clinical trials are not yet publicly available, preliminary announcements have indicated a "favorable bone mineral density profile."[3][4] For a comprehensive quantitative comparison, this section presents the available BMD data for other key GnRH modulators. The data is compiled from various clinical trials and is intended to provide a benchmark for the anticipated performance of this compound.

DrugIndicationDosageTreatment DurationAdd-Back TherapyMean Percent Change in Lumbar Spine BMDStudy/Source
This compound Endometriosis, Uterine Fibroids120mg, 240mg, 320mg (Endometriosis); Low, Medium, High (Uterine Fibroids)12 weeksNot specifiedData not yet publicly availablePhase 2 Clinical Trials (NCT05138562, DW4902)[5]
Elagolix Endometriosis150 mg once daily6 monthsNone-0.3% to -0.7%Phase 3 Clinical Trials
Endometriosis200 mg twice daily6 monthsNone-2.5% to -2.6%Phase 3 Clinical Trials
Endometriosis200 mg twice daily with E2/NETA (1 mg/0.5 mg)6 monthsYesComparison to placebo and elagolix aloneM14-702 Protocol
Relugolix Uterine Fibroids40 mg once daily with estradiol 1 mg/norethindrone acetate 0.5 mg52 weeksYesStableLIBERTY Randomized Withdrawal Study
Uterine Fibroids & Endometriosis (Pooled Data)40 mg once daily with estradiol 1 mg/norethindrone acetate 0.5 mg52 weeksYes-0.66%LIBERTY and SPIRIT Studies
Leuprolide Acetate (GnRH Agonist) Endometriosis/Uterine MyomaNot specified6 monthsNone-5.1%
Central Precocious PubertyNot specifiedAt least 12 monthsNoneOsteopenia observed in 56.5% of patients

Experimental Protocols

The methodologies employed in the clinical trials of GnRH modulators are crucial for interpreting their effects on bone mineral density. Below are summaries of the experimental protocols for the key studies cited.

This compound
  • Endometriosis (NCT05138562): This Phase 2a, randomized, double-blind, placebo-controlled study enrolled 86 female patients with moderate to severe endometriosis-associated pain across five European countries. Participants were randomized to receive this compound at doses of 120 mg, 240 mg, or 320 mg, or a placebo, once daily for 12 weeks. The primary endpoint was the change in dysmenorrhea pain score. Bone mineral density was assessed as a safety endpoint, though specific results have not been released.

  • Uterine Fibroids (DW4902): This Phase 2 clinical trial, conducted in partnership with Daewon Pharmaceutical, enrolled 71 women with uterine fibroids. Participants were randomized to receive low, medium, or high doses of this compound, or a placebo, once daily for 12 weeks, followed by a 12-week observation period. The primary endpoint was the reduction in heavy menstrual bleeding. Secondary endpoints included changes in fibroid size and hemoglobin levels. Bone health was monitored as part of the safety assessment.

Elagolix
  • Phase 3 Endometriosis Studies (e.g., M14-702, M16-383): These multicenter, randomized, double-blind, placebo-controlled studies enrolled premenopausal women (aged 18-49) with a surgical diagnosis of endometriosis and moderate to severe pain.

    • BMD Assessment: Bone mineral density of the lumbar spine, total hip, and femoral neck was assessed at baseline and at regular intervals (e.g., 6, 12, 18, and 24 months) using dual-energy X-ray absorptiometry (DXA).

    • Add-Back Therapy: Some trials evaluated the efficacy of elagolix in combination with hormonal add-back therapy (estradiol/norethindrone acetate) to mitigate hypoestrogenic side effects, including bone loss.

Relugolix
  • LIBERTY Phase 3 Program: These were multinational, replicate, randomized, double-blind, placebo-controlled trials in women with heavy menstrual bleeding associated with uterine fibroids.

    • BMD Assessment: BMD was measured by DXA at baseline and at specified follow-up points. A central core imaging laboratory was responsible for the collection and evaluation of all DXA scans.

    • Add-Back Therapy: The primary intervention was a combination therapy of relugolix (40 mg) with estradiol (1 mg) and norethindrone acetate (0.5 mg) to preserve bone mineral density.

Leuprolide Acetate
  • Various Studies: Studies evaluating the impact of the GnRH agonist leuprolide acetate on BMD have been conducted in diverse populations, including women with endometriosis and children with central precocious puberty.

    • BMD Assessment: Methods have included quantitative digitized radiography and DXA to measure BMD, primarily at the lumbar spine.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies for assessing their impact, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow for clinical trials evaluating GnRH modulators and bone health.

GnRH_Antagonist_Signaling_Pathway cluster_pituitary Pituitary Cell Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases GnRHR GnRH Receptor GnRH->GnRHR Binds to Pituitary Anterior Pituitary Gland Gonadotropins LH & FSH (Gonadotropins) GnRHR->Gonadotropins Stimulates Release This compound This compound (GnRH Antagonist) This compound->GnRHR Blocks Ovaries Ovaries Gonadotropins->Ovaries Stimulate Estrogen Estrogen Ovaries->Estrogen Produces Bone Bone Estrogen->Bone Maintains Homeostasis Bone_Resorption Increased Bone Resorption Estrogen->Bone_Resorption Inhibits BMD_Loss Decreased Bone Mineral Density Bone_Resorption->BMD_Loss

Caption: GnRH Antagonist Mechanism of Action on the Hypothalamic-Pituitary-Ovarian Axis and Bone.

Estrogen_Signaling_in_Bone Estrogen Estrogen ER_alpha Estrogen Receptor α (ERα) Estrogen->ER_alpha Binds to Osteoblast Osteoblast (Bone Formation) ER_alpha->Osteoblast Promotes Survival & Activity Osteoclast Osteoclast (Bone Resorption) ER_alpha->Osteoclast Induces Apoptosis RANKL RANKL Osteoblast->RANKL Decreases Expression OPG OPG Osteoblast->OPG Increases Production Apoptosis Apoptosis Osteoclast->Apoptosis RANKL->Osteoclast Promotes Differentiation & Activation OPG->RANKL Inhibits

Caption: Estrogen's Protective Role in Bone Metabolism.

Clinical_Trial_Workflow_BMD Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - Demographics - Medical History - Baseline Pain Score - Baseline BMD (DXA) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator Group (e.g., Placebo or Active Control) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., Months 3, 6, 12) Treatment_A->Follow_up Treatment_B->Follow_up Assessments Assessments at Follow-up - Efficacy Endpoints (Pain, Bleeding) - Safety Monitoring (AEs) - BMD Measurement (DXA) Follow_up->Assessments Data_Analysis Data Analysis - Change from Baseline in BMD - Comparison between Groups Assessments->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Reproducibility of Merigolix Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Merigolix, a novel oral gonadotropin-releasing hormone (GnRH) receptor antagonist. The guide summarizes available quantitative data from preclinical and clinical studies to assess the reproducibility of its therapeutic effects across different research settings and compares its performance with other known GnRH antagonists.

This compound, also known as SKI2670 or TU2670, is under development for the treatment of endometriosis and uterine fibroids.[1] Its mechanism of action involves competitively binding to GnRH receptors in the pituitary gland, which suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, reduces the production of estrogen and progesterone, hormones implicated in the pathophysiology of endometriosis and uterine fibroids. This guide examines the consistency of efficacy data from studies conducted by different pharmaceutical partners involved in its development.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound and its alternatives.

Table 1: Preclinical In Vitro Efficacy of GnRH Antagonists
CompoundLaboratory/SourceTargetAssay TypeEfficacy Metric (Value)Citation
This compound (SKI2670) SK Chemicals Co. Ltd.Human GnRH ReceptorBinding AffinitySubnanomolar[2]
ElagolixTargetMolHuman GnRH ReceptorFunctional AntagonismIC50: 0.25 nM[3]
ElagolixTargetMolHuman GnRH ReceptorBinding AffinityKi: 3.7 nM[3]
RelugolixAsahi Kasei PharmaHuman GnRH ReceptorBinding AffinityIC50: 0.08 nM
RelugolixAsahi Kasei PharmaHuman GnRH ReceptorFunctional AntagonismIC50: 0.33 nM

Note: A direct quantitative comparison of this compound's in vitro efficacy from different laboratories is limited by the availability of public data. The preclinical data for this compound originates from the developing company.

Table 2: Clinical Efficacy of this compound in Endometriosis-Associated Pain (Phase 2a Study NCT05138562)

This multi-center study was conducted across five European countries by TiumBio.

Treatment Group (once daily for 12 weeks)Mean Reduction in Dysmenorrhea Score (NRS) from Baselinep-value vs. PlaceboCitation
This compound 120 mg-4.30.044
This compound 240 mg-5.40.001
This compound 320 mg-6.2<0.001
Placebo-2.7-
Table 3: Clinical Efficacy of this compound in Uterine Fibroids (Phase 2 Study)

This study was conducted by TiumBio's partner, Daewon Pharmaceutical.

Treatment Group (once daily for 12 weeks)Primary Endpoint MetKey Secondary EndpointsCitation
This compound (High, Medium, Low Doses)Statistically significant reduction in heavy menstrual bleeding vs. placeboImprovements in fibroid size reduction, increased hemoglobin levels, and pain relief
Placebo--

Note: While conducted by a partner company, this study provides evidence of this compound's efficacy in a different clinical setting and for a different indication, suggesting a robust mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for assessing the reproducibility of scientific findings. Below are summaries of the methodologies used in the key studies cited.

Preclinical Characterization of this compound (SKI2670)
  • Binding Affinity and Functional Antagonism: The study by Kim et al. (2015) measured the binding affinity and antagonistic activity of SKI2670 for the GnRH receptor. While the precise details of the assays are not fully elaborated in the abstract, such studies typically involve competitive binding assays with radiolabeled GnRH against a range of antagonist concentrations in cells expressing the human GnRH receptor. Functional antagonism is often assessed by measuring the inhibition of GnRH-stimulated downstream signaling, such as inositol phosphate production or calcium flux.

  • In Vivo Efficacy in a Rat Endometriosis Model: Ectopic uterine implants were surgically induced in rats. After establishment, the animals were treated with repeated administrations of SKI2670. The efficacy was determined by measuring the regression of the ectopic implants.

  • In Vivo Efficacy in Castrated Monkeys: To assess the immediate suppression of gonadotropins, single doses of SKI2670 were administered to castrated monkeys. Serum luteinizing hormone (LH) levels were measured over time and compared to those in monkeys treated with elagolix at equivalent doses.

Phase 2a Clinical Trial of this compound in Endometriosis (NCT05138562)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2a study.

  • Participants: 86 female patients with moderate to severe endometriosis-associated pain.

  • Intervention: Patients were randomized to receive this compound (120 mg, 240 mg, or 320 mg) or a placebo orally once daily for 12 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the change in the mean dysmenorrhea (menstrual pain) score from baseline to 12 weeks, as measured by the Numeric Rating Scale (NRS).

Mandatory Visualizations

Signaling Pathway of GnRH Receptor and Action of this compound

The following diagram illustrates the signaling pathway initiated by the binding of GnRH to its receptor on pituitary gonadotroph cells and the mechanism of action of this compound as a competitive antagonist.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Secretion LH & FSH Secretion Ca2->Secretion MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (LH & FSH subunits) MAPK->Transcription Transcription->Secretion

Caption: GnRH receptor signaling and this compound's antagonistic action.
Experimental Workflow for a Phase 2a Efficacy Study

The following diagram outlines the typical workflow for a clinical trial evaluating the efficacy of a drug like this compound for endometriosis-associated pain.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Eligibility_Criteria Assess Eligibility Criteria (e.g., moderate-to-severe pain) Informed_Consent->Eligibility_Criteria Baseline_Data Collect Baseline Data (e.g., NRS pain scores) Eligibility_Criteria->Baseline_Data Randomize Randomize Patients Baseline_Data->Randomize Group_A Group A: this compound Dose 1 Randomize->Group_A Group_B Group B: this compound Dose 2 Randomize->Group_B Group_C Group C: this compound Dose 3 Randomize->Group_C Group_D Group D: Placebo Randomize->Group_D Endpoint_Data Collect Endpoint Data (e.g., NRS pain scores at 12 weeks) Analysis Statistical Analysis (Compare treatment groups to placebo) Endpoint_Data->Analysis

Caption: Workflow of a randomized controlled trial for this compound.

References

Safety Operating Guide

Navigating the Final Frontier of Drug Development: Proper Disposal Procedures for Merigolix

Author: BenchChem Technical Support Team. Date: November 2025

As researchers and scientists at the forefront of pharmaceutical innovation, the lifecycle of a compound extends beyond its synthesis and application in the laboratory. The responsible management of chemical waste, particularly for novel investigational drugs like Merigolix, is a critical component of laboratory safety and environmental stewardship. This document provides essential guidance on the proper disposal procedures for this compound, a gonadotropin-releasing hormone (GnRH) antagonist currently in clinical development. Adherence to these protocols is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, this guide synthesizes best practices for the disposal of pharmaceutical waste, drawing parallels from similar compounds and adhering to general regulatory frameworks established by agencies such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA).

Quantitative Data on Pharmaceutical Waste Management

The following table summarizes key quantitative parameters and considerations relevant to the disposal of pharmaceutical compounds like this compound. This data is generalized and should be supplemented with institution-specific and local regulatory requirements.

ParameterGuideline/SpecificationRegulatory BodyNotes
Hazardous Waste Identification Determined by characteristics (ignitability, corrosivity, reactivity, toxicity) or by being listed as a known hazardous waste.EPAThe specific hazardous waste classification for this compound is not yet determined. Assume it may be hazardous and handle with caution.
Container Requirements Must be durable, leak-proof, and properly labeled with the contents and hazard warnings.EPA, DOTUse designated pharmaceutical waste containers.
Incineration Temperature Typically >850°C for hazardous pharmaceutical waste.EPAHigh-temperature incineration is the preferred method for destroying active pharmaceutical ingredients (APIs).
Landfill Restrictions Untreated pharmaceutical waste is generally not suitable for landfill disposal.EPAPre-treatment, such as incineration, is often required.
Sewer Disposal Prohibited for most pharmaceutical waste, especially hazardous waste.EPA, FDAAvoid flushing this compound down the drain unless explicitly permitted by the manufacturer and local regulations.
Experimental Protocols for Waste Characterization

In the absence of a specific SDS for this compound, a prudent approach involves conducting a waste characterization assessment. This typically involves:

  • Literature Review: Systematically review available literature on this compound and other GnRH antagonists to identify any known hazards or degradation products.

  • Structural Analysis: Analyze the chemical structure of this compound to predict potential environmental persistence, bioaccumulation, and toxicity (PBT) properties.

  • Solubility Testing: Determine the solubility of this compound in various solvents to inform appropriate waste container selection and potential treatment methods.

  • Compatibility Testing: Assess the compatibility of this compound with other chemical waste streams to prevent unintended reactions in commingled waste containers.

This compound Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting. This workflow is designed to ensure safety and regulatory compliance at each step.

Merigolix_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify this compound Waste (unused product, contaminated labware) B Segregate from non-hazardous waste A->B Isolate C Select appropriate, labeled, leak-proof waste container B->C Package D Store in a designated, secure hazardous waste area C->D Secure E Arrange for pickup by a licensed hazardous waste contractor D->E Schedule F Ensure proper documentation (waste manifest) E->F Document G Final disposal via high-temperature incineration F->G Transport

A logical workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures for this compound

The following procedures provide a direct, operational guide for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes, but is not limited to:

    • Expired or unused pure compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Segregate this compound waste from general laboratory trash and other chemical waste streams at the point of generation.

3. Containerization:

  • Use a dedicated, clearly labeled, and leak-proof waste container for all this compound waste.

  • The container should be made of a material compatible with this compound and any solvents used.

  • Label the container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

4. On-site Storage:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection of the this compound waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.

  • The recommended final disposal method for potent pharmaceutical compounds like this compound is high-temperature incineration by a licensed facility.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated this compound waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and comply with all local, state, and federal regulations regarding pharmaceutical waste disposal. For the most accurate and specific disposal information for this compound, contact the manufacturer, TiumBio, or refer to the official Safety Data Sheet once it becomes available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.